molecular formula C3H6O B056398 (R)-(+)-propylene oxide CAS No. 15448-47-2

(R)-(+)-propylene oxide

Cat. No.: B056398
CAS No.: 15448-47-2
M. Wt: 58.08 g/mol
InChI Key: GOOHAUXETOMSMM-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-Propylene Oxide is a high-value, enantiomerically pure epoxide widely employed as a versatile chiral building block in asymmetric synthesis and medicinal chemistry research. Its primary research utility lies in its ability to undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles, enabling the efficient introduction of a chiral propylene oxide moiety into complex molecular architectures. This compound is particularly valuable for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals, serving as a key intermediate in the preparation of beta-blockers, chiral ligands, and other optically active compounds. The (R)-enantiomer's specific three-dimensional structure allows researchers to probe stereospecific biological interactions and metabolic pathways, providing critical insights into enzyme mechanisms and receptor binding. Its mechanism of action in chemical reactions involves the strain inherent in its three-membered oxirane ring, which is susceptible to nucleophilic attack, typically resulting in an inversion of configuration at the chiral center and the formation of a new carbon-heteroatom bond. This compound is also used in polymer science for developing chiral polymeric materials and as a starting material for the synthesis of other chiral synthons. This product is rigorously analyzed to ensure high enantiomeric purity and is supplied under controlled conditions to maintain its stability and performance in sensitive research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOHAUXETOMSMM-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320388
Record name (2R)-2-Methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15448-47-2
Record name (+)-Propylene oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15448-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylene oxide, (R)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-Methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-methyloxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-(+)-Propylene Oxide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Propylene oxide, also known as (R)-(+)-methyloxirane or (R)-(+)-1,2-epoxypropane, is a chiral epoxide of significant interest in synthetic organic chemistry and drug development.[1] Its strained three-membered ring makes it a versatile building block for the introduction of a chiral propylene glycol unit, a common motif in many biologically active molecules. This guide provides a comprehensive overview of the chemical properties and structure of this compound, with a focus on quantitative data, experimental methodologies, and key chemical transformations.

Chemical Structure

This compound is the dextrorotatory enantiomer of propylene oxide. The "(R)" designation refers to the stereochemical configuration at the chiral carbon atom (C2) according to the Cahn-Ingold-Prelog priority rules. The molecule consists of a three-membered heterocyclic ring containing two carbon atoms and one oxygen atom, with a methyl group attached to one of the carbon atoms.

Caption: Ball-and-stick models of the (R) and (S) enantiomers of propylene oxide.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.

General Properties
PropertyValueSource(s)
Molecular Formula C₃H₆O[2]
Molecular Weight 58.08 g/mol [2]
CAS Number 15448-47-2[2]
Appearance Colorless, volatile liquid[3]
Odor Ethereal, benzene-like[3][4]
Physical Properties
PropertyValueSource(s)
Boiling Point 33-34 °C[2]
Melting Point -112 °C[4]
Density 0.829 g/mL at 20 °C[2]
Optical Rotation ([α]²⁰/D) +14° (neat)[2]
Refractive Index (n²⁰/D) 1.366[2]
Vapor Pressure 58.9 kPa (442 mmHg) at 20 °C[5]
Solubility in Water 59% by weight at 25 °C[5]
Solubility in Organic Solvents Miscible with acetone, benzene, carbon tetrachloride, ether, and methanol[3][5]
Flash Point -37 °C (closed cup)[5]
Autoignition Temperature 748 °C[5]

Experimental Protocols

Detailed experimental methodologies for the determination of key physical properties are outlined below. While specific primary sources detailing the determination for this compound are not always available in readily accessible literature, the following represents standard and widely accepted methods for volatile organic compounds.

Determination of Boiling Point

The boiling point of a volatile liquid like propylene oxide can be determined using a micro-boiling point or distillation method.[6]

Methodology: Simple Distillation

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation: The round-bottom flask is charged with the liquid sample (a few milliliters) and a boiling chip to ensure smooth boiling.

  • Heating: The flask is gently heated.

  • Temperature Reading: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature is recorded when the liquid is actively boiling and a steady stream of distillate is collected. This constant temperature is the boiling point.[7]

Determination of Density

The density of a volatile liquid can be accurately measured using a pycnometer.[1]

Methodology: Pycnometry

  • Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

  • Sample Filling: The pycnometer is carefully filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the exterior.

  • Weighing: The filled pycnometer is weighed.

  • Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

Measurement of Optical Rotation

The optical rotation is measured using a polarimeter, which quantifies the extent to which a chiral compound rotates the plane of polarized light.

Methodology: Polarimetry

  • Instrument Calibration: The polarimeter is calibrated using a blank solvent.

  • Sample Preparation: A solution of the chiral compound of known concentration is prepared, or the neat liquid is used.

  • Measurement: The sample is placed in a polarimeter cell of a known path length. Plane-polarized light is passed through the sample, and the angle of rotation is measured by the detector.

  • Specific Rotation Calculation: The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. For a neat liquid, the density is used in place of concentration.[8]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. For this compound, the ¹H NMR spectrum typically shows signals for the methyl, methine, and methylene protons of the epoxide ring. The chemical shifts and coupling constants provide detailed structural information.[9][10]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The characteristic C-O-C stretching of the epoxide ring is a key feature in the IR spectrum of propylene oxide.[11]

Chemical Reactivity and Synthetic Applications

The high ring strain of the epoxide in this compound makes it susceptible to ring-opening reactions with a variety of nucleophiles. These reactions are fundamental to its utility as a chiral building block.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring. The regioselectivity of the attack is dependent on the reaction conditions (acidic or basic).

  • Basic or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C1).[12][13]

G Nucleophilic Ring-Opening under Basic Conditions reagents (R)-Propylene Oxide + Nu⁻ transition Sₙ2 Attack at C1 reagents->transition Less hindered attack product Ring-Opened Product transition->product

Caption: Workflow of nucleophilic ring-opening of propylene oxide under basic conditions.

  • Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon atom (C2), which can better stabilize the partial positive charge that develops in the transition state.[14]

G Nucleophilic Ring-Opening under Acidic Conditions start (R)-Propylene Oxide protonation Protonation of Epoxide Oxygen start->protonation H⁺ attack Nucleophilic Attack at C2 protonation->attack Nu⁻ product Ring-Opened Product attack->product

Caption: Signaling pathway for acid-catalyzed ring-opening of propylene oxide.

Hydrolysis to Propylene Glycol

The hydrolysis of propylene oxide yields propylene glycol. This reaction can be catalyzed by either acid or base. The acid-catalyzed hydrolysis proceeds with the attack of water on the more substituted carbon, while the base-catalyzed reaction involves the attack of hydroxide on the less substituted carbon.[15]

Synthesis of Enantiopure this compound

A common method for obtaining enantiomerically pure this compound is through the hydrolytic kinetic resolution (HKR) of racemic propylene oxide, often employing Jacobsen's catalyst.[16] In this process, one enantiomer is selectively hydrolyzed to the diol at a much faster rate, leaving the other enantiomer unreacted and in high enantiomeric excess.

G Jacobsen Hydrolytic Kinetic Resolution racemic Racemic Propylene Oxide ((R)- and (S)-enantiomers) catalyst Jacobsen's Catalyst + H₂O racemic->catalyst separation Separation catalyst->separation Selective Hydrolysis of (S)-enantiomer r_po This compound (unreacted, high ee) separation->r_po s_diol (S)-Propylene Glycol (product) separation->s_diol

Caption: Experimental workflow for the synthesis of this compound via Jacobsen HKR.

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is also classified as a carcinogen and is toxic upon inhalation, ingestion, and skin contact.[5] Proper personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable chiral synthon with well-defined chemical and physical properties. Its reactivity, dominated by nucleophilic ring-opening reactions, allows for the stereoselective synthesis of a wide range of important organic molecules. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its safe and effective use in research and development.

References

(R)-(+)-propylene oxide CAS number 15448-47-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-(+)-Propylene Oxide

Topic: this compound CAS Number: 15448-47-2

This technical guide provides a comprehensive overview of this compound, a crucial chiral building block in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound, also known as (R)-(+)-1,2-epoxypropane or (2R)-2-methyloxirane, is a colorless, volatile liquid with an ether-like odor.[1][2] It is a chiral epoxide, existing as a single enantiomer.[2] This chirality makes it a valuable intermediate in the asymmetric synthesis of more complex molecules.[3] The compound is miscible with water and many organic solvents.[4][5][6][7]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 15448-47-2[2][4]
Molecular Formula C₃H₆O[1][2][6]
Molecular Weight 58.08 g/mol [3][8]
Appearance Colorless to light yellow liquid[1][6][9]
Boiling Point 33-34 °C[4][6]
Density 0.829 g/mL at 20 °C[4][6]
Refractive Index (n20/D) 1.366[4][6]
Optical Rotation ([α]20/D) +14°, neat
Flash Point -40 °C (-40 °F) (Pensky-Martens closed cup)[3]
Water Solubility 405 g/L; Miscible[5][7]
Vapor Pressure 588 hPa at 20 °C[6]
Explosive Limit 1.9-37% (V)[5]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 2: ¹H NMR Spectroscopic Data for Propylene Oxide

AssignmentChemical Shift (ppm)SolventSource(s)
CH2.979 (m)CDCl₃[10]
CH₂2.745 (m)CDCl₃[10]
CH₂2.427 (m)CDCl₃[10]
CH₃1.316 (d)CDCl₃[10]

Note: Spectra available from various sources confirm these general shifts.[8][10][11]

Synthesis and Enantioselective Resolution

Industrially, propylene oxide is typically produced as a racemic mixture through processes like the chlorohydrin route or oxidation with organic peroxides.[1] To obtain the enantiomerically pure this compound, a resolution step is required.

Hydrolytic Kinetic Resolution (HKR)

A highly efficient method for resolving racemic propylene oxide is the Jacobsen Hydrolytic Kinetic Resolution (HKR).[12][13] This process utilizes a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other unreacted and in high enantiomeric excess.[1][12][14] The HKR method is valued for its high selectivity, suitability for large-scale production, and the use of water as an inexpensive reactant.[12][14]

The reaction provides access to highly enantioenriched terminal epoxides, which are otherwise difficult to obtain.[14] The process involves a cooperative bimetallic catalytic mechanism where the chiral (salen)Co complex serves as both a precatalyst and cocatalyst.[13]

HKR_Workflow Workflow for Jacobsen Hydrolytic Kinetic Resolution racemic_po Racemic (±)-Propylene Oxide reaction Reaction Vessel (Solvent-free, RT) racemic_po->reaction Input reagents H₂O (0.5-0.7 equiv) Chiral (salen)Co(III) Catalyst (e.g., 1f) reagents->reaction Addition separation Separation (e.g., Distillation) reaction->separation Mixture r_po This compound (>99% ee) separation->r_po Unreacted Epoxide s_diol (S)-1,2-Propanediol separation->s_diol Hydrolyzed Product Synthesis_Applications Key Synthetic Applications of this compound r_po This compound co2 + CO₂ (Chiral Catalyst) r_po->co2 nh3 1. NH₃ (Nucleophilic Attack) 2. Oxidation r_po->nh3 reagent + Reagents r_po->reagent pc (R)-Propylene Carbonate co2->pc alanine L-Alanine nh3->alanine brivanib Intermediate for Brivanib Alaninate reagent->brivanib

References

Chirality and Optical Rotation of (R)-(+)-Propylene Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Propylene oxide is a pivotal chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its stereospecificity is fundamental to the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where the biological activity is often confined to a single enantiomer. This technical guide provides a comprehensive overview of the chirality and optical rotation of this compound. It includes a detailed exploration of its chiroptical properties, standardized experimental protocols for the determination of its optical rotation, and its applications in the synthesis of chiral drugs. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and asymmetric synthesis.

Introduction to Chirality and Optical Activity

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. These mirror images are called enantiomers. Enantiomers share the same physical properties, such as boiling point, melting point, and solubility, but they differ in their interaction with plane-polarized light. This phenomenon is known as optical activity.

When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer.

  • Dextrorotatory (+): An enantiomer that rotates the plane of polarized light to the right (clockwise).

  • Levorotatory (-): An enantiomer that rotates the plane of polarized light to the left (counter-clockwise).

This compound is the dextrorotatory enantiomer of propylene oxide, a chiral epoxide. The "(R)" designation refers to its absolute configuration based on the Cahn-Ingold-Prelog priority rules, while the "(+)" sign indicates its dextrorotatory nature.

Physicochemical and Chiroptical Properties of this compound

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₆O
Molar Mass 58.08 g/mol
Appearance Colorless, volatile liquid[1][2]
Density 0.829 g/mL at 20 °C[3]
Boiling Point 33-34 °C[3]
Refractive Index (n20/D) 1.366[3]
Solubility Miscible with water and many organic solvents.[1][2]

Table 2: Chiroptical Properties of this compound

PropertyValueConditionsReference
Specific Rotation [α] +14°20°C, neat (D-line of sodium)[3]
Enantiomeric Purity Typically ≥99% for commercial products-

The optical rotation of a chiral compound is influenced by several factors, including the solvent, concentration, temperature, and the wavelength of the light used.[4][5][6][7] For this compound, the specific rotation is most commonly reported for the neat liquid at 20°C using the sodium D-line (589.3 nm).

Experimental Protocol: Determination of Optical Rotation

The following is a detailed methodology for the accurate determination of the optical rotation of this compound. Due to its high volatility and flammability, strict adherence to safety protocols is mandatory.[8][9][10][11][12]

Safety Precautions
  • Fume Hood: All handling of propylene oxide must be conducted in a certified chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (butyl rubber or polyvinyl alcohol gloves are recommended).[8][9][10]

  • Ignition Sources: Propylene oxide is extremely flammable. Ensure that there are no open flames, hot surfaces, or sources of static discharge in the vicinity.[8][11][12]

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable and toxic vapors.[9][12]

Instrumentation and Materials
  • Polarimeter: A calibrated polarimeter with a sodium lamp (D-line, 589.3 nm) or other specified wavelength source.

  • Polarimeter Cell: A thermostattable cell of known path length (e.g., 1 dm).

  • This compound: High-purity sample.

  • Solvent (if applicable): A suitable, dry, and optically inactive solvent.

  • Gastight Syringe: For accurate and safe transfer of the volatile liquid.

  • Volumetric Flasks and Pipettes: For accurate preparation of solutions.

Experimental Procedure
  • Instrument Calibration:

    • Turn on the polarimeter and allow the light source to stabilize.

    • Calibrate the instrument by measuring the optical rotation of a blank (either an empty cell or a cell filled with the solvent to be used). The reading should be zero.

  • Sample Preparation (Neat Liquid):

    • Ensure the polarimeter cell is clean and dry.

    • In a chemical fume hood, carefully draw the neat this compound into a gastight syringe.

    • Inject the liquid into the polarimeter cell, ensuring there are no air bubbles in the light path.

    • Cap the cell securely to prevent evaporation.

  • Sample Preparation (Solution):

    • Accurately weigh a specific amount of this compound in a tared and sealed vial.

    • Transfer the vial into a volumetric flask of a known volume.

    • Add the desired solvent to the flask, dissolve the compound completely, and then fill to the mark.

    • Calculate the concentration in g/mL.

    • Fill the polarimeter cell with the solution as described for the neat liquid.

  • Measurement:

    • Place the filled polarimeter cell in the sample chamber of the polarimeter.

    • Allow the sample to equilibrate to the desired temperature (e.g., 20°C).

    • Record the observed optical rotation (α).

    • Repeat the measurement several times and calculate the average value.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

    [α] = α / (l × c)

    Where:

    • [α] is the specific rotation.

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the sample in g/mL (for solutions) or the density in g/mL (for neat liquids).

Role in Drug Development and Asymmetric Synthesis

This compound is a valuable chiral building block, often referred to as a "chiral pool" starting material, for the asymmetric synthesis of a wide range of pharmaceuticals. The stereochemistry of the final drug molecule is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Synthesis of β-Blockers

A prominent application of this compound is in the synthesis of β-adrenergic receptor antagonists, or β-blockers, which are used to treat various cardiovascular conditions.[13][14][15][16] The therapeutic activity of many β-blockers resides in the (S)-enantiomer. The synthesis often involves the ring-opening of the chiral epoxide with an appropriate amine, which proceeds with inversion of stereochemistry at the reaction center.

Beta_Blocker_Synthesis R_PO This compound SN2 SN2 Ring Opening (Inversion of Stereochemistry) R_PO->SN2 Amine Amine (e.g., Isopropylamine) Amine->SN2 S_BB (S)-β-Blocker (e.g., (S)-Propranolol) SN2->S_BB

Caption: Asymmetric synthesis of (S)-β-blockers from this compound.

General Utility in Chiral Synthesis

The reactivity of the strained epoxide ring in this compound allows for a variety of nucleophilic ring-opening reactions, providing access to a wide range of chiral intermediates. This versatility makes it a cornerstone in the synthesis of complex molecules where precise stereochemical control is essential.[17][18]

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Chirality_Optical_Rotation cluster_Enantiomers Enantiomers cluster_Light Interaction with Plane-Polarized Light R_PO This compound Rot_R Clockwise Rotation (+) R_PO->Rot_R interacts with S_PO (S)-(-)-Propylene Oxide Rot_L Counter-Clockwise Rotation (-) S_PO->Rot_L interacts with PPL Plane-Polarized Light

Caption: Relationship between enantiomers and their optical rotation.

Optical_Rotation_Workflow start Start prep Sample Preparation (Neat or Solution) start->prep cal Polarimeter Calibration (Blank Measurement) prep->cal measure Measure Observed Rotation (α) cal->measure calc Calculate Specific Rotation [α] measure->calc end End calc->end

Caption: Experimental workflow for determining specific optical rotation.

Conclusion

This compound is a molecule of significant industrial and academic importance, primarily due to its chirality. Its well-defined chiroptical properties, particularly its dextrorotatory nature, provide a direct means of assessing its enantiomeric purity. The experimental protocols outlined in this guide, when followed with the requisite safety precautions, enable the reliable determination of its optical rotation. For professionals in drug development, a thorough understanding of the properties and handling of this key chiral building block is essential for the successful and safe synthesis of enantiomerically pure pharmaceuticals.

References

Spectroscopic Profile of (R)-(+)-Propylene Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the chiral molecule (R)-(+)-propylene oxide. The information presented herein is intended to serve as a critical resource for researchers and professionals involved in chemical synthesis, stereoselective analysis, and drug development, where the precise characterization of chiral building blocks is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, providing key parameters for its identification and characterization.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits a characteristic set of signals corresponding to the methine, methylene, and methyl protons of the epoxide ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Hc (CH)~2.85J(Hc, Ha) = 4.2
J(Hc, Hb) = 2.5
J(Hc, Hd) = 5.6
Ha (CH₂)~2.59J(Ha, Hb) = 4.8
J(Ha, Hc) = 4.2
Hb (CH₂)~2.28J(Hb, Ha) = 4.8
J(Hb, Hc) = 2.5
Hd (CH₃)~1.21J(Hd, Hc) = 5.6

Note: Chemical shifts are typically reported relative to a tetramethylsilane (TMS) internal standard. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency used.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C2 (CH)48.17
C1 (CH₂)47.94
C3 (CH₃)18.08[1]

Note: The assignment is based on established principles of ¹³C NMR spectroscopy, where the methyl carbon is significantly more shielded (lower ppm value) than the carbons of the strained epoxide ring.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups and overall structure. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of the epoxide ring and the methyl group.

Table 3: Characteristic Infrared Absorption Frequencies for Propylene Oxide

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3058C-H stretch (epoxide ring)
~3000C-H stretch (methyl group)
~1460C-H bend (methyl group)
~1435CH₂ scissoring
~1380C-H bend (methyl group, umbrella)
~1260Ring breathing
~930Ring deformation
~830Asymmetric ring stretch
~770CH₂ rock

Experimental Protocols

The following sections outline the generalized experimental procedures for acquiring NMR and IR spectra of a liquid sample like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

    • Analyze the peak multiplicities and coupling constants to elucidate the connectivity of the protons.

Infrared Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation:

    • Place a drop of neat (undiluted) this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • A sufficient number of scans should be co-added to achieve an acceptable signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will show absorption bands at specific wavenumbers corresponding to the vibrational modes of the molecule.

    • Identify and label the characteristic absorption peaks and compare them to known values for propylene oxide and its functional groups.

Visualization of Spectroscopic Assignments

The following diagram illustrates the structure of this compound with atoms labeled to correspond to the presented NMR and IR data.

Spectroscopic_Assignment Structure of this compound with Atom Labeling cluster_molecule cluster_legend Spectroscopic Data Correlation C1 C1 C2 C2 C1->C2 O O C1->O Hac Ha C1->Hac Hbc Hb C1->Hbc C3 C3 C2->C3 C2->O Hcc Hc C2->Hcc Hdc1 Hd C3->Hdc1 Hdc2 Hd C3->Hdc2 Hdc3 Hd C3->Hdc3 H_NMR ¹H NMR: Ha, Hb: ~2.28-2.59 ppm Hc: ~2.85 ppm Hd: ~1.21 ppm C_NMR ¹³C NMR: C1: 47.94 ppm C2: 48.17 ppm C3: 18.08 ppm IR IR (cm⁻¹): ~1260 (Ring Breathing) ~830 (Asymm. Ring Stretch)

Caption: Molecular structure of this compound with atom labels.

References

The First Chiral Molecule in Interstellar Space: A Technical Guide to the Discovery of Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of propylene oxide (CH₃CHCH₂O) in the interstellar medium (ISM) marked a pivotal moment in astrochemistry and the search for prebiotic molecules in the cosmos. As the first chiral molecule discovered beyond our solar system, its presence provides a unique opportunity to study the origins of homochirality, a fundamental property of life on Earth. This technical guide offers an in-depth overview of the discovery, from the observational campaigns and laboratory spectroscopy that enabled it, to the current understanding of its formation and the physical conditions of its interstellar environment.

The Discovery of Interstellar Propylene Oxide

Propylene oxide was first detected in the star-forming region Sagittarius B2 (North), or Sgr B2(N), a dense and chemically rich molecular cloud near the center of our Milky Way galaxy.[1][2] The discovery was the result of the Prebiotic Interstellar Molecular Survey (PRIMOS), a large-scale project utilizing the National Science Foundation's Green Bank Telescope (GBT).[1][3] Supporting observations were conducted with the Parkes radio telescope in Australia.[1][4]

The identification of propylene oxide was made possible by comparing the astronomical spectra with highly accurate laboratory measurements of its rotational transitions.[5] Its detection in a cold, extended molecular shell around protostellar clusters in Sgr B2(N) suggests that such complex organic molecules can form in the early stages of star and planet formation.[2][6]

Observational Data

The initial detection and subsequent analyses have provided key quantitative data on the physical and chemical conditions of the region where propylene oxide resides. Non-Local Thermodynamic Equilibrium (non-LTE) modeling has been crucial in refining these parameters beyond the initial estimates.

Table 1: Observational Parameters for Propylene Oxide in Sagittarius B2(N)

ParameterValueTelescope(s)Reference(s)
Source Sagittarius B2(N)GBT, Parkes[1][2]
Column Density (N) ~1 x 10¹³ cm⁻² (LTE)GBT, Parkes[7]
~3 x 10¹² cm⁻² (non-LTE)GBT, Parkes[7]
Excitation Temperature (Tex) ~5.2 K (LTE)GBT, Parkes[7]
5 K - 35 K (LTE range)GBT, Parkes[7]
Kinetic Temperature (Tkin) ~10 K (non-LTE)GBT, Parkes[7]
H₂ Density (n(H₂)) ~2000 cm⁻³ (non-LTE)GBT, Parkes[7]

Table 2: Detected Rotational Transitions of Propylene Oxide

TransitionFrequency (MHz)TelescopeReference(s)
2₁₁ - 1₁₀12837.2GBT[1]
4₁₄ - 3₁₃12072.1GBT[1]
5₁₅ - 4₁₄14048.4Parkes[1]

Experimental Protocols

The successful identification of propylene oxide in the ISM was a culmination of sensitive astronomical observations and precise laboratory spectroscopy.

Astronomical Observations: A Workflow

The observational workflow involved a series of steps, from data acquisition with radio telescopes to the final identification of the molecular signature.

observational_workflow cluster_gbt Green Bank Telescope (PRIMOS Survey) cluster_parkes Parkes Telescope cluster_analysis Data Analysis and Identification cluster_lab Laboratory Spectroscopy gbt_obs Data Acquisition (1-50 GHz) gbt_spec Spectrometer: VEGAS gbt_obs->gbt_spec gbt_data Raw Spectral Data gbt_spec->gbt_data data_reduction Data Reduction & Calibration gbt_data->data_reduction PRIMOS Data parkes_obs Supporting Observations parkes_data Complementary Spectral Data parkes_obs->parkes_data parkes_data->data_reduction line_identification Spectral Line Identification data_reduction->line_identification modeling LTE & non-LTE Modeling line_identification->modeling confirmation Confirmation of Propylene Oxide modeling->confirmation lab_spec Microwave Spectroscopy (FTMW & CP-FTMW) rot_constants Rotational Constants & Frequencies lab_spec->rot_constants rot_constants->line_identification Reference Spectra

Observational and analytical workflow for the discovery of propylene oxide.

The primary observations were conducted as part of the PRIMOS survey using the 100-meter Green Bank Telescope.

  • Telescope: Robert C. Byrd Green Bank Telescope (GBT)

  • Survey: Prebiotic Interstellar Molecular Survey (PRIMOS)

  • Frequency Coverage: The PRIMOS survey provides nearly continuous frequency coverage from approximately 1 GHz to 50 GHz.

  • Backend Spectrometer: The VErsatile GBT Astronomical Spectrometer (VEGAS) was utilized, offering high spectral resolution and large bandwidth.

  • Observing Mode: The observations were conducted in a spectral line survey mode, systematically scanning a wide range of frequencies toward Sgr B2(N).

  • Data Reduction: The raw data were calibrated and processed to produce high-sensitivity spectra.

Supporting observations were carried out with the 64-meter Parkes radio telescope to confirm one of the rotational transitions.

  • Telescope: Parkes Radio Telescope

  • Receiver: The specific receiver used covered the frequency range of the targeted propylene oxide transition.

  • Purpose: To provide an independent detection of a key rotational line that was difficult to observe from the Northern Hemisphere.

Laboratory Microwave Spectroscopy

The unambiguous identification of propylene oxide in the astronomical spectra was entirely dependent on precise laboratory measurements of its rotational spectrum. Modern microwave spectroscopy, particularly Fourier-transform microwave (FTMW) and chirped-pulse FTMW (CP-FTMW) spectroscopy, provides the necessary accuracy.[5]

  • Sample Preparation: A sample of propylene oxide is introduced into a high-vacuum chamber. For molecules that are solid or liquid at room temperature, gentle heating may be required to produce a sufficient vapor pressure.

  • Supersonic Expansion: The propylene oxide vapor, often seeded in an inert carrier gas like neon or argon, is expanded through a pulsed nozzle into the vacuum chamber. This process cools the molecules to very low rotational temperatures (a few Kelvin), simplifying the spectrum by populating only the lowest energy levels.

  • Microwave Excitation:

    • FTMW Spectroscopy: A short, high-power microwave pulse is used to excite the molecules.

    • CP-FTMW Spectroscopy: A broadband "chirped" pulse, which sweeps across a range of frequencies, is used to excite a wide portion of the rotational spectrum simultaneously.

  • Signal Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal (free induction decay or FID). This signal is detected by a sensitive receiver.

  • Data Processing: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform. This results in a high-resolution spectrum showing the rotational transitions of the molecule.

  • Spectral Analysis: The measured transition frequencies are fitted to a Hamiltonian model to determine the precise rotational constants of the molecule. These constants can then be used to predict the frequencies of all other rotational transitions with high accuracy.

Table 3: Laboratory Rotational Constants of Propylene Oxide

ConstantValue (MHz)Reference
A18036.3[Mesko et al. (2017)]
B6686.7[Mesko et al. (2017)]
C5955.6[Mesko et al. (2017)]

Formation Pathways of Propylene Oxide in the Interstellar Medium

The formation of a molecule as complex as propylene oxide in the cold, diffuse conditions of the ISM is a topic of active research. Two primary pathways are considered: gas-phase reactions and reactions occurring on the surfaces of icy dust grains.

Gas-Phase Formation

Gas-phase reactions involve collisions between atoms and smaller molecules. While less efficient for the formation of larger molecules, certain ion-molecule reactions are considered plausible routes to propylene oxide.

Grain-Surface Chemistry

The surfaces of interstellar dust grains, coated with ice mantles, are thought to act as catalytic sites for the formation of complex organic molecules. Smaller, more mobile species can accrete onto these surfaces, where they can react to form more complex structures like propylene oxide. These newly formed molecules can then be released into the gas phase through processes like thermal desorption (as the region heats up due to star formation) or non-thermal desorption mechanisms.

formation_pathways cluster_gas Gas-Phase Chemistry cluster_grain Grain-Surface Chemistry ion_molecule Ion-Molecule Reactions (e.g., PE + O⁺, PE + HO₂⁺) po_plus Propylene Oxide Cation (PO⁺) ion_molecule->po_plus neutralization Electron Neutralization po_gas Propylene Oxide (gas) neutralization->po_gas po_plus->neutralization po_detected Detected Propylene Oxide in Sgr B2(N) po_gas->po_detected accretion Accretion of Precursors (e.g., C₃H₆, O, OH) surface_reactions Surface Reactions accretion->surface_reactions po_ice Propylene Oxide (on ice) surface_reactions->po_ice desorption Desorption Mechanisms (Thermal/Non-thermal) po_ice->desorption desorption->po_gas precursors Simple Precursor Molecules precursors->ion_molecule precursors->accretion

Proposed formation pathways for interstellar propylene oxide.

Significance and Future Directions

The discovery of propylene oxide in the ISM has profound implications for our understanding of prebiotic chemistry in the universe.

  • Homochirality: It provides the first opportunity to search for an enantiomeric excess of a chiral molecule outside of our solar system. Detecting such an imbalance would lend support to theories that the handedness of life on Earth has an extraterrestrial origin.

  • Molecular Complexity: The presence of a nine-atom, structurally complex molecule like propylene oxide demonstrates the chemical richness of star-forming regions and their potential to synthesize the building blocks of life.

  • Future Research: Future observational campaigns with next-generation telescopes, such as the Square Kilometre Array, will offer increased sensitivity and spatial resolution, potentially enabling the detection of an enantiomeric excess through polarization measurements. Further laboratory and theoretical studies are also crucial to refine our understanding of its formation and destruction pathways.

The detection of interstellar propylene oxide has opened a new frontier in astrochemistry, directly linking the chemistry of the cosmos to the fundamental properties of life. Continued research in this area promises to shed further light on our cosmic origins.

References

Stereochemistry of (R)-(+)-Propylene Oxide Ring-Opening: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Propylene oxide is a versatile chiral building block in organic synthesis, prized for its utility in the stereoselective introduction of a 1,2-diol synthon. The stereochemical outcome of its ring-opening reactions is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and other complex molecules. This technical guide provides a comprehensive overview of the stereochemistry and regioselectivity of the ring-opening of this compound under both acidic and basic conditions with a variety of nucleophiles.

Core Principles: Mechanism and Stereochemistry

The ring-opening of epoxides, including this compound, is predominantly governed by the SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism dictates that the incoming nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring from the backside, leading to an inversion of stereochemistry at the center of attack. This is often referred to as Walden inversion.

Under basic or neutral conditions , a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon (the primary carbon in the case of propylene oxide).

Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophilic attack then proceeds. In this case, the regioselectivity is altered. While the reaction still proceeds with inversion of configuration, the nucleophile preferentially attacks the more substituted carbon (the secondary, chiral carbon). This is because the transition state has a significant degree of carbocationic character, and the positive charge is better stabilized on the more substituted carbon.

Quantitative Analysis of Regioselectivity and Stereoselectivity

The regioselectivity of the ring-opening reaction is a critical factor, leading to two possible regioisomeric products. The "normal" product results from the nucleophilic attack at the less substituted carbon, while the "abnormal" or "Markownikoff" product arises from the attack at the more substituted carbon. The stereochemical purity of the products is often reported as enantiomeric excess (e.e.).

NucleophileConditionsMajor ProductRegioisomer Ratio (Normal:Abnormal)StereochemistryEnantiomeric Excess (e.e.)
Oxygen Nucleophiles
H₂OAcidic (H₂SO₄)(S)-Propane-1,2-diolPredominantly AbnormalInversion>98%
H₂OBasic (NaOH)(R)-Propane-1,2-diolPredominantly NormalRetention (attack at C1)>98%
CH₃OHAcidic (H₂SO₄)(S)-2-Methoxy-1-propanolPredominantly AbnormalInversionHigh
CH₃O⁻Basic (NaOCH₃)(R)-1-Methoxy-2-propanolPredominantly NormalRetention (attack at C1)High
Nitrogen Nucleophiles
NH₃-1-Amino-2-propanolPredominantly NormalRetention (attack at C1)High
AnilineLewis Acid (LiBr)1-(Phenylamino)-2-propanolPredominantly NormalRetention (attack at C1)High
N₃⁻Basic/Neutral1-Azido-2-propanolPredominantly NormalRetention (attack at C1)>95%
N₃⁻Acidic2-Azido-1-propanolPredominantly AbnormalInversion>95%
Carbon Nucleophiles
R₂CuLi (Gilman)Neutral(R)-Secondary AlcoholPredominantly NormalRetention (attack at C1)High
RMgX (Grignard)Neutral(R)-Secondary AlcoholPredominantly NormalRetention (attack at C1)High

Experimental Protocols

Acid-Catalyzed Ring-Opening with Methanol

Objective: To synthesize (S)-2-methoxy-1-propanol.

Procedure:

  • To a solution of this compound (1.0 g, 17.2 mmol) in anhydrous methanol (20 mL) at 0 °C, add a catalytic amount of concentrated sulfuric acid (0.1 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield (S)-2-methoxy-1-propanol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral GC or HPLC.

Base-Catalyzed Ring-Opening with Sodium Methoxide

Objective: To synthesize (R)-1-methoxy-2-propanol.

Procedure:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (0.40 g, 17.4 mmol) to anhydrous methanol (20 mL) under an inert atmosphere at 0 °C.

  • To this solution, add this compound (1.0 g, 17.2 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, carefully quench the reaction with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by fractional distillation to obtain (R)-1-methoxy-2-propanol.

  • Characterize the product and determine the enantiomeric excess as described previously.

Ring-Opening with a Carbon Nucleophile (Gilman Reagent)

Objective: To synthesize a chiral secondary alcohol.

Procedure:

  • Prepare the Gilman reagent by adding two equivalents of an organolithium reagent to one equivalent of copper(I) iodide in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere.

  • To the freshly prepared Gilman reagent, add a solution of this compound in the same solvent dropwise at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours and then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting secondary alcohol by flash column chromatography.

  • Characterize the product by spectroscopic methods and determine the enantiomeric excess.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the ring-opening of this compound is dictated by the reaction conditions, which determine the nature of the electrophile and the site of nucleophilic attack. These relationships can be visualized as follows:

Ring_Opening_Pathways cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_attack Site of Nucleophilic Attack cluster_products Stereochemical Outcome Acidic (H+) Acidic (H+) Protonated Epoxide Protonated Epoxide Acidic (H+)->Protonated Epoxide Basic/Neutral (Nu-) Basic/Neutral (Nu-) Neutral Epoxide Neutral Epoxide Basic/Neutral (Nu-)->Neutral Epoxide More Substituted (C2) More Substituted (C2) Protonated Epoxide->More Substituted (C2) Electronic Control Less Substituted (C1) Less Substituted (C1) Neutral Epoxide->Less Substituted (C1) Steric Control Inversion at C2 Inversion at C2 More Substituted (C2)->Inversion at C2 Retention at C2 (Attack at C1) Retention at C2 (Attack at C1) Less Substituted (C1)->Retention at C2 (Attack at C1) R-(+)-Propylene Oxide R-(+)-Propylene Oxide R-(+)-Propylene Oxide->Acidic (H+) Protonation R-(+)-Propylene Oxide->Basic/Neutral (Nu-) Direct Attack

Reaction condition dictates the regioselectivity and stereochemical outcome.
Base-Catalyzed Ring-Opening Workflow

The experimental workflow for a typical base-catalyzed ring-opening involves the generation of a potent nucleophile which then attacks the epoxide.

Base_Catalyzed_Workflow start Start reagents Prepare Nucleophile (e.g., NaOCH₃ in CH₃OH) start->reagents reaction Add this compound (0°C to RT) reagents->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Distillation/Chromatography) workup->purification analysis Characterization (NMR, Chiral GC/HPLC) purification->analysis end End analysis->end Acid_Catalyzed_Mechanism R_PO R-(+)-Propylene Oxide Protonated_Epoxide Protonated Epoxide (Carbocation-like character at C2) R_PO->Protonated_Epoxide + H⁺ H_plus H⁺ Transition_State [Transition State]‡ Protonated_Epoxide->Transition_State + Nu-H (backside attack at C2) Nucleophile Nu-H Nucleophile->Transition_State Product_Complex Protonated Product Transition_State->Product_Complex Final_Product Final Product (Inversion at C2) Product_Complex->Final_Product - H⁺

Physical properties of (R)-(+)-methyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (R)-(+)-Methyloxirane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of (R)-(+)-methyloxirane, also known as (R)-(+)-propylene oxide. The information is presented for a technical audience, with a focus on quantitative data and detailed experimental methodologies.

Core Physical Properties

(R)-(+)-Methyloxirane is a chiral epoxide, a colorless, volatile liquid at room temperature.[1][2] Its physical characteristics are crucial for its application in chemical synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.

Quantitative Data Summary

The key physical properties of (R)-(+)-methyloxirane are summarized in the table below for easy reference and comparison.

PropertyValueConditions
Molecular Formula C₃H₆O
Molecular Weight 58.08 g/mol
Boiling Point 33-34 °Cat 1 atm
Melting Point -112 °C
Density 0.829 g/mLat 20 °C
Refractive Index (n_D) 1.366at 20 °C
Specific Rotation ([α]_D) +14°neat, at 20 °C

Data sourced from multiple chemical suppliers and databases.[3][4][5][6][7][8][9]

Experimental Protocols

The following sections detail the standard laboratory procedures for measuring the physical properties listed above.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small liquid samples.[10]

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 110 °C)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or hot plate)

  • Mineral oil or other suitable heating bath fluid

  • Rubber band or wire for attachment

Procedure:

  • Add 0.5-1 mL of (R)-(+)-methyloxirane to the small test tube.

  • Place the capillary tube into the test tube with the open end down.[10]

  • Attach the test tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[10]

  • Clamp the Thiele tube and fill it with mineral oil so that the side arm is about two-thirds full.

  • Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil but not touching the glass.[10]

  • Gently heat the side arm of the Thiele tube with a small flame or on a hot plate.[10] This design promotes convection and ensures uniform heating of the oil bath.

  • As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

  • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[11]

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[10] Record this temperature.

  • Record the atmospheric pressure, as boiling point is pressure-dependent.

Density Measurement

This protocol determines the mass per unit volume of the liquid.

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Electronic balance (readable to at least 0.01 g)

  • Pasteur pipette or dropper

Procedure:

  • Place a clean, dry graduated cylinder on the electronic balance and tare the mass to zero.[12]

  • Carefully transfer a specific volume of (R)-(+)-methyloxirane, for example, 5.0 mL, into the graduated cylinder. Use a pipette for accuracy and read the volume from the bottom of the meniscus.[13]

  • Record the exact volume added.

  • Place the graduated cylinder containing the liquid back on the balance and record the mass.[12][13]

  • Calculate the density using the formula: Density = Mass / Volume .

  • For improved accuracy, repeat the measurement two more times and calculate the average density.[13]

  • The measurement should be performed at a controlled temperature (e.g., 20 °C), as density is temperature-dependent.[14]

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through the substance. It is a characteristic property useful for identification and purity assessment. An Abbe refractometer is the standard instrument for this measurement.[15]

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath (to circulate water through the refractometer)

  • Light source (typically a sodium D-line lamp or a white light source with a compensating prism)

  • Dropper

  • Solvent (e.g., acetone or ethanol) and soft tissue for cleaning

Procedure:

  • Turn on the refractometer's light source and the circulating water bath set to 20 °C. Allow the instrument to equilibrate.

  • Use a soft tissue and a small amount of acetone or ethanol to clean the surfaces of the measuring and illuminating prisms.

  • Using a clean dropper, place 1-2 drops of (R)-(+)-methyloxirane onto the surface of the lower prism.

  • Close the prisms together securely.

  • Look through the eyepiece. Turn the coarse adjustment knob until the light and dark fields become visible in the field of view.

  • Sharpen the dividing line between the light and dark fields by adjusting the compensator drum (this removes any color fringes).

  • Use the fine adjustment knob to center the sharp dividing line exactly on the crosshairs of the eyepiece.[15]

  • Press the switch to illuminate the scale and read the refractive index value. Record the temperature at which the measurement was taken.

Specific Rotation Measurement

Specific rotation is the angle to which a chiral compound rotates plane-polarized light under standard conditions. It is a defining characteristic of an enantiomer.

Apparatus:

  • Polarimeter

  • Polarimeter sample cell (of a known path length, e.g., 1 dm)

  • Sodium lamp (D-line, 589 nm) or other monochromatic light source

Procedure:

  • Turn on the polarimeter and allow the light source to warm up and stabilize.[16]

  • Blank Measurement: First, fill the sample cell with a suitable blank solvent (if measuring a solution) or leave it empty if measuring a neat liquid and there is an air-zeroing function. For a neat measurement, the "blank" is often just aligning the polarizers. Place the cell in the polarimeter and zero the instrument.

  • Sample Preparation: For (R)-(+)-methyloxirane, the measurement is typically done "neat" (without a solvent). Carefully fill the clean, dry polarimeter cell with the neat liquid, ensuring no air bubbles are trapped in the light path.[16]

  • Measurement: Place the filled sample cell into the polarimeter.[17]

  • Rotate the analyzer and look through the eyepiece until the light field appears at its darkest or at a uniform brightness (depending on the instrument design). Record the observed angle of rotation (α).[17] Modern digital polarimeters will provide a direct reading.[16]

  • Calculation: The specific rotation ([α]) is calculated using Biot's Law.[17][18][19] For a neat liquid, the formula is: [α] = α / (l × d) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • d is the density of the liquid in g/mL.

  • The temperature and the wavelength of light used must be reported with the final value (e.g., [α]²⁰_D).[19][20]

Visualizations

The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical compound like (R)-(+)-methyloxirane.

G Experimental Workflow for Physical Property Determination start Start: Obtain Pure Sample prep Sample Preparation (Ensure Anhydrous) start->prep bp Boiling Point Measurement prep->bp density Density Measurement prep->density ri Refractive Index Measurement prep->ri sr Specific Rotation Measurement prep->sr analysis Data Analysis & Comparison to Literature Values bp->analysis density->analysis ri->analysis sr->analysis end End: Complete Physical Characterization analysis->end

A generalized workflow for determining the physical properties of a liquid sample.

References

(R)-(+)-propylene oxide mechanism of action in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of (R)-(+)-Propylene Oxide in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile chiral building block of significant importance in the chemical and pharmaceutical industries. Its utility is greatly enhanced through catalytic processes that exploit its stereochemistry to produce enantiomerically pure compounds. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in two key catalytic transformations: the hydrolytic kinetic resolution (HKR) of terminal epoxides and the ring-opening copolymerization (ROCOP) with carbon dioxide. This document details the catalytic cycles, presents quantitative data, outlines experimental protocols, and provides visual representations of the underlying mechanisms to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides

The hydrolytic kinetic resolution of terminal epoxides is a powerful method for accessing highly enantioenriched epoxides and 1,2-diols, which are valuable precursors in the synthesis of pharmaceuticals and other fine chemicals.[1] The most effective catalysts for this transformation are chiral (salen)Co(III) complexes.[1]

Mechanism of Action

The mechanism of the (salen)Co(III)-catalyzed HKR is a cooperative bimetallic process.[2][3] This means that two cobalt complexes work in concert to facilitate the ring-opening of the epoxide. One (salen)Co(III) complex functions as a Lewis acid, activating the epoxide by coordinating to its oxygen atom. The second (salen)Co(III) complex, in the form of a hydroxo-cobalt species, delivers the hydroxide nucleophile to the less sterically hindered carbon of the activated epoxide.[2][3]

Kinetic studies have revealed a second-order rate dependence on the concentration of the cobalt catalyst, which provides strong evidence for this bimetallic mechanism.[4] The high enantioselectivity of the reaction arises from the precise spatial arrangement of the two cobalt complexes and the chiral salen ligand, which favors the reaction of one enantiomer of the epoxide over the other.[2][3]

A crucial aspect of the catalytic cycle is the in-situ formation of the active (salen)Co-OH species from a precatalyst, such as (salen)Co-OAc or (salen)Co-Cl.[5] The nature of the counterion on the precatalyst can influence the overall reaction rate.[5]

Visualization of the Catalytic Cycle

HKR_Mechanism rac_PO (R,S)-Propylene Oxide Activated_Complex [(R,R)-(salen)Co(III)]---O(H)C-CH3 (Activated Epoxide) rac_PO->Activated_Complex Coordination Co_LA (R,R)-(salen)Co(III)-X (Lewis Acid) Co_LA->Activated_Complex Co_Nu (R,R)-(salen)Co(III)-OH (Nucleophile) TS Transition State Activated_Complex->TS Unreacted_PO (R)-Propylene Oxide (>99% ee) Activated_Complex->Unreacted_PO Unreacted Enantiomer Co_Nu->TS OH⁻ delivery Product_Complex Co-bound Diol TS->Product_Complex Ring Opening Product_Complex->Co_LA Regeneration Diol (S)-1,2-Propanediol Product_Complex->Diol Release H2O H₂O H2O->Co_Nu Regeneration

Caption: Catalytic cycle for the hydrolytic kinetic resolution of propylene oxide.

Quantitative Data

The HKR of terminal epoxides using chiral (salen)Co(III) catalysts is highly efficient, providing access to enantiomerically pure epoxides.

SubstrateCatalyst Loading (mol%)SolventTime (h)Conversion (%)Epoxide ee (%)Diol ee (%)Ref
Propylene Oxide0.2 - 2.0None12-18~50>99>98[1]
1,2-Epoxyhexane0.5None1453>9998[1]
Styrene Oxide0.5MTBE1651>9997[1]
Epichlorohydrin0.4None1252>9998[1]
Experimental Protocol: Hydrolytic Kinetic Resolution of Propylene Oxide

Materials:

  • (R,R)-(salen)Co(II)

  • Acetic acid (glacial)

  • Racemic propylene oxide

  • Deionized water

  • Toluene (optional, for catalyst preparation)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Catalyst Preparation ((R,R)-(salen)Co(III)-OAc):

  • In a flask, dissolve (R,R)-(salen)Co(II) in toluene.

  • Add glacial acetic acid to the solution.

  • Stir the mixture in the presence of air for several hours until the color changes, indicating the oxidation of Co(II) to Co(III).

  • Remove the solvent under reduced pressure to obtain the (R,R)-(salen)Co(III)-OAc catalyst.

HKR Procedure:

  • To a round-bottom flask, add racemic propylene oxide.

  • Add the (R,R)-(salen)Co(III)-OAc catalyst (0.2-2.0 mol% relative to the racemic epoxide).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add deionized water (0.55 equivalents relative to the racemic epoxide).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[1]

  • Monitor the reaction progress by chiral GC or HPLC.

  • Upon reaching approximately 50% conversion, quench the reaction.

  • Separate the unreacted this compound from the 1,2-propanediol product by distillation or extraction with a suitable solvent like dichloromethane.

  • Dry the organic layer containing the epoxide over anhydrous sodium sulfate and carefully remove the solvent to obtain the enantioenriched this compound.

Ring-Opening Copolymerization (ROCOP) of Propylene Oxide and Carbon Dioxide

The copolymerization of epoxides and carbon dioxide is a green and sustainable route to produce polycarbonates, which are biodegradable polymers with various applications. This compound can be used in this process to generate stereoregular poly(propylene carbonate).

Mechanism of Action

The ring-opening copolymerization of propylene oxide and CO₂ is effectively catalyzed by heterodinuclear complexes, such as Co(III)/K(I) systems.[6][7][8] The proposed mechanism involves the following key steps:

  • Initiation: The reaction is typically initiated by an alcohol, which reacts with the catalyst to form a metal alkoxide.

  • Epoxide Activation and Ring-Opening: The Co(III) center acts as a Lewis acid, coordinating to and activating the propylene oxide. The potassium cation delivers a transient carbonate nucleophile (formed by the insertion of CO₂ into the cobalt-alkoxide bond) to the activated epoxide, leading to ring-opening.[6][7][8]

  • Propagation: The newly formed alkoxide can then react with another molecule of CO₂ to regenerate the carbonate, which in turn attacks another activated propylene oxide molecule, propagating the polymer chain.

  • Competition with Cyclic Carbonate Formation: A competing side reaction is the "backbiting" of the growing polymer chain, which leads to the formation of cyclic propylene carbonate.[6] The selectivity towards polymer formation over the cyclic carbonate can be influenced by reaction conditions such as CO₂ pressure and temperature.[6][8]

Density Functional Theory (DFT) calculations have been instrumental in elucidating the energy profile of the catalytic cycle, identifying the rate-determining step as the ring-opening of the propylene oxide.[6][7][8]

Visualization of the Catalytic Cycle

ROCOP_Mechanism cluster_initiation Initiation & CO₂ Insertion cluster_propagation Propagation cluster_cycle Polymer Growth cluster_side_reaction Side Reaction Catalyst Co(III)/K(I) Complex Co_OR Co(III)-OR Catalyst->Co_OR Initiation ROH R-OH ROH->Co_OR Co_OOCR Co(III)-O(CO)R (Carbonate) Co_OR->Co_OOCR PO (R)-Propylene Oxide CO2_1 CO₂ CO2_1->Co_OOCR Insertion Ring_Opening Ring Opening Co_OOCR->Ring_Opening Co_PO Co(III)-Activated PO PO->Co_PO Co_PO->Ring_Opening Nucleophilic Attack New_Co_OR Co(III)-O-CH(CH₃)-CH₂-O(CO)R Ring_Opening->New_Co_OR New_Co_OOCR Co(III)-O(CO)-Polymer New_Co_OR->New_Co_OOCR Polymer Poly(propylene carbonate) New_Co_OR->Polymer Chain Termination (e.g., with H₂O) Backbiting Backbiting New_Co_OR->Backbiting CO2_2 CO₂ CO2_2->New_Co_OOCR Insertion New_Co_OOCR->Ring_Opening Next Cycle Cyclic_Carbonate Propylene Carbonate Backbiting->Cyclic_Carbonate

References

Thermochemistry of (R)-(+)-Propylene Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Propylene oxide, a chiral epoxide, is a vital building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. A thorough understanding of its thermochemical properties is paramount for process design, safety analysis, and the development of efficient synthetic routes. This technical guide provides a comprehensive overview of the core thermochemical data for propylene oxide, details the experimental methodologies used for their determination, and presents visual workflows of these key experimental techniques.

While the focus of this guide is this compound, it is important to note that the majority of publicly available, high-precision thermochemical data has been determined for the racemic mixture of propylene oxide. The thermochemical properties of enantiomers, such as the standard enthalpy of formation and combustion, are theoretically identical. Minor differences can arise in chiral environments or in the crystalline state, but for most applications, the data for the racemic mixture serves as a highly accurate proxy for the pure (R)-(+)-enantiomer.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of propylene oxide. These values have been compiled from various sources, with primary data originating from combustion and adiabatic calorimetry, and vapor pressure measurements.

Table 1: Enthalpy and Entropy Data for Propylene Oxide

Thermochemical QuantitySymbolValueUnitsStateReference
Standard Enthalpy of FormationΔfH°-94.68 ± 0.63kJ/molGas[1][2]
Standard Enthalpy of FormationΔfH°-122.6 ± 0.63kJ/molLiquid[2]
Standard Enthalpy of CombustionΔcH°-1917.4 ± 1.1kJ/molLiquid[2]
Standard Molar Entropy196.27J/mol·KLiquid[2]

Table 2: Heat Capacity of Liquid Propylene Oxide

Temperature (K)Molar Heat Capacity (Cp) (J/mol·K)Reference
298.15125.1[2]
300122.19[2]

Table 3: Phase Change Data for Propylene Oxide

PropertySymbolValueUnitsReference
Enthalpy of VaporizationΔvapH27.35kJ/mol[1]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric and vapor pressure measurements. The following sections detail the methodologies for the key experimental techniques employed.

Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation of propylene oxide is typically derived from its enthalpy of combustion, which is measured using a bomb calorimeter. Given that propylene oxide is a volatile liquid, special procedures are required for its handling and combustion.

Experimental Procedure:

  • Sample Preparation: A known mass of high-purity propylene oxide is encapsulated in a container suitable for volatile liquids, such as a gelatin capsule or a sealed glass ampoule. The mass of the sample is determined with high precision.

  • Bomb Assembly: The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb." A known length of fuse wire is positioned to ensure ignition of the sample. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres to ensure complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a precisely measured quantity of water in an insulated container (the calorimeter). The calorimeter is equipped with a high-precision thermometer and a stirrer.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Data Analysis: The total heat released is calculated from the observed temperature change and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid). Corrections are applied for the heat of combustion of the capsule and the fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb.

  • Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated from the corrected heat release and the moles of propylene oxide combusted. The enthalpy of formation is then determined using Hess's Law.

Adiabatic Calorimetry for Heat Capacity

The heat capacity of propylene oxide as a function of temperature is determined using a low-temperature adiabatic calorimeter. This technique measures the heat required to raise the temperature of a substance by a specific amount while minimizing heat exchange with the surroundings.

Experimental Procedure:

  • Sample Loading: A precisely weighed sample of degassed, high-purity propylene oxide is distilled into a sample container within the calorimeter. A small amount of helium gas is often added to the container to improve thermal conductivity.

  • Calorimeter Assembly: The sample container is placed within a series of concentric, radiation shields in a high-vacuum chamber. The temperature of the outermost shield is controlled to match the temperature of the sample container, creating an adiabatic environment.

  • Cooling: The calorimeter is cooled to the lowest desired temperature, typically using liquid helium or nitrogen.

  • Heating and Measurement: A known quantity of electrical energy is supplied to a heater within the sample container, causing a small, incremental increase in temperature. The temperature of the sample is precisely measured before and after the energy input.

  • Data Acquisition: The process of energy input and temperature measurement is repeated in small increments across the desired temperature range.

  • Calculation of Heat Capacity: The heat capacity at each temperature is calculated from the amount of electrical energy supplied and the corresponding temperature rise.

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of propylene oxide, a relatively volatile compound, can be determined using the Knudsen effusion method. This technique relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its vapor pressure. The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Experimental Procedure:

  • Sample Preparation: A small amount of liquid propylene oxide is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice in its lid. The cell is weighed accurately.

  • Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The temperature of the cell can be precisely controlled.

  • Effusion Measurement: The chamber is evacuated, and the cell is heated to a constant, known temperature. The propylene oxide effuses through the orifice into the vacuum. The rate of mass loss is determined by measuring the mass of the cell at the beginning and end of a known time interval, or by continuous measurement using a microbalance.

  • Varying Temperature: The experiment is repeated at several different temperatures to obtain vapor pressure data as a function of temperature.

  • Calculation of Vapor Pressure: The vapor pressure at each temperature is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of propylene oxide using the Knudsen equation.

  • Calculation of Enthalpy of Vaporization: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.

Visualizations

The following diagrams illustrate the logical workflows of the experimental techniques described above.

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimetry cluster_analysis Data Analysis prep_sample Encapsulate known mass of Propylene Oxide place_sample Place sample in crucible prep_sample->place_sample add_water Add known amount of water to bomb place_sample->add_water seal_bomb Seal bomb and pressurize with O2 add_water->seal_bomb submerge_bomb Submerge bomb in calorimeter water seal_bomb->submerge_bomb ignite_sample Ignite sample submerge_bomb->ignite_sample measure_temp Record temperature change ignite_sample->measure_temp calc_heat Calculate total heat released measure_temp->calc_heat apply_corr Apply corrections for fuse, capsule, etc. calc_heat->apply_corr calc_enthalpy Calculate ΔcH° and ΔfH° apply_corr->calc_enthalpy

Caption: Workflow for determining the enthalpy of combustion and formation using bomb calorimetry.

Adiabatic_Calorimetry_Workflow cluster_setup Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis load_sample Load known mass of Propylene Oxide assemble_cal Assemble adiabatic calorimeter load_sample->assemble_cal cool_cal Cool to lowest temperature assemble_cal->cool_cal input_energy Input known amount of electrical energy cool_cal->input_energy measure_temp_rise Measure precise temperature rise (ΔT) input_energy->measure_temp_rise repeat_cycle Repeat at next temperature increment measure_temp_rise->repeat_cycle repeat_cycle->input_energy calc_cp Calculate Heat Capacity (Cp) for each increment repeat_cycle->calc_cp plot_cp Plot Cp vs. Temperature calc_cp->plot_cp

Caption: Workflow for determining heat capacity using adiabatic calorimetry.

Knudsen_Effusion_Workflow cluster_setup Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis load_sample Load Propylene Oxide into Knudsen cell weigh_cell Weigh cell accurately load_sample->weigh_cell place_in_vacuum Place cell in high- vacuum chamber weigh_cell->place_in_vacuum set_temp Set and stabilize temperature (T) place_in_vacuum->set_temp measure_mass_loss Measure mass loss over time (Δm/Δt) set_temp->measure_mass_loss repeat_cycle Repeat at different temperatures measure_mass_loss->repeat_cycle repeat_cycle->set_temp calc_vp Calculate Vapor Pressure (P) at each temperature repeat_cycle->calc_vp plot_clausius Plot ln(P) vs. 1/T calc_vp->plot_clausius calc_deltavapH Determine ΔvapH from slope plot_clausius->calc_deltavapH

Caption: Workflow for determining vapor pressure and enthalpy of vaporization using the Knudsen effusion method.

References

Quantum Chemical Analysis of Propylene Oxide Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the quantum chemical calculations for propylene oxide enantiomers, tailored for researchers, scientists, and drug development professionals.

Introduction

Propylene oxide (CH₃CHCH₂O), a simple cyclic ether, holds a significant position in stereochemistry and astrochemistry. It is a chiral molecule existing as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The discovery of propylene oxide in the interstellar medium (ISM) toward the Sagittarius B2(N) star-forming region marked the first detection of a chiral molecule in deep space.[1][2] This finding has profound implications for understanding the origins of homochirality—the prevalence of a single enantiomer of biomolecules, such as L-amino acids and D-sugars, in life on Earth.[1][3]

Quantum chemical calculations provide a powerful, non-empirical approach to investigate the distinct properties of these enantiomers. By simulating their interaction with light, these computational methods can predict chiroptical properties like optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD). These predictions are indispensable for interpreting experimental data, assigning absolute configurations, and exploring potential mechanisms for enantiomeric excess in astrochemical environments.

This technical guide offers a comprehensive overview of the theoretical principles, computational methodologies, and experimental validation pertinent to the study of propylene oxide enantiomers.

Core Theoretical Concepts

The foundation of chiroptical spectroscopy lies in the differential interaction of left- and right-circularly polarized light with a chiral molecule. Quantum mechanics allows for the calculation of molecular properties that govern these interactions.

  • Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized ultraviolet-visible light (ΔA = A_L - A_R) as a function of wavelength. This is governed by the electric and magnetic transition dipole moments of an electronic excitation. The key theoretical quantity is the rotatory strength (R) , which is calculated for each electronic transition.

  • Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared radiation.[4] It provides detailed information about the stereochemistry and conformational landscape of a molecule.

  • Optical Rotation (OR): OR is the rotation of the plane of plane-polarized light upon passing through a sample of a chiral molecule. It is a bulk property that arises from the difference in the refractive index for left- and right-circularly polarized light.

Computational Methodology

The accurate prediction of chiroptical properties requires a robust computational protocol, from geometry optimization to the final property calculation.

Logical Workflow for Chiroptical Calculations

The general procedure for calculating the chiroptical properties of propylene oxide enantiomers is outlined below. This workflow ensures that the properties are calculated for a stable, well-defined molecular structure.

G cluster_input 1. Input cluster_calc 2. Core Calculation cluster_prop 3. Property Calculation cluster_output 4. Analysis Input Define Molecular Structure ((R)- or (S)-Propylene Oxide) Opt Geometry Optimization (e.g., B3LYP/aug-cc-pVTZ) Input->Opt Freq Frequency Analysis Opt->Freq Confirm Minimum Energy (No Imaginary Frequencies) ECD ECD Spectrum (TD-DFT) Freq->ECD VCD VCD Spectrum Freq->VCD OR Optical Rotation Freq->OR Sim Simulate Spectra (e.g., Lorentzian Broadening) ECD->Sim VCD->Sim Compare Compare with Experiment Sim->Compare G cluster_theory Theoretical Domain cluster_exp Experimental Domain cluster_analysis Analysis & Conclusion R_mol (R)-Propylene Oxide (3D Model) R_spec Predicted Spectrum for (R) R_mol->R_spec TD-DFT Calculation S_mol (S)-Propylene Oxide (3D Model) S_spec Predicted Spectrum for (S) S_mol->S_spec TD-DFT Calculation Compare_R Compare Exp. vs. (R)-Pred. R_spec->Compare_R Compare_S Compare Exp. vs. (S)-Pred. S_spec->Compare_S Exp_spec Measured ECD/VCD Spectrum Exp_spec->Compare_R Exp_spec->Compare_S Conclusion Assign Absolute Configuration Compare_R->Conclusion Match Compare_S->Conclusion Mismatch

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Enantiopure (R)-(+)-Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiopure (R)-(+)-propylene oxide is a critical chiral building block in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its stereospecific incorporation into molecules is essential for achieving the desired biological activity and pharmacological profile of many drugs. These application notes provide detailed protocols and comparative data for the principal methods of synthesizing this compound, designed to assist researchers in selecting and implementing the most suitable strategy for their specific needs. The methodologies covered include asymmetric epoxidation and the kinetic resolution of racemic propylene oxide.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃H₆O
Molar Mass 58.08 g/mol
Appearance Colorless, volatile liquid
Boiling Point 33-34 °C
Density 0.829 g/mL at 20 °C
Refractive Index n20/D 1.366
Optical Activity [α]20/D +14°, neat
CAS Number 15448-47-2

Synthetic Methodologies

The synthesis of enantiopure this compound can be achieved through several strategic approaches. The primary methods involve either the direct asymmetric epoxidation of propylene or the resolution of a racemic mixture of propylene oxide.

A logical workflow for selecting a synthetic method is outlined below.

SynthesisWorkflow start Begin Synthesis Planning racemic_po Is racemic propylene oxide readily available? start->racemic_po asymmetric_epoxidation Asymmetric Epoxidation (Jacobsen-Katsuki) racemic_po->asymmetric_epoxidation No kinetic_resolution Kinetic Resolution racemic_po->kinetic_resolution Yes characterization Characterization of This compound asymmetric_epoxidation->characterization hydrolytic_kr Hydrolytic Kinetic Resolution (Jacobsen's Catalyst) kinetic_resolution->hydrolytic_kr enzymatic_kr Enzymatic Kinetic Resolution (Lipase) kinetic_resolution->enzymatic_kr hydrolytic_kr->characterization enzymatic_kr->characterization alternative_synthesis Alternative Synthesis (from (R)-Propylene Glycol) alternative_synthesis->characterization end End Product characterization->end Jacobsen_Mechanism Mn_III [Mn(III)-salen]⁺ Mn_V [Mn(V)=O-salen]⁺ (Active Oxidant) Mn_III->Mn_V Oxidation Oxidant Oxidant (e.g., NaOCl) Epoxide_Complex [Epoxide-Mn(III)-salen] Complex Mn_V->Epoxide_Complex Oxygen Transfer Propene Propene Propene->Epoxide_Complex Epoxide_Complex->Mn_III Catalyst Regeneration R_PO This compound Epoxide_Complex->R_PO HKR_Mechanism rac_PO Racemic Propylene Oxide ((R)-PO and (S)-PO) reaction Selective Hydrolysis of (S)-PO rac_PO->reaction catalyst (S,S)-[Co(III)-salen]-X Catalyst catalyst->reaction water H₂O water->reaction R_PO Enantioenriched This compound (unreacted) reaction->R_PO k_R (slow) S_diol (S)-Propane-1,2-diol reaction->S_diol k_S (fast) Diol_to_Epoxide R_diol (R)-Propane-1,2-diol Tosylation Tosylation (TsCl, Pyridine) R_diol->Tosylation Tosylate (R)-1-Tosyloxy-2-propanol Tosylation->Tosylate Cyclization Intramolecular SN2 Cyclization Tosylate->Cyclization Base Base (e.g., NaOH) Base->Cyclization R_PO This compound Cyclization->R_PO

(R)-(+)-Propylene Oxide: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-Propylene oxide, also known as (R)-(+)-methyloxirane, is a valuable and versatile chiral electrophile in organic synthesis. Its strained three-membered ring readily undergoes regioselective and stereospecific ring-opening reactions with a wide range of nucleophiles, providing access to a diverse array of enantiomerically enriched compounds. This application note explores the utility of this compound in the synthesis of pharmaceuticals, chiral 1,2-diols, and other valuable chiral intermediates, providing detailed protocols for key transformations.

Physicochemical Properties

This compound is a colorless, volatile liquid with an ethereal odor. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₃H₆O
Molecular Weight 58.08 g/mol
CAS Number 15448-47-2
Boiling Point 33-34 °C
Density 0.829 g/mL at 20 °C
Refractive Index (n20/D) 1.366
Specific Rotation ([α]20/D) +14° (neat)
Assay ≥99%

Applications in Pharmaceutical Synthesis

The enantiopure nature of this compound makes it an ideal starting material for the synthesis of chiral active pharmaceutical ingredients (APIs). The stereocenter in the epoxide is often retained in the final product, dictating its biological activity.

Synthesis of β-Adrenergic Blockers: (S)-Propranolol

β-Adrenergic blockers, commonly known as beta-blockers, are a class of drugs used to manage cardiovascular diseases. The biological activity of many beta-blockers resides in a single enantiomer. For instance, the (S)-enantiomer of propranolol is significantly more potent than its (R)-counterpart.[1] this compound can be utilized as a chiral precursor to synthesize (S)-propranolol. While many reported syntheses start from the related (R)-epichlorohydrin, the following protocol illustrates the key ring-opening step with a naphthoxide nucleophile, a crucial transformation in the synthesis of propranolol.

Experimental Protocol 1: Synthesis of (R)-1-(1-Naphthoxy)-2-propanol

This protocol describes the regioselective ring-opening of this compound with 1-naphthol to form a key intermediate in the synthesis of (S)-propranolol.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 This compound P1 (R)-1-(1-Naphthoxy)-2-propanol R1->P1 1. R2 1-Naphthol R2->P1 2. Re1 Base (e.g., NaOH) Re1->P1 Re2 Solvent (e.g., DMSO) Re2->P1

Figure 1: Synthesis of (R)-1-(1-Naphthoxy)-2-propanol.

Materials:

  • This compound

  • 1-Naphthol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthol and sodium hydroxide in DMSO.

  • Cool the mixture in an ice bath.

  • Slowly add this compound to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Yield HighAdapted from[1]
Enantiomeric Excess (ee) >98%Adapted from[1]

Synthesis of Chiral 1,2-Diols and Amino Alcohols

The nucleophilic ring-opening of this compound is a cornerstone for the synthesis of enantiomerically pure 1,2-diols and 1,2-amino alcohols. These motifs are prevalent in natural products and serve as versatile chiral ligands and auxiliaries in asymmetric synthesis.

Synthesis of (R)-1-Azido-2-propanol

(R)-1-azido-2-propanol is a valuable chiral building block that can be further elaborated into various nitrogen-containing compounds, including amino alcohols and vicinal diamines.

Experimental Protocol 2: Synthesis of (R)-1-Azido-2-propanol

This protocol details the ring-opening of this compound with sodium azide.

Reaction Workflow:

G start Start reactants Mix this compound, Sodium Azide, and NH4Cl in Methanol/Water start->reactants reflux Reflux the mixture reactants->reflux workup Aqueous Workup (Extraction with Ether) reflux->workup purify Purification (Distillation) workup->purify product Obtain (R)-1-Azido-2-propanol purify->product

Figure 2: Workflow for the synthesis of (R)-1-Azido-2-propanol.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare a solution of sodium azide and ammonium chloride in a mixture of methanol and water.

  • Add this compound to the solution.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by distillation to afford (R)-1-azido-2-propanol.

Quantitative Data:

ParameterValue
Yield Typically >80%
Enantiomeric Purity Maintained from starting material

Synthesis of Other Chiral Intermediates

(R)-Propylene Carbonate

This compound can be readily converted to (R)-propylene carbonate through a cycloaddition reaction with carbon dioxide, often catalyzed by a Lewis acid.[2] (R)-Propylene carbonate is a useful chiral intermediate in its own right, for example, in the synthesis of the antiviral drug Tenofovir Alafenamide.

Signaling Pathway Analogy for Synthetic Transformation:

G cluster_input Inputs cluster_catalyst Catalyst cluster_output Output PO This compound Cat Lewis Acid (e.g., Zn(II) complex) PO->Cat CO2 Carbon Dioxide CO2->Cat PC (R)-Propylene Carbonate Cat->PC Catalytic Cycle

Figure 3: Catalytic conversion of this compound to (R)-propylene carbonate.

Conclusion

This compound is a fundamental chiral building block in modern organic synthesis. Its predictable reactivity and the high stereochemical fidelity of its ring-opening reactions make it an invaluable precursor for the enantioselective synthesis of a wide range of complex molecules, including pharmaceuticals and other biologically active compounds. The protocols and data presented herein highlight its versatility and utility for researchers and professionals in drug development and chemical synthesis.

References

Application Notes and Protocols for the Ring-Opening Polymerization of (R)-(+)-Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of (R)-(+)-propylene oxide yields isotactic poly(propylene oxide) (PPO), a stereoregular polymer with distinct physical and chemical properties compared to its atactic counterpart. Its crystallinity and potential biodegradability make it a material of interest for various applications, including in the biomedical field as a component of drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis of isotactic PPO via coordination, anionic, and cationic ring-opening polymerization.

Applications in Drug Development

Isotactic PPO is being explored in drug delivery for its unique properties. While much of the existing research focuses on amphiphilic block copolymers of PEO and PPO (Pluronics®), which are widely used as solubilizing agents and for the formation of drug-loaded micelles and gels, the homopolymer of isotactic PPO also holds promise.[1]

The semi-crystalline nature of isotactic PPO can be leveraged to control drug release rates from a polymer matrix. Furthermore, studies have shown that isotactic PPO is photodegradable, which could be exploited for triggered drug release applications.[2] The biocompatibility and potential for degradation into non-toxic products are key advantages for its use in biomedical applications. Research into isotactic PPO nanoparticles as carriers for hydrophobic drugs is an active area, aiming to improve drug solubility and bioavailability.

Experimental Protocols

Coordination Ring-Opening Polymerization

Coordination polymerization offers excellent control over the stereochemistry of the resulting polymer, leading to highly isotactic PPO. A notable catalyst system is the tethered bimetallic chromium(III) salen complex.[3][4]

Protocol: Synthesis of Isotactic Poly(propylene oxide) using a Tethered Bimetallic Chromium(III) Salen Catalyst

Materials:

  • This compound (PO)

  • Tethered bimetallic chromium(III) salen catalyst

  • Anhydrous toluene

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a glovebox, add the tethered bimetallic chromium(III) salen catalyst to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to dissolve the catalyst.

  • Add this compound to the reaction mixture.

  • Seal the flask and remove it from the glovebox.

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 24 hours).

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by adding the reaction mixture to a large volume of methanol/HCl (e.g., 95:5 v/v).

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR for tacticity.

Quantitative Data for Coordination Polymerization

ParameterValue
Monomer:Catalyst Ratio500:1
Catalyst Loading0.2 mol%
Temperature25 °C
Time24 h
Yield>95%
Mₙ ( g/mol )Varies with M:I ratio (e.g., 20,000)
PDI (Mₙ/Mₙ)< 1.2
Anionic Ring-Opening Polymerization

Anionic ROP, typically initiated by strong bases like potassium alkoxides, is a common method for synthesizing polyethers. The use of crown ethers can enhance the reactivity of the initiating species.[5]

Protocol: Synthesis of Poly(propylene oxide) using Potassium tert-Butoxide Initiator

Materials:

  • This compound (PO)

  • Potassium tert-butoxide (t-BuOK)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • In a glovebox, dissolve potassium tert-butoxide and 18-crown-6 in anhydrous THF in a flame-dried Schlenk flask with a magnetic stir bar.

  • Cool the solution to the desired temperature (e.g., 25 °C).

  • Slowly add this compound to the initiator solution.

  • Allow the reaction to proceed for the specified time (e.g., 48 hours).

  • Terminate the polymerization by adding degassed methanol.

  • Precipitate the polymer in a non-solvent like cold n-heptane.

  • Isolate the polymer by filtration or decantation, wash with n-heptane, and dry under vacuum.

  • Analyze the polymer by GPC and NMR.

Quantitative Data for Anionic Polymerization

ParameterValue
Monomer:Initiator Ratio100:1
InitiatorPotassium tert-butoxide
Additive18-crown-6 (1 equivalent to initiator)
SolventTHF
Temperature25 °C
Time48 h
YieldHigh
Mₙ ( g/mol )~5,800 (theoretical)
PDI (Mₙ/Mₙ)1.1 - 1.3
Cationic Ring-Opening Polymerization

Cationic ROP is initiated by Lewis or Brønsted acids. Boron trifluoride etherate (BF₃·OEt₂) is a common initiator for this type of polymerization.

Protocol: Synthesis of Poly(propylene oxide) using Boron Trifluoride Etherate

Materials:

  • This compound (PO)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Methanol

Procedure:

  • Under an inert atmosphere, dissolve this compound in anhydrous DCM in a flame-dried flask equipped with a magnetic stir bar and cooled in an ice bath (0-5 °C).

  • Slowly add boron trifluoride etherate to the stirred solution.

  • Maintain the reaction at 0-5 °C for the specified time (e.g., 20 hours).

  • Terminate the polymerization by adding a small amount of methanol.

  • Wash the polymer solution with water to remove the catalyst.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Dry the resulting polymer under vacuum.

  • Characterize the polymer by GPC and NMR.

Quantitative Data for Cationic Polymerization

ParameterValue
Monomer:Initiator Ratio100:1
InitiatorBF₃·OEt₂
SolventDichloromethane
Temperature0-5 °C
Time20 h
YieldModerate to High
Mₙ ( g/mol )Varies
PDI (Mₙ/Mₙ)Typically broader than anionic or coordination ROP

Visualizations

Coordination_ROP_Mechanism Catalyst Cr(III) Salen Catalyst Coordination Monomer Coordination Catalyst->Coordination Monomer This compound Monomer->Coordination RingOpening Nucleophilic Attack & Ring-Opening Coordination->RingOpening Propagation Chain Propagation RingOpening->Propagation Insertion Propagation->Coordination Next Monomer Termination Termination/ Chain Transfer Propagation->Termination Polymer Isotactic PPO Termination->Polymer

Caption: Mechanism of Coordination Ring-Opening Polymerization.

Anionic_ROP_Mechanism Initiator Alkoxide Initiator (RO⁻) Attack Nucleophilic Attack Initiator->Attack Monomer This compound Monomer->Attack RingOpening Ring-Opening Attack->RingOpening PropagatingAnion Propagating Alkoxide RingOpening->PropagatingAnion PropagatingAnion->Attack Next Monomer Termination Proton Source (e.g., MeOH) PropagatingAnion->Termination Polymer Poly(propylene oxide) Termination->Polymer

Caption: Mechanism of Anionic Ring-Opening Polymerization.

Cationic_ROP_Mechanism Initiator Lewis Acid (e.g., BF₃) Activation Monomer Activation Initiator->Activation Monomer This compound Monomer->Activation RingOpening Nucleophilic Attack by Monomer Activation->RingOpening PropagatingCation Propagating Oxonium Ion RingOpening->PropagatingCation PropagatingCation->RingOpening Next Monomer Termination Termination/ Chain Transfer PropagatingCation->Termination Polymer Poly(propylene oxide) Termination->Polymer

Caption: Mechanism of Cationic Ring-Opening Polymerization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization Reagents Prepare Anhydrous Reagents and Solvents Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Glassware Flame-Dry Glassware Glassware->Setup Addition Add Initiator/Catalyst, Solvent, and Monomer Setup->Addition React Maintain Temperature and Stir for a Set Time Addition->React Quench Quench Polymerization React->Quench Precipitate Precipitate Polymer Quench->Precipitate Isolate Isolate and Wash Polymer Precipitate->Isolate Dry Dry Polymer under Vacuum Isolate->Dry GPC GPC (Mn, Mw, PDI) Dry->GPC NMR NMR (Tacticity, End Groups) Dry->NMR

Caption: General Experimental Workflow for ROP.

References

Application Notes and Protocols: Kinetic Resolution of Racemic Mixtures Using Chiral Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kinetic resolution is a crucial technique in stereoselective synthesis for the separation of enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. This approach is particularly valuable when direct asymmetric synthesis is challenging or when the racemic starting material is inexpensive and readily available.[1][2]

One of the prominent applications of kinetic resolution is in the enantioselective ring-opening of racemic epoxides. Chiral metal-salen complexes, particularly those involving cobalt(III), have emerged as highly effective catalysts for this transformation.[3][4] These catalytic systems can be utilized in various reactions, including the addition of carbon dioxide to form chiral cyclic carbonates or the enantioselective ring-opening polymerization of epoxides.[4][5] The efficiency of these resolutions is often high, furnishing resolved epoxides with excellent enantiomeric excess (>99% e.e.) under mild and scalable conditions, sometimes even solvent-free.[3]

This document provides detailed protocols and data for the kinetic resolution of racemic epoxides, with a focus on the use of chiral cobalt(III)-salen catalysts.

Data Presentation

The following tables summarize quantitative data from various kinetic resolution experiments involving racemic epoxides and chiral catalysts.

Table 1: Kinetic Resolution of Racemic Propylene Oxide (PO) to Propylene Carbonate (PC) using Chiral (salen)Co(III) Catalysts

CatalystCo-catalystCO2 Pressure (atm)Temperature (°C)Yield (%)e.e. (%)Selectivity Factor (s)Reference
(salen)Co(OTs)n-Bu4NBr0.55-0.60 equivNeatModerateModerate>5[3]
Co(III)(salen)-trifluoroacetylPPNF1-40408318.7[4][6]
Chiral cobalt(III) salen complex 7PPN-DNP1RT-9776[4]

PPNF: (bis-(triphenylphosphoranylidene)ammonium fluoride) PPN-DNP: (bis-(triphenylphosphoranylidene)ammonium 2,4-dinitrophenoxide)

Table 2: Hydrolytic Kinetic Resolution (HKR) of Propylene Oxide

CatalystCatalyst Loading (mol%)ConditionsIsolated Epoxide Yield (%)Isolated Epoxide e.e. (%)Reference
Oligomeric (salen)Co(III)3 ppm (molar)Solvent-free, 1.5 mol scale35 g>99[3]

Experimental Protocols

Protocol 1: General Procedure for Kinetic Resolution of a Racemic Epoxide via CO2 Cycloaddition

This protocol is a generalized procedure based on the use of chiral (salen)Co(III) catalysts for the kinetic resolution of racemic epoxides by reaction with carbon dioxide.

Materials and Equipment:

  • Racemic epoxide (e.g., propylene oxide)

  • Chiral (salen)Co(III) catalyst

  • Co-catalyst (e.g., PPNF or a quaternary ammonium salt)

  • Dry, oxygen-free solvent (if not solvent-free)

  • Source of carbon dioxide (CO2)

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vessel (e.g., Schlenk flask or high-pressure reactor)

  • Magnetic stirrer and stirring bar

  • Temperature control system (e.g., cryostat or oil bath)

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)

  • Rotary evaporator

  • Chromatography system (flash chromatography or GC) for purification

  • Chiral HPLC or GC for enantiomeric excess (e.e.) determination

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the chiral (salen)Co(III) catalyst and the co-catalyst to a dry reaction vessel equipped with a magnetic stir bar.

  • Reaction Setup: If the reaction is to be run in a solvent, add the desired amount of dry, degassed solvent to the reaction vessel.

  • Addition of Epoxide: Add the racemic epoxide to the reaction mixture.

  • Introduction of CO2: Pressurize the reaction vessel with carbon dioxide to the desired pressure. For atmospheric pressure reactions, a balloon filled with CO2 can be used.

  • Reaction: Stir the mixture at the specified temperature for the required amount of time. Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Workup: Once the desired conversion is reached, vent the CO2 pressure carefully. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting mixture of unreacted epoxide and the cyclic carbonate product by flash column chromatography on silica gel or by distillation.

  • Analysis: Determine the enantiomeric excess of the unreacted epoxide and the product using chiral HPLC or GC analysis.

Visualizations

Experimental Workflow

G Experimental Workflow for Kinetic Resolution A 1. Catalyst and Co-catalyst Charging B 2. Addition of Racemic Epoxide A->B C 3. Introduction of Nucleophile (e.g., CO2) B->C D 4. Reaction under Controlled Conditions C->D E 5. Reaction Quenching and Workup D->E F 6. Purification of Products E->F G 7. Analysis (e.g., Chiral GC/HPLC) F->G H Resolved Epoxide (High e.e.) F->H Separation I Product F->I Separation

Caption: General workflow for a kinetic resolution experiment.

Proposed Catalytic Cycle

G Proposed Catalytic Cycle for Epoxide Ring Opening Catalyst (salen)Co(III) Catalyst ComplexR [(salen)Co(III)]-(R)-Epoxide Complex (Favored) Catalyst->ComplexR + (R)-Epoxide ComplexS [(salen)Co(III)]-(S)-Epoxide Complex (Disfavored) Catalyst->ComplexS + (S)-Epoxide RacemicEpoxide Racemic Epoxide (R)- and (S)-enantiomers RingOpening Nucleophilic Attack & Ring Opening ComplexR->RingOpening + Nucleophile (k_fast) UnreactedEpoxide Unreacted (S)-Epoxide (Enantioenriched) ComplexS->UnreactedEpoxide Dissociation (k_slow reaction) Nucleophile Nucleophile (e.g., H2O, CO2-derived) Product Ring-Opened Product RingOpening->Product Product->Catalyst Releases Catalyst

Caption: Catalytic cycle for kinetic resolution of an epoxide.

References

Application Notes and Protocols for the Copolymerization of CO2 and (R)-(+)-Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of poly(propylene carbonate) (PPC) through the copolymerization of carbon dioxide (CO2) and (R)-(+)-propylene oxide. This process offers a sustainable route to biodegradable polymers with potential applications in biomedical fields, including drug delivery and medical device manufacturing.

Overview

The copolymerization of CO2, a renewable and abundant C1 feedstock, with epoxides like propylene oxide is a significant advancement in green chemistry.[1][2] This process yields aliphatic polycarbonates, such as poly(propylene carbonate), which are biodegradable and biocompatible.[2] The reaction is typically facilitated by a catalyst, and various systems have been developed to improve yield, selectivity, and control over the polymer's molecular weight.[1][3][4] This document outlines a general protocol using a composite catalyst system, specifically a zinc glutarate/zinc cobalt double metal cyanide (ZnGA/DMC) composite, which has demonstrated high activity and selectivity.[3][5]

Experimental Data

The following tables summarize the typical quantitative data obtained from the copolymerization of CO2 and propylene oxide under various conditions using different catalytic systems.

Table 1: Effect of Catalyst System on Copolymerization

Catalyst SystemTemperature (°C)Pressure (MPa)Time (h)Mn ( kg/mol )PDI (Mw/Mn)Yield (g polymer/g catalyst)Reference
Zn-Co DMC704.024~21.01.5845.5[1]
ZnGA/DMC composite704.0-512.79--[3]
Y(CF3CO2)3/ZnEt2/glycerine60~2.8 (400 psi)12--4200 ( g/mol of Y)/h[4]
Bifunctional aluminum porphyrin803.0---TOF = 1320 h⁻¹[6]
Co(III)/K(I) Heterodinuclear502.0-->99% selectivity-[7]

Table 2: Effect of Reaction Temperature on Copolymerization with ZnGA/DMC Catalyst

Temperature (°C)Mn ( kg/mol )YieldNotesReference
< 60No reactionNo reactionPolymerization does not occur.[3]
70OptimalOptimalBest results for molecular weight and yield.[3]
> 90DecreasedIncreased rate, but favors cyclic byproductsHigher temperatures can lead to polymer chain back-biting.[3]

Table 3: Effect of CO2 Pressure on Copolymerization with ZnGA/DMC Catalyst

Pressure (MPa)Mn ( kg/mol )YieldNotesReference
< 2.0No reactionNo reactionPolymerization fails to occur.[3]
2.0 - 4.0101.83 - 512.79IncreasedBoth molecular weight and yield increase with pressure.[3]
> 4.0DecreasedDecreasedHigher pressure slows the polymerization rate.[3]

Experimental Protocol

This protocol describes the copolymerization of CO2 and this compound in a batch reactor using a pre-synthesized catalyst.

Materials
  • This compound (PO), 99.5% purity

  • Carbon dioxide (CO2), high purity

  • Catalyst (e.g., ZnGA/DMC composite)

  • Solvent (e.g., chloroform for purification)

  • Precipitating agent (e.g., ethanol or methanol)

  • Hydrochloric acid (HCl) solution (5% in a suitable solvent)

Equipment
  • High-pressure stainless steel autoclave reactor (e.g., 100-250 mL) equipped with a magnetic or mechanical stirrer, temperature controller, and pressure gauge.

  • Vacuum pump and nitrogen or argon gas line.

  • Syringe for liquid monomer injection.

  • Filtration apparatus.

  • Drying oven.

Detailed Procedure
  • Reactor Preparation:

    • Thoroughly clean and dry the autoclave reactor.

    • Heat the reactor to 100°C under vacuum for at least 2-3 hours to remove any traces of water and oxygen.[3][8]

    • Allow the reactor to cool to room temperature under a nitrogen or argon atmosphere.

  • Charging the Reactor:

    • Quickly add the desired amount of catalyst (e.g., 0.1 g) to the sealed reactor.[8]

    • If required by the specific catalyst, perform further drying of the catalyst inside the reactor under vacuum.[8]

    • Purge the autoclave with nitrogen or argon several times to ensure an inert atmosphere.[8]

    • Inject a specific volume of purified this compound (e.g., 30 mL) into the autoclave using a syringe.[8]

  • Copolymerization Reaction:

    • Pressurize the reactor with CO2 to the desired pressure (e.g., 4.0 MPa).[1][3]

    • Begin stirring and heat the reactor to the target temperature (e.g., 70°C).[1][3]

    • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 24 hours).[1]

  • Product Isolation and Purification:

    • After the reaction time has elapsed, cool the reactor to room temperature and slowly vent the excess CO2.

    • Dissolve the resulting crude product in a suitable solvent like chloroform.[8]

    • To remove the catalyst, wash the organic solution with a 5% hydrochloric acid solution, followed by washing with deionized water until the aqueous layer is neutral.[8]

    • Precipitate the polymer by slowly adding the organic solution to a stirred non-solvent, such as ethanol or methanol.[8]

    • Collect the precipitated poly(propylene carbonate) by filtration.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Characterization

The synthesized poly(propylene carbonate) can be characterized using various analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of carbonate linkages.

  • Nuclear Magnetic Resonance (1H-NMR, 13C-NMR): To determine the polymer structure and carbonate linkage selectivity.[9]

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[1]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).[1]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactor_Prep Reactor Cleaning & Drying (100°C, vacuum) Catalyst_Charge Catalyst Charging (under N2) Reactor_Prep->Catalyst_Charge PO_Injection Propylene Oxide Injection Catalyst_Charge->PO_Injection Pressurize CO2 Pressurization (e.g., 4.0 MPa) PO_Injection->Pressurize Heat_Stir Heating & Stirring (e.g., 70°C, 24h) Pressurize->Heat_Stir Cool_Vent Cooling & Venting Heat_Stir->Cool_Vent Dissolve Dissolution (in Chloroform) Cool_Vent->Dissolve Wash Catalyst Removal (HCl wash) Dissolve->Wash Precipitate Precipitation (in Ethanol) Wash->Precipitate Dry Drying (Vacuum Oven) Precipitate->Dry Characterization Characterization (GPC, NMR, DSC, TGA) Dry->Characterization G CO2 CO2 Catalyst Catalyst (e.g., ZnGA/DMC) PO This compound Copolymerization Alternating Copolymerization Catalyst->Copolymerization Initiation Growing_Chain Growing Polymer Chain Copolymerization->Growing_Chain Propagation PPC Poly(propylene carbonate) (Desired Product) PC Propylene Carbonate (Byproduct) Backbiting Back-biting Mechanism Backbiting->PC Growing_Chain->PPC Termination Growing_Chain->Backbiting

References

Application of (R)-(+)-Propylene Oxide in the Manufacturing of Polyether Polyols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Propylene oxide is a chiral epoxide that serves as a critical monomer in the synthesis of specialized polyether polyols. These polyols are key precursors in the production of high-performance polyurethane plastics. The stereochemistry of the propylene oxide monomer significantly influences the properties of the resulting polymer. While racemic propylene oxide is commonly used to produce atactic, amorphous poly(propylene oxide) (PPO), the use of enantiomerically pure this compound allows for the synthesis of isotactic PPO.[1] Isotactic PPO is a semi-crystalline thermoplastic with distinct mechanical and thermal properties compared to its atactic counterpart, opening avenues for novel applications in materials science and biomedical engineering.

The manufacturing of polyether polyols from this compound is achieved through a ring-opening polymerization (ROP) process. This process can be catalyzed by various systems, including anionic, cationic, and coordination catalysts. The choice of catalyst and reaction conditions is crucial for controlling the molecular weight, polydispersity, and stereoregularity of the final polyether polyol.

Data Presentation

The use of this compound leads to the formation of isotactic poly(propylene oxide), which exhibits significantly different properties compared to the atactic poly(propylene oxide) derived from a racemic mixture of propylene oxide. A summary of these differences is presented in the table below.

PropertyPolyether Polyol from this compound (Isotactic PPO)Polyether Polyol from Racemic Propylene Oxide (Atactic PPO)
Stereochemistry IsotacticAtactic
Crystallinity Semi-crystallineAmorphous
Glass Transition Temp. (Tg) ~ -70 °C~ -70 °C[2]
Melting Temperature (Tm) ~ 67 °C[1]Not applicable
Physical State at Room Temp. SolidViscous liquid/Amorphous solid
Solubility in Water Generally insolubleInsoluble (low molecular weight PPGs can be soluble at low temperatures)[2]
Mechanical Properties Higher tensile strength and modulusFlexible and elastomeric

Experimental Protocols

The following protocols outline the general procedures for the synthesis of polyether polyols from this compound via ring-opening polymerization.

Protocol 1: Anionic Ring-Opening Polymerization using a Potassium Hydroxide (KOH) Catalyst

This protocol describes a traditional method for the synthesis of polyether polyols.

Materials:

  • This compound (distilled and stored over a suitable drying agent)

  • Initiator (e.g., glycerol, ethylene glycol, or other polyfunctional alcohol)

  • Potassium hydroxide (KOH) pellets

  • Inert solvent (e.g., anhydrous toluene or bulk polymerization)

  • Nitrogen gas (high purity)

  • Acid for neutralization (e.g., hydrochloric acid or acetic acid)

  • Adsorbent for purification (e.g., magnesium silicate)

Procedure:

  • Reactor Preparation: A dry, nitrogen-purged reactor equipped with a mechanical stirrer, temperature controller, pressure gauge, and monomer inlet is required.

  • Initiator and Catalyst Charging: The initiator (e.g., glycerol) is charged into the reactor. Solid KOH is added, and the mixture is heated under vacuum to remove water and form the potassium alkoxide initiator.

  • Polymerization: The reactor is brought to the desired reaction temperature (typically 100-150 °C). This compound is then fed into the reactor at a controlled rate to manage the exothermic reaction and maintain a constant temperature and pressure.

  • Digestion: After the complete addition of the monomer, the reaction mixture is maintained at the reaction temperature for a period to ensure complete conversion.

  • Catalyst Neutralization and Removal: The crude polyether polyol is cooled and the KOH catalyst is neutralized with an acid. The resulting salt is typically removed by filtration or centrifugation.

  • Purification: The polyether polyol is further purified by treatment with an adsorbent to remove residual catalyst and other impurities, followed by vacuum stripping to remove any unreacted monomer and water.

Protocol 2: Coordination Ring-Opening Polymerization using a Double Metal Cyanide (DMC) Catalyst

This protocol utilizes a highly active catalyst for producing polyether polyols with low unsaturation and narrow molecular weight distribution.

Materials:

  • This compound (high purity)

  • Initiator (e.g., a low molecular weight polyether polyol)

  • Double Metal Cyanide (DMC) catalyst

  • Nitrogen gas (high purity)

Procedure:

  • Catalyst Activation: The initiator is charged into a dry, nitrogen-purged reactor, and the DMC catalyst is added. The mixture is heated under vacuum to remove water. A small amount of this compound is introduced to activate the catalyst, which is indicated by a drop in reactor pressure.

  • Polymerization: Once the catalyst is activated, the remaining this compound is continuously fed into the reactor at a controlled rate, maintaining the reaction temperature (typically 90-130 °C) and pressure.

  • Digestion: After the monomer feed is complete, the reaction is allowed to continue until a constant pressure is reached, indicating the end of the polymerization.

  • Post-Treatment: The resulting polyether polyol is typically of high purity and may only require vacuum stripping to remove any residual unreacted monomer. Due to the high activity of DMC catalysts, the catalyst concentration is very low, and a removal step is often not necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Reactor Setup (Nitrogen Purged) B Charge Initiator (e.g., Glycerol) A->B C Add Catalyst (e.g., KOH or DMC) B->C D Heat to Reaction Temp (e.g., 100-150°C) C->D E Feed this compound D->E F Polymerization E->F G Digestion F->G H Catalyst Neutralization & Removal (if needed) G->H I Adsorbent Treatment H->I J Vacuum Stripping I->J K Final Polyether Polyol J->K

Caption: Experimental workflow for polyether polyol synthesis.

stereoselective_polymerization catalyst Chiral Catalyst (e.g., Salen Complex) complex Catalyst-Monomer Complex catalyst->complex Coordination monomer This compound monomer->complex rop Ring-Opening & Insertion complex->rop Stereoselective Attack chain Growing Isotactic Polymer Chain rop->chain chain->catalyst Chain Propagation release Catalyst Regeneration chain->release final_polymer Isotactic Poly(propylene oxide) release->final_polymer

Caption: Stereoselective ring-opening polymerization mechanism.

References

Chiral Gas Chromatography Method for the Enantiomeric Separation of Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Propylene oxide is a key chiral intermediate in the chemical and pharmaceutical industries. The stereochemistry of propylene oxide is critical as the biological and chemical properties of its enantiomers, (R)-(+)-propylene oxide and (S)-(-)-propylene oxide, can differ significantly. Consequently, a reliable and accurate analytical method for the enantiomeric separation and quantification of propylene oxide is essential for quality control, process monitoring, and research and development. This application note details a robust chiral gas chromatography (GC) method for the baseline separation of propylene oxide enantiomers.

Principle of the Method

Chiral gas chromatography utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of an analyte.[1] These transient diastereomeric complexes have different stabilities, leading to different retention times for each enantiomer on the chromatographic column, thus enabling their separation.[1] This method employs a derivatized cyclodextrin-based CSP, which has demonstrated excellent enantioselectivity for a wide range of chiral compounds.[2]

Instrumentation and Materials

This method is suitable for a standard gas chromatograph equipped with a flame ionization detector (FID). The primary requirement is a specific chiral capillary column, the Astec® CHIRALDEX™ A-TA.

Experimental Protocols

1. Instrument Setup and Chromatographic Conditions

A gas chromatograph equipped with a flame ionization detector (FID) is used for this analysis. The following conditions have been optimized for the separation of propylene oxide enantiomers:

ParameterValue
Column Astec® CHIRALDEX™ A-TA
30 m x 0.25 mm I.D., 0.12 µm film thickness
Oven Temperature 30 °C (isothermal)
Injector Temperature 250 °C
Detector Temperature 250 °C (FID)
Carrier Gas Helium
Carrier Gas Pressure 24 psi
Injection Volume 3 µL
Split Ratio 80:1

2. Standard and Sample Preparation

  • Standard Preparation: Prepare individual standards of this compound and (S)-(-)-propylene oxide, as well as a racemic mixture, by diluting with an appropriate solvent (e.g., methylene chloride or pentane) to a concentration suitable for GC analysis (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the sample containing propylene oxide with a suitable solvent to a concentration within the calibration range of the instrument.

3. Analytical Procedure

  • Equilibrate the GC system at the specified conditions until a stable baseline is achieved.

  • Inject the prepared standards and samples onto the GC system.

  • Record the resulting chromatograms and integrate the peaks corresponding to the propylene oxide enantiomers.

  • Identify the enantiomers by comparing their retention times with those of the individual standards. The elution order on the specified column is this compound followed by (S)-(-)-propylene oxide.

  • Quantify the amount of each enantiomer in the samples using a calibration curve generated from the standards.

Data Presentation

The following table summarizes the expected retention times and resolution for the enantiomeric separation of propylene oxide based on the described method.

AnalyteRetention Time (min)
This compoundtR1
(S)-(-)-Propylene OxidetR2

Note: Actual retention times may vary depending on the specific instrument and column conditions. The elution order should remain consistent.

Quantitative Analysis Summary

ParameterResult
Elution Order 1. (R)-(+)-Propylene Oxide2. (S)-(-)-Propylene Oxide
Resolution (Rs) > 1.5 (Baseline Separation)

Visualizations

G cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Processing & Analysis Standard Prepare Standards (R, S, and Racemic) Injection Inject Sample/Standard (3 µL, 80:1 split) Standard->Injection Sample Prepare Sample (Dilute in Solvent) Sample->Injection Separation Chiral Separation (Astec® CHIRALDEX™ A-TA, 30°C) Injection->Separation Carrier Gas: Helium @ 24 psi Detection FID Detection (250°C) Separation->Detection Integration Peak Integration Detection->Integration Identification Peak Identification (vs. Standards) Integration->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for Chiral GC Analysis of Propylene Oxide.

References

Application Notes & Protocols: Synthesis of Chiral β-Amino Alcohols from (R)-(+)-Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino alcohols are crucial structural motifs found in a wide array of biologically active compounds and are pivotal building blocks in the pharmaceutical industry.[1][2] Their stereochemistry often dictates their biological function, making the enantioselective synthesis of these compounds a significant area of research in drug development and organic synthesis.[1] One of the most direct and efficient methods for preparing enantiopure β-amino alcohols is the nucleophilic ring-opening of chiral epoxides with amines.[1][2] This document provides detailed protocols and application notes for the synthesis of β-amino alcohols, specifically focusing on the reaction of (R)-(+)-propylene oxide with various amines.

This compound is a commercially available, chiral epoxide that serves as a versatile starting material for the synthesis of a variety of chiral compounds.[3] The reaction with an amine nucleophile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which typically results in the inversion of stereochemistry at the attacked carbon center. The regioselectivity of the ring-opening is a critical factor, with nucleophilic attack generally occurring at the less sterically hindered carbon atom.[4]

Applications in Drug Development

The β-amino alcohol moiety is a key pharmacophore in numerous approved drugs, including:

  • β-blockers: Used in the treatment of cardiovascular diseases like hypertension and angina.

  • Antiviral agents: A critical component in HIV protease inhibitors such as Saquinavir.

  • Antimalarial drugs: Found in compounds like quinine.

  • Chiral Auxiliaries and Ligands: Utilized in asymmetric synthesis to control the stereochemical outcome of chemical reactions.[5]

The ability to synthesize specific enantiomers of β-amino alcohols from chiral precursors like this compound is therefore of paramount importance for the development of new and effective therapeutic agents.[6][7]

Reaction Pathway and Mechanism

The synthesis of β-amino alcohols from this compound involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring. This leads to the opening of the three-membered ring and the formation of the corresponding β-amino alcohol. The reaction is typically stereospecific, proceeding with inversion of configuration at the center of nucleophilic attack.

Caption: General reaction scheme for the synthesis of β-amino alcohols.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of β-amino alcohols from this compound. The choice of catalyst, solvent, and reaction temperature can significantly influence the reaction rate, yield, and regioselectivity.

Protocol 1: Uncatalyzed Aminolysis in a Polar Solvent

This protocol describes a straightforward method that can be effective for reactive amines.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine)

  • Methanol or Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (or hexane) for chromatography

Procedure:

  • To a solution of the amine (1.0 eq.) in methanol (5-10 mL per mmol of amine) in a round-bottom flask, add this compound (1.2 eq.) dropwise at room temperature with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-24 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure β-amino alcohol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Lewis Acid Catalyzed Aminolysis

The use of a Lewis acid catalyst can enhance the reaction rate and improve regioselectivity, especially for less reactive amines.[2]

Materials:

  • This compound

  • Amine

  • Lewis acid catalyst (e.g., Lithium perchlorate (LiClO₄), Zinc(II) perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O))[8]

  • Acetonitrile or Dichloromethane (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (or hexane) for chromatography

Procedure:

  • To a stirred solution of the amine (1.0 eq.) and the Lewis acid catalyst (5-10 mol%) in the chosen solvent under an inert atmosphere, add this compound (1.1 eq.) dropwise at 0°C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC, typically 1-8 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired β-amino alcohol.

  • Characterize the product using appropriate spectroscopic methods.

Data Presentation

The following table summarizes representative data for the synthesis of β-amino alcohols from epoxides and amines under various catalytic conditions.

EpoxideAmineCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Propylene OxideAnilineLiBrSolvent-free1253High
Propylene CarbonateAnilineNa-Y ZeoliteSolvent-free15048>95 (selectivity)[9]
Styrene OxideAnilineMontmorillonite K10Solvent-freert3High
Cyclohexene OxideAnilineCyanuric ChlorideSolvent-freert0.595[10]
EpichlorohydrinAnilineLipase TL IMMethanol350.3385.2[2]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of β-amino alcohols.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Reagent Preparation This compound, Amine, Solvent, Catalyst B 2. Reaction Setup Inert atmosphere, Temperature control A->B C 3. Reaction Monitoring TLC, GC-MS B->C D 4. Quenching & Extraction C->D Reaction Complete E 5. Drying & Concentration D->E F 6. Column Chromatography E->F G 7. Product Characterization NMR, MS, etc. F->G H 8. Purity & Yield Determination G->H

Caption: A standard experimental workflow for β-amino alcohol synthesis.

Safety Precautions

  • This compound is a volatile, flammable, and toxic substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Many amines are corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

  • Lewis acids can be moisture-sensitive and corrosive. Handle them under an inert atmosphere.

  • Always perform reactions behind a safety shield, especially when heating or working with pressurized systems.

By following these protocols and safety guidelines, researchers can effectively synthesize a variety of chiral β-amino alcohols from this compound for applications in drug discovery and development.

References

Application Notes and Protocols: (R)-(+)-Propylene Oxide in the Synthesis of Chiral Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(R)-(+)-Propylene oxide is a valuable and versatile chiral building block in the synthesis of enantiomerically pure pharmaceuticals. Its strained three-membered epoxide ring makes it susceptible to nucleophilic attack, allowing for the introduction of a stereocenter with a defined configuration. This characteristic is crucial in the development of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of key chiral pharmaceuticals.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in synthesis.

PropertyValueReference
CAS Number 15448-47-2
Molecular Formula C₃H₆O
Molecular Weight 58.08 g/mol
Appearance Colorless, volatile liquid[2]
Boiling Point 33-34 °C
Density 0.829 g/mL at 20 °C
Refractive Index n20/D 1.366
Optical Activity [α]20/D +14°, neat
Purity ≥98%, ≥95% e.e.[]

Application in the Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic used for the treatment of serious infections caused by Gram-positive bacteria. The synthesis of Linezolid often utilizes a chiral C3 synthon derived from this compound to establish the correct stereochemistry at the C5 position of the oxazolidinone ring, which is crucial for its antibacterial activity.

Synthetic Workflow for Linezolid Synthesis

The following diagram illustrates a common synthetic route to Linezolid starting from this compound.

Linezolid_Synthesis A This compound B (R)-3-chloro-1,2-propanediol A->B HCl C (R)-Epichlorohydrin B->C NaOH E (R)-N-[3-Chloro-2-hydroxypropyl]-3-fluoro-4-morpholinylaniline C->E Coupling D 3-Fluoro-4-morpholinylaniline D->E F (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one E->F Carbonylating Agent (e.g., CDI) G Linezolid Intermediate (Azide) F->G NaN3 H Linezolid G->H Reduction & Acetylation

Caption: Synthetic pathway for Linezolid from this compound.

Experimental Protocol: Synthesis of (R)-Epichlorohydrin from this compound

This protocol outlines the conversion of this compound to (R)-epichlorohydrin, a key intermediate in Linezolid synthesis.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Ring Opening: To a cooled solution of this compound in diethyl ether, slowly add concentrated hydrochloric acid while maintaining the temperature below 10 °C. Stir the reaction mixture for 2-4 hours.

  • Work-up: After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-3-chloro-1,2-propanediol.

  • Epoxidation: Dissolve the crude diol in a suitable solvent and add powdered sodium hydroxide. Heat the mixture to effect the ring closure to (R)-epichlorohydrin.

  • Purification: The resulting (R)-epichlorohydrin can be purified by distillation under reduced pressure.

Quantitative Data for Linezolid Synthesis Steps (Illustrative)

StepProductYield (%)Enantiomeric Excess (%)
Ring opening of (R)-propylene oxide(R)-3-chloro-1,2-propanediol90-95>99
Epoxidation(R)-Epichlorohydrin85-90>99
Coupling with aniline derivative(R)-N-[3-Chloro-2-hydroxypropyl]-...80-85>99
Oxazolidinone formation(R)-5-(Chloromethyl)-...85-90>99
Conversion to LinezolidLinezolid70-80 (over several steps)>99.5

Note: Yields and enantiomeric excess are dependent on specific reaction conditions and should be optimized.

Application in the Synthesis of Tenofovir Alafenamide

Tenofovir alafenamide is an antiretroviral medication used to treat chronic hepatitis B and HIV/AIDS. The synthesis involves the use of (R)-propylene carbonate, which can be synthesized from this compound, to introduce the chiral phosphonamidate moiety.[1][4]

Synthetic Workflow for Tenofovir Alafenamide Synthesis

The diagram below outlines the key steps in the synthesis of Tenofovir Alafenamide where (R)-propylene carbonate is a key chiral precursor.

Tenofovir_Alafenamide_Synthesis A This compound B (R)-Propylene Carbonate A->B CO2, Catalyst D (R)-9-[2-(Hydroxy)propyl]adenine B->D Coupling C Adenine C->D F Tosyl-activated intermediate D->F Activation E P-Toluenesulfonyl Chloride E->F H Tenofovir Disoproxil Intermediate F->H Coupling G Diethyl p-toluenesulfonyloxymethylphosphonate G->H J Tenofovir Alafenamide H->J Phosphonamidate Formation I L-Alanine Isopropyl Ester I->J

Caption: Synthesis of Tenofovir Alafenamide highlighting the role of (R)-propylene carbonate.

Experimental Protocol: Synthesis of (R)-Propylene Carbonate from this compound

This protocol describes the synthesis of (R)-propylene carbonate, a key intermediate for Tenofovir Alafenamide.

Materials:

  • This compound

  • Carbon Dioxide (CO₂)

  • A suitable catalyst (e.g., a chiral salen complex or a simple base like potassium carbonate)

  • A high-pressure reactor

Procedure:

  • Catalyst Preparation: Prepare or procure the chosen catalyst for the cycloaddition reaction.

  • Reaction Setup: In a high-pressure reactor, charge the this compound and the catalyst.

  • Carbonation: Pressurize the reactor with carbon dioxide to the desired pressure (typically 1-10 atm).

  • Reaction: Heat the mixture to the optimal temperature and stir for the required reaction time until the conversion of propylene oxide is complete.

  • Purification: After cooling and depressurizing the reactor, the resulting (R)-propylene carbonate can be purified by vacuum distillation.

Quantitative Data for Tenofovir Alafenamide Synthesis (Illustrative)

StepProductYield (%)Diastereomeric Excess (%)
Carbonation of (R)-propylene oxide(R)-Propylene Carbonate>95>99 (retention of stereochemistry)
Coupling with Adenine(R)-9-[2-(Hydroxy)propyl]adenine85-90>99
Phosphonamidate FormationTenofovir Alafenamide75-85>98

Note: Yields and diastereomeric excess are highly dependent on the specific reagents and conditions used and require optimization.

Safety and Handling of this compound

This compound is a highly flammable, volatile, and toxic substance. It is classified as a carcinogen and mutagen. Therefore, strict safety precautions must be followed.

  • Handling: Always handle this compound in a well-ventilated fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is a flammable liquid.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

By following these guidelines and protocols, researchers can safely and effectively utilize this compound as a key chiral building block in the synthesis of complex and life-saving pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-(+)-Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (R)-(+)-propylene oxide from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, particularly after synthesis via methods like the hydrolytic kinetic resolution (HKR) of racemic propylene oxide.

Issue 1: Low Enantiomeric Excess (ee%) of Purified this compound

Question Answer
Q1: My final product shows a significantly lower enantiomeric excess (ee%) than expected after distillation. What could be the cause? A1: This could be due to thermal racemization. Propylene oxide is susceptible to racemization at elevated temperatures.[1] Prolonged heating or high distillation temperatures can cause the chiral center to invert, leading to a mixture of (R) and (S) enantiomers and thus a lower ee%. It is crucial to use the lowest possible temperature and pressure (vacuum) during distillation. The thermal racemization of α-phenethyl chloride, for instance, is known to occur upon distillation at atmospheric pressure.[1]
Q2: I'm using fractional distillation to separate the (R)-enantiomer from the unreacted (S)-enantiomer after a kinetic resolution, but the separation is poor. A2: Fractional distillation of enantiomers is often challenging due to their identical boiling points in an achiral environment.[2] While slight differences in vapor pressure in a chiral environment (if one is created, for example, by a chiral additive, though not common for this molecule) could theoretically allow for separation, it is generally inefficient. For high enantiomeric purity, preparative chiral chromatography (HPLC or GC) is the recommended method.[3]
Q3: Could residual catalyst from the kinetic resolution be affecting my ee%? A3: Yes, residual catalyst, particularly if it's a chiral Lewis acid like the (salen)Co(III) complexes used in HKR, could potentially contribute to racemization or side reactions if not properly removed before purification.[4][5] It's important to quench the reaction and remove the catalyst, often by filtration or an aqueous wash, before proceeding to distillation or chromatography.

Issue 2: Presence of Impurities in the Final Product

Question Answer
Q1: I'm observing a significant amount of a higher-boiling impurity in my purified this compound. What is it likely to be and how can I remove it? A1: A common high-boiling impurity is propylene glycol, formed from the hydrolysis of propylene oxide.[6][7][8] This is especially prevalent if water is present during the reaction or purification steps. Removal can be achieved by careful fractional distillation under reduced pressure, as propylene glycol has a much higher boiling point (188.2 °C) than propylene oxide (34 °C).[6][7] Extractive distillation using solvents like glycols can also be employed to remove water and other oxygen-containing impurities.[9][10][11][12]
Q2: My purified product is contaminated with unreacted starting materials or byproducts from the synthesis. A2: This indicates incomplete reaction or inefficient purification. If you are performing a hydrolytic kinetic resolution, unreacted (S)-propylene oxide will be present. As mentioned, separation of enantiomers by distillation is difficult. Preparative chiral chromatography is the most effective method for removing the unwanted enantiomer.[13] For other byproducts, optimizing the purification protocol (e.g., distillation column efficiency, chromatography gradient) is necessary.
Q3: How can I remove residual water from my this compound? A3: Propylene oxide is hygroscopic, making water removal challenging.[10] Anhydrous drying agents that are not acidic or basic (to avoid ring-opening) can be used prior to distillation. Fractional distillation is also effective, as there is a significant boiling point difference. Extractive distillation with a suitable solvent is another option for large-scale operations.[11][12]

Issue 3: Low Yield of Purified this compound

Question Answer
Q1: I'm losing a significant amount of my product during distillation. What are the likely causes? A1: Product loss during distillation can be due to several factors: • Polymerization: Propylene oxide can polymerize, especially in the presence of acidic or basic impurities or at high temperatures.[5][14] • Hydrolysis: Reaction with water to form propylene glycol.[15] • Inefficient Condensation: If your condenser is not cold enough, the volatile propylene oxide can be lost. • Hold-up in the Distillation Apparatus: For small-scale distillations, a significant portion of the product can remain in the column and still head.
Q2: My yield is low after purification by preparative chromatography. A2: Low yields in preparative chromatography can result from: • Irreversible Adsorption: The product may be strongly or irreversibly adsorbed onto the stationary phase. • Decomposition on the Column: The stationary phase itself might be acidic or basic enough to cause ring-opening or polymerization. • Poor Peak Resolution: If the peaks of your product and impurities overlap, you may have to sacrifice some of the product to achieve the desired purity. • Inefficient Fraction Collection: Suboptimal fraction collection can lead to loss of product.

Frequently Asked Questions (FAQs)

Question Answer
Q1: What is the best method to determine the enantiomeric excess (ee%) of my purified this compound? A1: Chiral Gas Chromatography (GC) is a widely used and effective method for determining the ee% of propylene oxide.[16] Columns with chiral stationary phases, such as those containing cyclodextrin derivatives, can resolve the (R) and (S) enantiomers, allowing for their quantification.
Q2: At what temperature should I store purified this compound? A2: Due to its low boiling point and potential for polymerization, this compound should be stored in a tightly sealed container in a refrigerator or freezer, away from heat, light, and sources of ignition. It is also important to exclude moisture to prevent hydrolysis.
Q3: What are the common impurities I should expect in a crude reaction mixture from a hydrolytic kinetic resolution (HKR) of propylene oxide? A3: A typical crude mixture from an HKR of propylene oxide will contain: • The desired this compound. • Unreacted (S)-(-)-propylene oxide. • The diol byproduct, (S)-propylene glycol, formed from the hydrolysis of the (S)-enantiomer. • The chiral catalyst (e.g., (salen)Co complex). • Any solvents used in the reaction.
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric excess? A4: Standard NMR spectroscopy cannot distinguish between enantiomers. However, by using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid), you can create diastereomeric complexes or derivatives that are distinguishable by NMR, allowing for the determination of ee%.[2]
Q5: What are the key safety precautions when working with propylene oxide? A5: Propylene oxide is a highly flammable, volatile, and toxic substance. It is also a suspected carcinogen.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid contact with skin and eyes, and inhalation of vapors. Ensure there are no sources of ignition nearby.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical YieldTypical Enantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Fractional Distillation (under vacuum) Moderate to HighCan be compromised by thermal racemizationScalable, good for removing non-volatile impuritiesIneffective for separating enantiomers, risk of thermal degradation and polymerization.[1]
Preparative Chiral Gas Chromatography (GC) Low to Moderate>99%Excellent enantiomeric separationLow throughput, not easily scalable
Preparative Chiral High-Performance Liquid Chromatography (HPLC) Moderate>99%Excellent enantiomeric separation, can be scaled upRequires larger volumes of solvent, product isolation from solvent is necessary
Extractive Distillation HighDependent on initial ee%Effective for removing specific impurities like water and oxygenates on a large scale.[6][9][10][11][12]Adds complexity with the need for a third component (solvent) and subsequent solvent removal

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation under Reduced Pressure

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (or a column packed with Raschig rings or other suitable packing material) of appropriate length for the scale of your purification. Use a well-insulated distillation flask and head. Ensure all glassware is dry.

  • Sample Preparation: Quench the reaction mixture and remove any solid catalyst by filtration. If necessary, perform an aqueous workup to remove water-soluble impurities, followed by drying of the organic phase with a suitable anhydrous drying agent (e.g., MgSO₄).

  • Distillation:

    • Charge the dried and filtered crude product into the distillation flask along with a magnetic stir bar or boiling chips.

    • Attach the flask to the distillation column and connect the apparatus to a vacuum pump with a cold trap in between.

    • Gradually reduce the pressure to the desired level.

    • Begin heating the distillation flask gently using a heating mantle.

    • Collect a forerun of any low-boiling impurities.

    • Carefully collect the this compound fraction at the appropriate boiling point for the given pressure. The boiling point of propylene oxide is 34 °C at atmospheric pressure.

    • Monitor the head temperature closely. A stable temperature indicates the collection of a pure fraction.

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

  • Analysis: Analyze the collected fractions for purity and enantiomeric excess using chiral GC.

Protocol 2: Enantiomeric Excess Determination by Chiral Gas Chromatography (GC)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., Astec® CHIRALDEX™ A-TA, 30 m x 0.25 mm I.D., 0.12 µm).

  • GC Conditions:

    • Oven Temperature: 30 °C (isothermal)

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium at a constant pressure (e.g., 24 psi)

    • Injection: 1-3 µL with a split ratio (e.g., 80:1)

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Analysis:

    • Inject the sample onto the GC.

    • Record the chromatogram. The two enantiomers should be resolved into two separate peaks.

    • Identify the peaks corresponding to the (R) and (S) enantiomers by injecting standards of each, if available.

    • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Mandatory Visualization

Purification_Workflow cluster_reaction Reaction Stage cluster_workup Initial Workup cluster_purification Purification Stage cluster_analysis Analysis Stage reaction_mixture Crude Reaction Mixture ((R/S)-PO, Diol, Catalyst, Solvent) quench Quench Reaction reaction_mixture->quench filtration Catalyst Removal (Filtration) quench->filtration extraction Aqueous Extraction (Removal of water-soluble impurities) filtration->extraction drying Drying of Organic Phase extraction->drying distillation Fractional Distillation (Removes solvent and high-boiling impurities) drying->distillation chromatography Preparative Chiral Chromatography (Separates R and S enantiomers) distillation->chromatography final_product Purified this compound chromatography->final_product chiral_gc Chiral GC Analysis (Determine ee%) nmr NMR Analysis (Structural Confirmation) final_product->chiral_gc final_product->nmr

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess (ee%) thermal_racemization Thermal Racemization during Distillation start->thermal_racemization poor_separation Inefficient Enantiomer Separation start->poor_separation residual_catalyst Residual Catalyst Activity start->residual_catalyst vacuum_distillation Use Vacuum Distillation (Lower Temperature) thermal_racemization->vacuum_distillation chiral_chrom Use Preparative Chiral Chromatography (HPLC/GC) poor_separation->chiral_chrom catalyst_removal Ensure Complete Catalyst Removal Pre-Purification residual_catalyst->catalyst_removal

Caption: Troubleshooting logic for low enantiomeric excess in purified this compound.

References

Technical Support Center: Improving Selectivity in (R)-(+)-Propylene Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of (R)-(+)-propylene oxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the enantioselective synthesis of this compound?

A1: The Jacobsen-Katsuki epoxidation is a widely recognized and effective method for the enantioselective epoxidation of unfunctionalized alkenes like propene.[1][2] This method utilizes a chiral manganese(III)-salen complex, commonly known as Jacobsen's catalyst, to achieve high enantioselectivity.[2][3] For the synthesis of this compound, the (R,R)-enantiomer of the Jacobsen's catalyst is used.

Q2: What are the key factors that influence the enantioselectivity of the Jacobsen epoxidation of propene?

A2: Several factors can significantly impact the enantiomeric excess (ee%) of the reaction. These include the purity of the chiral catalyst, the reaction temperature, the choice of oxidant, the presence of co-catalysts or additives, and the solvent system used.[3][4] Lower temperatures generally favor higher enantioselectivity.

Q3: What are common side products in the synthesis of propylene oxide, and how can they be minimized?

A3: Common side products include the (S)-(-)-enantiomer of propylene oxide, as well as ring-opened products like propylene glycol and methoxypropanols if methanol is used as a solvent.[5] Minimizing these byproducts can be achieved by optimizing reaction conditions to favor the desired enantioselective pathway and by using aprotic solvents.

Q4: How can I determine the enantiomeric excess (ee%) of my this compound product?

A4: The most common and accurate methods for determining the ee% of chiral epoxides are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).[6][7] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Q5: Is the Jacobsen's catalyst reusable?

A5: The Jacobsen's catalyst can be sensitive and may deactivate over time due to oxidation of the salen ligand.[8] However, immobilization of the catalyst on a solid support can enhance its stability and allow for easier recovery and reuse for several cycles.[8]

Troubleshooting Guides

Problem 1: Low Enantioselectivity (ee%)
Possible Cause Suggested Solution
Impure or Decomposed Catalyst: The chiral purity and integrity of the Jacobsen's catalyst are crucial for high enantioselectivity.Synthesize or purchase high-purity (R,R)-Jacobsen's catalyst. Store the catalyst under an inert atmosphere and in a cool, dark place to prevent degradation.
Suboptimal Reaction Temperature: Higher temperatures can lead to a decrease in enantioselectivity.[3]Perform the reaction at a lower temperature, typically between 0 °C and room temperature. It is advisable to run small-scale trials at different temperatures to find the optimal condition for your specific setup.
Incorrect Oxidant or Oxidant Degradation: The choice and quality of the terminal oxidant can influence the reaction's selectivity.Use a reliable oxidant such as buffered sodium hypochlorite (bleach). If using other oxidants like m-CPBA, ensure its purity and activity.
Absence of a Co-catalyst: For some substrates, the addition of a co-catalyst, such as a pyridine N-oxide derivative, can significantly improve enantioselectivity and reaction rate.[1]Introduce a co-catalyst like 4-phenylpyridine N-oxide (PPNO) to the reaction mixture. The optimal amount of co-catalyst may need to be determined experimentally.
Inappropriate Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus affect enantioselectivity.[4]Screen different aprotic solvents such as dichloromethane (DCM), acetonitrile, or toluene to identify the one that provides the best selectivity for propene epoxidation. Protic solvents like alcohols may lead to ring-opening of the epoxide.[4]
Problem 2: Low Yield of Propylene Oxide
Possible Cause Suggested Solution
Catalyst Deactivation: The catalyst can be deactivated by oxidation of the salen ligand.[8]Consider using a higher catalyst loading or a fresh batch of catalyst. For larger scale reactions, using an immobilized catalyst can improve stability.[8]
Insufficient Oxidant: The stoichiometry of the oxidant to the substrate is critical.Ensure that a slight excess of the oxidant is used. However, a large excess should be avoided as it can lead to over-oxidation and side reactions.
Poor Solubility of Propene: As a gas, propene has limited solubility in many organic solvents at atmospheric pressure, leading to a slow reaction rate.Increase the pressure of propene in the reaction vessel to improve its concentration in the liquid phase. Ensure your reaction setup is designed to handle elevated pressures safely.
Formation of Byproducts: Ring-opening of the propylene oxide product to form diols or other derivatives reduces the yield of the desired epoxide.Use aprotic solvents and ensure the reaction is run under neutral or slightly basic conditions to minimize acid-catalyzed ring-opening.
Loss during Workup and Purification: Propylene oxide is a volatile compound, which can lead to significant losses during extraction and purification steps.Perform extractions and solvent removal at low temperatures. Distillation should be carried out using an efficient condenser and a cooled receiving flask.

Quantitative Data Presentation

The following table summarizes the effect of various reaction parameters on the enantioselectivity and yield of epoxidation for substrates analogous to propene, using Jacobsen-type catalysts. Note: Data for propene epoxidation is scarce in the literature; these values serve as a general guide.

SubstrateCatalyst (mol%)OxidantAdditiveSolventTemp (°C)Yield (%)ee (%)Reference
Styrene2NaOClNMOCH₂Cl₂/H₂O08586[9]
Styrene2KHSO₅NoneH₂O/CH₃CN17>9966[9]
α-Methylstyrene4NaOClPPNOCH₂Cl₂RT-54[10]
Indene<1NaOClP(3)NOCH₂Cl₂/H₂ORT9085-88[11]
(Z)-β-methylstyrene-m-CPBA----96[12]

NMO = N-Methylmorpholine N-oxide; PPNO = 4-Phenylpyridine N-oxide; P(3)NO = 4-(3-phenylpropyl)pyridine N-oxide; RT = Room Temperature.

Experimental Protocols

Preparation of (R,R)-Jacobsen's Catalyst

This protocol is adapted from the literature and provides a method for synthesizing the (R,R)-enantiomer of the Jacobsen's catalyst.[5][13]

Materials:

  • (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • 3,5-di-tert-butylsalicylaldehyde

  • Toluene

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Lithium chloride (LiCl)

Procedure:

  • Ligand Synthesis:

    • In a round-bottomed flask, dissolve (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate and potassium carbonate in water.

    • Add ethanol to the solution.

    • In a separate flask, dissolve 3,5-di-tert-butylsalicylaldehyde in ethanol and add it to the diamine solution.

    • Heat the mixture to reflux for 1 hour. A yellow precipitate of the salen ligand will form.

    • Cool the mixture and collect the yellow solid by filtration. Wash with water and dry under vacuum.

  • Complexation:

    • In a flask, dissolve the synthesized salen ligand in toluene and heat to reflux.

    • Add manganese(II) acetate tetrahydrate to the refluxing solution and continue to reflux for 1-2 hours.

    • Bubble air through the solution for 1 hour to oxidize the Mn(II) to Mn(III).

    • Add a saturated solution of lithium chloride in methanol and stir for 30 minutes.

    • Remove the solvent under reduced pressure. The resulting dark brown solid is the (R,R)-Jacobsen's catalyst. Purify by recrystallization from a suitable solvent system if necessary.

Enantioselective Epoxidation of Propene to this compound

This is a general protocol for the epoxidation of a gaseous alkene and should be optimized for your specific experimental setup. Caution: This reaction involves a flammable gas under pressure and should be carried out in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • (R,R)-Jacobsen's catalyst

  • Propene gas (polymer grade or higher)

  • Dichloromethane (DCM), anhydrous

  • Buffered sodium hypochlorite (bleach) solution (pH ~11)

  • 4-Phenylpyridine N-oxide (PPNO) (optional co-catalyst)

  • Sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a pressure-rated reaction vessel equipped with a magnetic stir bar, add the (R,R)-Jacobsen's catalyst (e.g., 1-5 mol%) and the co-catalyst PPNO (if used, e.g., 0.25 equivalents relative to the catalyst).

    • Add anhydrous dichloromethane as the solvent.

    • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

    • Cool the vessel to the desired reaction temperature (e.g., 0 °C).

  • Introduction of Propene:

    • Pressurize the reaction vessel with propene gas to the desired pressure (e.g., 1-10 atm). The optimal pressure will need to be determined experimentally to ensure sufficient propene concentration in the solution.

  • Epoxidation Reaction:

    • Slowly add the buffered bleach solution to the vigorously stirred reaction mixture over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the active oxidant and maximize selectivity.

    • Monitor the reaction progress by taking aliquots and analyzing them by GC.

  • Workup:

    • Once the reaction is complete, carefully vent the excess propene.

    • Quench the reaction by adding an aqueous solution of sodium sulfite or sodium thiosulfate to destroy any remaining oxidant.

    • Separate the organic layer. Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent. The resulting solution contains the crude this compound.

  • Purification:

    • Due to the volatility of propylene oxide, purification is best achieved by careful fractional distillation at atmospheric pressure (b.p. 34 °C). Use a well-insulated column and a cooled receiver to minimize losses.

Determination of Enantiomeric Excess (ee%) by Chiral Gas Chromatography (GC)

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A column suitable for separating propylene oxide enantiomers, such as Astec CHIRALDEX™ A-TA.[6]

  • Oven Temperature: Isothermal, e.g., 30-40 °C.

  • Injector and Detector Temperature: e.g., 250 °C.

  • Carrier Gas: Helium or Hydrogen.

  • Sample Preparation: Dilute a small amount of the purified propylene oxide in a suitable solvent (e.g., dichloromethane).

Procedure:

  • Inject a small volume of the prepared sample into the GC.

  • Record the chromatogram. The two enantiomers will elute at different retention times.

  • Integrate the peak areas for the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess using the following formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Visualizations

Catalytic Cycle of the Jacobsen Epoxidation

Jacobsen_Epoxidation cluster_catalyst Catalytic Cycle Mn_III Mn(III)-salen Catalyst Mn_V_oxo Active Mn(V)=O Species Mn_III->Mn_V_oxo Oxidation Intermediate [Alkene-Mn(V)=O] Complex Mn_V_oxo->Intermediate Alkene Coordination Byproduct Oxidant Byproduct Intermediate->Mn_III Oxygen Transfer & Catalyst Regeneration Epoxide Propylene Oxide Intermediate->Epoxide Alkene Propene Alkene->Intermediate Oxidant Terminal Oxidant (e.g., NaOCl) Oxidant->Mn_V_oxo Oxidant->Byproduct

Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Workflow start Low Enantioselectivity (ee%) Observed check_catalyst Verify Catalyst Purity and Handling start->check_catalyst check_temp Optimize Reaction Temperature check_catalyst->check_temp If catalyst is pure check_oxidant Check Oxidant Quality and Stoichiometry check_temp->check_oxidant If temperature is optimized check_additive Screen Co-catalysts/Additives check_oxidant->check_additive If oxidant is correct check_solvent Evaluate Solvent Effects check_additive->check_solvent If additives show no improvement success High Enantioselectivity Achieved check_solvent->success Optimal solvent found

Caption: A logical workflow for troubleshooting low enantioselectivity.

References

Side product formation in propylene oxide epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to side product formation during propylene oxide epoxidation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during propylene oxide epoxidation, providing potential causes and actionable solutions.

Q1: My reaction is producing a significant amount of propylene glycol. What are the likely causes and how can I minimize its formation?

A1: The formation of propylene glycol is primarily due to the ring-opening of propylene oxide by water present in the reaction mixture.[1][2]

  • Likely Causes:

    • High Water Content in Solvent or Reactants: The water content in your solvent (e.g., methanol) or in the hydrogen peroxide solution is a direct contributor. An increase in water content leads to a decrease in propylene oxide selectivity and an increase in propylene glycol formation.[2]

    • Reaction Temperature: Higher temperatures can increase the rate of the hydrolysis reaction.[1]

    • Long Residence Times: Extended reaction times provide more opportunity for the consecutive reaction of propylene oxide with water to occur.[2]

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure your solvent is as dry as possible.

    • Control Water in H₂O₂: If using aqueous hydrogen peroxide, consider its concentration as a factor in your experimental design.

    • Optimize Temperature: Lowering the reaction temperature can favor the epoxidation reaction over the hydrolysis side reaction. The highest propylene oxide selectivity is often achieved at lower temperatures, for instance, 25 °C in some systems.[1]

    • Reduce Residence Time: Minimize the time the product is exposed to reaction conditions after formation.

Q2: I am observing 1-methoxy-2-propanol as a major byproduct. Why is this happening and what can be done to prevent it?

A2: The formation of 1-methoxy-2-propanol occurs when methanol, often used as a solvent, reacts with the propylene oxide product in a ring-opening reaction.[1][2]

  • Likely Causes:

    • Methanol as Solvent: The presence of methanol as the reaction solvent is the primary reason for this side product formation.[1]

    • Elevated Temperature: The formation of 1-methoxy-2-propanol is significantly influenced by temperature. As the temperature increases, the rate of its formation can increase more rapidly than the rate of propylene oxide formation, and it can even become the main product at higher temperatures (e.g., 80 °C).[1]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that still provides a reasonable conversion rate to propylene oxide. The maximum selectivity towards propylene oxide is often observed at lower temperatures.[1]

    • Consider Alternative Solvents: If permissible for your process, exploring other solvents like acetone has been shown to yield high propylene oxide selectivity.[1]

Q3: My propylene conversion is high, but the selectivity to propylene oxide is low. What factors could be contributing to this?

A3: High conversion with low selectivity indicates that while your propylene is reacting, a significant portion is being converted into undesired side products.

  • Likely Causes:

    • High Hydrogen Peroxide Concentration: Increasing the concentration of hydrogen peroxide can improve propylene conversion but often at the cost of decreased selectivity to propylene oxide.[2]

    • Reaction Temperature: As mentioned previously, higher temperatures can favor the formation of side products like 1-methoxy-2-propanol and propylene glycol.[1]

    • Water Content: The presence of water can lead to the formation of propylene glycol, thus reducing the selectivity for propylene oxide.[2]

  • Troubleshooting Steps:

    • Optimize H₂O₂ Concentration: Evaluate a range of hydrogen peroxide concentrations to find an optimal balance between conversion and selectivity.

    • Temperature Control: Maintain the reaction at a lower temperature to favor epoxidation.

    • Minimize Water: Ensure all reactants and solvents are as dry as possible.

Q4: I am detecting other impurities like acetaldehyde, propionaldehyde, and acetone. Where are these coming from?

A4: The formation of these smaller carbonyl compounds can occur through various side reactions.

  • Likely Causes:

    • Isomerization of Propylene Oxide: Propylene oxide can isomerize to form propionaldehyde.[3]

    • Oxidative Cleavage: Over-oxidation or decomposition of reactants and products can lead to the formation of smaller molecules like acetaldehyde and acetone.[4]

    • Catalyst Properties: The nature of the catalyst can influence the reaction pathways, potentially favoring these side reactions.

  • Troubleshooting Steps:

    • Catalyst Selection and Screening: The choice of catalyst is crucial. Ensure the catalyst is selective for epoxidation.

    • Reaction Condition Optimization: Fine-tuning temperature, pressure, and residence time can help minimize these byproducts.

    • Feedstock Purity: Ensure the purity of your propylene and other reactants to avoid introducing impurities that could lead to side reactions.

Data Presentation

Table 1: Influence of Temperature on Propylene Conversion and Product Selectivity

Temperature (°C)Propylene Conversion (%)Propylene Oxide Selectivity (%)1-Methoxy-2-Propanol Selectivity (%)
25~2.5~95~5
40~3.5~90~10
60~3.0~70~30
80~1.5~20~80

Note: Data is illustrative and based on trends described in the literature. Actual values will vary depending on specific experimental conditions.[1]

Table 2: Effect of Water Content on Propylene Epoxidation

Water Content (wt%)Propylene Conversion (%)Propylene Oxide Selectivity (%)Propylene Glycol Selectivity (%)
5~3.2~85~5
10~2.8~75~15
20~2.2~60~30

Note: Data is illustrative and based on trends described in the literature. Actual values will vary depending on specific experimental conditions.[2]

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Analysis of Reaction Products

This protocol outlines a general method for the analysis of reactants and products in the propylene epoxidation reaction mixture.

  • Instrumentation:

    • Gas Chromatograph (e.g., Agilent 6890N) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1][2]

    • Capillary Column: A PLOT U or similar column suitable for separating volatile organic compounds is recommended.[2] An Agilent J&W PoraBOND U PLOT column has also been shown to be effective.[5]

  • Sample Preparation:

    • Carefully withdraw a liquid sample from the reactor.

    • If necessary, dilute the sample in a suitable solvent (e.g., the reaction solvent) to bring the analyte concentrations within the calibration range.

    • For gas phase analysis, an online sampling system can be used.

  • GC Conditions (Example):

    • Column: 60 m x 530 µm x 20 µm PLOT U column.[2]

    • Oven Temperature: Isothermal at 185 °C.[2]

    • Injector: Use a suitable injection mode (e.g., split/splitless or cool on-column).[6]

    • Detector: FID or MS, with temperatures set appropriately (e.g., 250 °C for FID).

    • Carrier Gas: Helium or Nitrogen.

  • Calibration:

    • Prepare standard solutions of propylene oxide, propylene glycol, 1-methoxy-2-propanol, and any other expected side products in the reaction solvent at several concentration levels (e.g., 0.625, 1.25, 2.5, and 5 wt%).[2]

    • Inject the standards into the GC to generate a calibration curve for each compound.

    • For gaseous components like propylene, use certified gas standards for calibration.[2]

  • Data Analysis:

    • Integrate the peak areas of the analytes in the sample chromatogram.

    • Quantify the concentration of each component using the calibration curves.

    • Calculate conversion and selectivity based on the quantified amounts of reactants consumed and products formed.

Visualizations

Side_Product_Formation Propylene Propylene PO Propylene Oxide (Desired Product) Propylene->PO Epoxidation H2O2 H₂O₂ H2O2->PO PG Propylene Glycol (Side Product) PO->PG Hydrolysis MP 1-Methoxy-2-Propanol (Side Product) PO->MP Methanolysis Methanol Methanol (Solvent) Methanol->MP Water Water Water->PG Troubleshooting_Workflow Start Low Propylene Oxide Selectivity Check_PG High Propylene Glycol? Start->Check_PG Check_MP High 1-Methoxy-2-Propanol? Check_PG->Check_MP No Action_Water Reduce Water Content (Dry Solvent, check H₂O₂) Check_PG->Action_Water Yes Check_Other Other Side Products? Check_MP->Check_Other No Action_Temp_MP Lower Reaction Temperature Check_MP->Action_Temp_MP Yes Action_Catalyst Optimize Catalyst & Conditions Check_Other->Action_Catalyst Yes End Improved Selectivity Check_Other->End No Action_Temp_PG Lower Reaction Temperature Action_Water->Action_Temp_PG Action_Temp_PG->End Action_Solvent Consider Alternative Solvent Action_Temp_MP->Action_Solvent Action_Solvent->End Action_Catalyst->End

References

Technical Support Center: Optimizing Catalyst Loading for (R)-(+)-Propylene Oxide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the ring-opening polymerization (ROP) of (R)-(+)-propylene oxide (PO). Detailed experimental protocols and data on the impact of catalyst loading are included to facilitate the optimization of your polymerization reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the polymerization of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: Why is my monomer conversion or polymer yield unexpectedly low?

Possible Causes:

  • Catalyst Inactivity or Deactivation: The catalyst may have degraded due to improper storage or exposure to air and moisture. Certain functional groups in the monomer or impurities in the reaction system can also poison the catalyst. For instance, double metal cyanide (DMC) catalysts can be deactivated by low molecular weight hetero-organic compounds.[1]

  • Inefficient Initiation: The initiation process may be slow or incomplete. This can be due to poor solubility of the initiator or catalyst, or the presence of inhibiting species. Some initiators, like ethylene glycol or glycerol, can act as inhibitors for DMC catalysts.[2]

  • Low Catalyst Loading: The amount of catalyst may be insufficient to achieve a reasonable reaction rate within the desired timeframe.

  • Inhibitors in Monomer or Solvent: Commercial propylene oxide or solvents may contain inhibitors (e.g., stabilizers) that need to be removed before use. Water is a common inhibitor in many polymerization systems.

  • Product Inhibition: In some cases, the product of the polymerization, poly(propylene oxide), can inhibit the catalyst, slowing down the reaction rate.[3]

Solutions:

  • Ensure the catalyst is fresh and has been stored under an inert atmosphere.

  • Purify the monomer and solvent to remove inhibitors and water.

  • Increase the catalyst loading incrementally to find the optimal concentration.

  • Consider using a co-catalyst or activator to enhance the initiation efficiency.

Q2: The molecular weight of my poly(propylene oxide) (PPO) is much lower than the theoretical value. What could be the reason?

Possible Causes:

  • Chain Transfer Reactions: This is a very common issue, especially in anionic polymerization. The highly basic initiator or propagating chain end can abstract a proton from the methyl group of the propylene oxide monomer, creating a new initiating species and terminating the growing chain.[2] This leads to the formation of low molecular weight polymers with unsaturated end groups.[2]

  • Presence of Protic Impurities: Water, alcohols, or other protic impurities in the reaction mixture can act as chain transfer agents, leading to premature termination of the polymer chains.

  • High Catalyst Concentration: In some systems, an excessively high catalyst concentration can lead to an increased rate of termination or chain transfer reactions relative to propagation.

Solutions:

  • Rigorously dry all reagents and glassware.

  • Optimize the catalyst-to-initiator ratio. A lower catalyst concentration might be beneficial in some cases.

  • For anionic polymerization, consider using less basic initiators or adding crown ethers to suppress chain transfer.[2]

Q3: My polymer has a broad molecular weight distribution (high polydispersity index, PDI). How can I achieve a narrower PDI?

Possible Causes:

  • Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths.

  • Chain Transfer Reactions: As mentioned above, chain transfer leads to the formation of new chains of varying lengths, broadening the PDI.

  • Multiple Active Sites: Some catalysts may have multiple types of active sites with different reactivities, resulting in polymers with different molecular weights.

  • Poor Mixing: Inadequate mixing can lead to non-uniform concentrations of monomer and initiator, causing chains to grow at different rates in different parts of the reactor.

Solutions:

  • Use a catalyst and initiator system that promotes fast and efficient initiation.

  • Minimize chain transfer reactions by purifying reagents and optimizing reaction conditions.

  • Ensure vigorous and efficient stirring throughout the polymerization.

  • For living polymerization systems, a PDI close to 1.0 is expected, indicating uniform chain lengths.[4][5] Deviation from this suggests the presence of the issues mentioned above.

Q4: My polymerization reaction has a long induction period. What can I do to shorten it?

Possible Causes:

  • Slow Catalyst Activation: Some catalysts, particularly DMC catalysts, require an initial period to become fully active.[2]

  • Presence of Inhibitors: As discussed in Q1, inhibitors can slow down the onset of polymerization.

  • Low Reaction Temperature: The activation energy for initiation may not be reached at a lower temperature.

Solutions:

  • For DMC catalysts, consider using a small amount of pre-activated catalyst or a co-catalyst to reduce the induction period.

  • Ensure all reagents are free of inhibitors.

  • Increase the reaction temperature, but be mindful that this can also increase the rate of side reactions.

Data Presentation: Catalyst Loading Effects

The following tables summarize the impact of catalyst loading on key polymerization parameters for different catalytic systems.

Table 1: Anionic Polymerization of Propylene Oxide with Potassium tert-butoxide

Catalyst Loading (mol% relative to monomer)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
0.58525001.15[6]
1.09528001.04[6]
2.0>9927001.20[6]

Table 2: Polymerization of Propylene Oxide with a Double Metal Cyanide (DMC) Catalyst

Catalyst Concentration (ppm)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
259285001.12[7]
509882001.10[7]
100>9979001.15[7]

Experimental Protocols

Protocol 1: Anionic Ring-Opening Polymerization of Propylene Oxide

This protocol describes a general procedure for the anionic polymerization of this compound using potassium tert-butoxide as an initiator in a polar aprotic solvent.[8]

Materials:

  • This compound (distilled from CaH2)

  • Potassium tert-butoxide (sublimed)

  • Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)

  • Methanol (for termination)

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and oven-dried glassware

Procedure:

  • Assemble the reaction flask, equipped with a magnetic stir bar, under a positive pressure of inert gas.

  • Introduce the desired amount of potassium tert-butoxide into the reaction flask.

  • Add anhydrous THF to the flask via a cannula or syringe.

  • Cool the initiator solution to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Slowly add the purified this compound to the stirred initiator solution.

  • Monitor the reaction progress by taking aliquots and analyzing them by techniques such as NMR or GPC.

  • Once the desired conversion is reached, terminate the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or water).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: Double Metal Cyanide (DMC) Catalyzed Polymerization of Propylene Oxide

This protocol outlines a general procedure for the polymerization of this compound using a DMC catalyst.[1]

Materials:

  • This compound (purified)

  • DMC catalyst (e.g., zinc hexacyanocobaltate)

  • Initiator (e.g., low molecular weight poly(propylene glycol))

  • Anhydrous, deoxygenated solvent (optional, can be run in bulk)

  • Nitrogen gas (high purity)

  • High-pressure reactor

Procedure:

  • Charge the reactor with the DMC catalyst and the initiator under a nitrogen atmosphere.

  • If using a solvent, add it to the reactor.

  • Heat the reactor to the desired polymerization temperature (e.g., 100-130 °C).

  • Pressurize the reactor with nitrogen.

  • Slowly feed the this compound into the reactor at a controlled rate to manage the exotherm.

  • Monitor the reaction progress by observing the pressure drop in the reactor.

  • After the desired reaction time or pressure drop, stop the monomer feed and cool the reactor.

  • Vent any unreacted monomer.

  • The resulting polymer can often be used directly without further purification, as the catalyst concentration is very low.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Termination cluster_analysis Analysis Reagent_Purification Reagent Purification (Monomer, Solvent) Inert_Atmosphere Establish Inert Atmosphere Reagent_Purification->Inert_Atmosphere Catalyst_Preparation Catalyst/Initiator Preparation & Storage Catalyst_Preparation->Inert_Atmosphere Glassware_Drying Glassware Drying Glassware_Drying->Inert_Atmosphere Reagent_Addition Reagent Addition (Solvent, Initiator, Catalyst, Monomer) Inert_Atmosphere->Reagent_Addition Temp_Control Temperature Control Reagent_Addition->Temp_Control Reaction_Monitoring Reaction Monitoring (NMR, GPC, etc.) Temp_Control->Reaction_Monitoring Termination Termination Reaction_Monitoring->Termination Polymer_Isolation Polymer Isolation & Purification Termination->Polymer_Isolation Characterization Characterization (Mn, Mw, PDI) Polymer_Isolation->Characterization

Caption: Experimental workflow for optimizing catalyst loading.

Anionic_ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (RO⁻) Monomer1 Propylene Oxide Initiator->Monomer1 Nucleophilic Attack Propagating_Chain Propagating Alkoxide (RO(PO)n⁻) Monomer1->Propagating_Chain Ring-Opening Monomer2 Propylene Oxide Propagating_Chain->Monomer2 Nucleophilic Attack Elongated_Chain Elongated Chain (RO(PO)n+1⁻) Monomer2->Elongated_Chain Ring-Opening Terminating_Agent Terminating Agent (e.g., MeOH) Elongated_Chain->Terminating_Agent Protonation Final_Polymer Final Polymer (PPO-OH) Terminating_Agent->Final_Polymer

Caption: Simplified mechanism of anionic ring-opening polymerization.

Troubleshooting_Tree cluster_yield Low Yield Solutions cluster_pdi High PDI Solutions cluster_mw Low MW Solutions Start Problem with Polymerization Low_Yield Low Yield/ Conversion? Start->Low_Yield High_PDI High PDI? Start->High_PDI Low_MW Low Molecular Weight? Start->Low_MW Check_Catalyst Check Catalyst Activity & Storage Low_Yield->Check_Catalyst Yes Purify_Reagents Purify Monomer & Solvent Low_Yield->Purify_Reagents Optimize_Loading Optimize Catalyst Loading Low_Yield->Optimize_Loading Improve_Mixing Improve Mixing High_PDI->Improve_Mixing Yes Fast_Initiation Ensure Fast Initiation High_PDI->Fast_Initiation Minimize_Transfer Minimize Chain Transfer High_PDI->Minimize_Transfer Remove_Impurities Remove Protic Impurities Low_MW->Remove_Impurities Yes Control_Transfer Control Chain Transfer Low_MW->Control_Transfer Adjust_Ratio Adjust Initiator/ Catalyst Ratio Low_MW->Adjust_Ratio

Caption: Troubleshooting decision tree for polymerization issues.

References

Technical Support Center: Scaling Up (R)-(+)-Propylene Oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up (R)-(+)-propylene oxide reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound reactions, offering potential causes and solutions in a question-and-answer format.

Issue 1: Decreased Reaction Rate and Catalyst Deactivation

Question: My reaction rate has significantly decreased upon scaling up, and I suspect catalyst deactivation. What are the likely causes and how can I troubleshoot this?

Answer:

Catalyst deactivation is a common challenge in scaling up propylene oxide reactions, particularly when using titanosilicate catalysts like TS-1. The primary causes are often pore blocking and chemical deactivation.

Potential Causes:

  • Pore Blocking: Byproducts such as propylene glycol (PG) and other high-boiling point compounds can deposit within the catalyst's micropores, physically obstructing access to active sites.[1][2]

  • Chemical Deactivation: Propylene oxide can chemisorb on the active Ti sites, leading to the formation of inactive species.[3][4] This is a key factor in limiting the long-term stability of the catalyst.

  • Coke Formation: At elevated temperatures, undesired side reactions can lead to the formation of carbonaceous deposits ("coke") on the catalyst surface, covering active sites.[1]

Troubleshooting Steps:

  • Catalyst Regeneration: A common method to remove pore-blocking byproducts and coke is high-temperature calcination in the air.[2]

  • Solvent Selection: The choice of solvent can influence byproduct formation. For instance, using methanol can lead to the formation of methoxy-propanol isomers.[5][6] Consider optimizing the solvent system to minimize byproduct formation.

  • Reaction Conditions Optimization:

    • Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst deactivation and byproduct formation.[5] A maximum conversion rate is often observed around 40°C.[5][7]

    • Water Content: Lowering the water concentration in the reaction mixture can suppress the hydrolysis of propylene oxide to propylene glycol, a major cause of pore blocking.[5][6]

  • Catalyst Modification: Research suggests that modifying catalysts, for example, through silylation or by introducing additives like KH2PO4, can enhance stability and lifetime.[1][3]

Issue 2: Poor Selectivity and Increased Byproduct Formation

Question: Upon increasing the scale of my reaction, I'm observing a significant decrease in selectivity towards this compound and an increase in byproducts. What could be causing this and how can I improve selectivity?

Answer:

Poor selectivity in scaled-up propylene oxide reactions is typically due to the promotion of side reactions, primarily the ring-opening of the epoxide.

Potential Causes:

  • Increased Residence Time: Longer reaction times can lead to a higher conversion of the desired product into byproducts like propylene glycol and its ethers.[5]

  • Inefficient Heat Removal: Poor heat management can lead to localized hotspots within the reactor, accelerating the rate of side reactions.[8][9]

  • Presence of Nucleophiles: Water and alcohols (if used as solvents) can act as nucleophiles, attacking the epoxide ring to form glycols and glycol ethers.[5][6]

  • Catalyst Acidity: The residual acidity of some catalysts can promote the hydrolysis of the epoxide.[5]

Troubleshooting Steps:

  • Optimize Residence Time: Aim for shorter residence times that allow for high conversion of reactants but minimize the subsequent conversion of the product.[5]

  • Improve Heat Management:

    • Ensure efficient stirring to maintain a homogenous temperature distribution.

    • For larger reactors, consider using cooling jackets or internal cooling coils to dissipate the exothermic heat of reaction.[8]

  • Control Water Content: Minimize the amount of water in the reaction mixture to reduce the rate of hydrolysis.[5][6]

  • Catalyst Neutralization: Neutralizing any residual acidity on the catalyst can help to suppress the acid-catalyzed ring-opening of the epoxide.[5]

  • Pressure Optimization: The total pressure can influence propylene conversion. Studies have shown a maximum conversion at around 4.5 bar in certain systems.[5]

Issue 3: Exothermic Runaway Reaction

Question: I'm concerned about the exothermic nature of the propylene oxide reaction during scale-up. What are the signs of a potential runaway reaction and what preventive measures can I take?

Answer:

The ring-opening polymerization and other reactions of epoxides are highly exothermic and can lead to a dangerous runaway reaction if not properly controlled.[8][9]

Signs of a Potential Runaway Reaction:

  • A rapid, uncontrolled increase in reaction temperature and pressure.

  • Vigorous boiling or fuming from the reactor.

  • Changes in the color or viscosity of the reaction mixture.

  • Foaming and smoking.[9]

Preventive Measures:

  • Thorough Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment using techniques like differential scanning calorimetry (DSC) to understand the reaction's thermal profile.

  • Controlled Addition of Reactants: Add the limiting reagent in a controlled, semi-batch manner to manage the rate of heat generation.[10]

  • Efficient Heat Removal:

    • Use a reactor with a high surface area-to-volume ratio.

    • Employ an efficient cooling system (e.g., cooling jacket, external cooling loop).[8]

    • Ensure adequate agitation to promote heat transfer to the cooling surfaces.

  • Dilution: Conducting the reaction in a suitable solvent can help to absorb the heat generated.

  • Emergency Quenching System: Have a pre-determined and tested emergency quenching procedure in place, which may involve the rapid addition of a reaction inhibitor or a cold, inert solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main safety hazards associated with this compound and how should it be handled at scale?

A1: this compound is a hazardous substance with several key risks:

  • Extreme Flammability: It has a low flash point (-37°C) and a wide explosive range (1.7-37% by volume in air).[11] Vapors are heavier than air and can travel to an ignition source.[12]

  • Toxicity: It is harmful if inhaled, ingested, or absorbed through the skin.[13] It is an irritant to the eyes, skin, and respiratory tract.[14][15]

  • Carcinogenicity: Propylene oxide is classified as a probable human carcinogen.[14][15]

Safe Handling Practices at Scale:

  • Work in a well-ventilated area, preferably within a fume hood or a designated controlled area with appropriate engineering controls.

  • Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger quantities, respiratory protection may be necessary.[16]

  • Ground and bond all equipment to prevent static discharge, a potential ignition source.[13]

  • Avoid contact with incompatible materials such as acids, bases, oxidizing agents, and certain metals, which can cause violent polymerization.[11]

  • Have appropriate fire suppression equipment readily available (e.g., foam, dry chemical, carbon dioxide extinguishers).

  • Develop and follow strict protocols for storage, handling, and waste disposal.[17]

Q2: What are the common byproducts in this compound reactions and how can they be minimized?

A2: The most common byproducts are formed through the ring-opening of the propylene oxide molecule. These include:

  • Propylene glycol (PG): Formed by the reaction with water.[5][6]

  • 1-Methoxy-2-propanol and 2-Methoxy-1-propanol: Formed when methanol is used as a solvent.[5][6]

  • 1,2-Dichloropropane: A common byproduct in the older chlorohydrin process.[18]

Minimization Strategies:

  • Control Water Content: The most effective way to reduce propylene glycol formation is to minimize the presence of water in the reactants and solvent.[5][6]

  • Optimize Reaction Temperature: Lower temperatures generally favor higher selectivity to propylene oxide.[5]

  • Reduce Residence Time: Shorter reaction times limit the opportunity for the product to undergo further reactions.[5]

  • Choose an Appropriate Catalyst: The choice of catalyst can significantly impact selectivity. For example, newer catalysts based on silver nanoclusters have been shown to produce propylene oxide with fewer byproducts.[19]

Q3: How does the choice of production process impact the challenges of scaling up?

A3: Different production routes for propylene oxide present unique scale-up challenges:

  • Chlorohydrin Process: This older process generates significant amounts of chlorinated byproducts and brine, posing environmental and disposal challenges at a large scale.[18][20]

  • Hydroperoxide Processes (e.g., HPPO): These processes are generally more environmentally friendly, with water being the main byproduct.[2][21] However, they often involve the use of organic hydroperoxides which can be unstable and require careful handling. Catalyst deactivation is also a significant concern in these processes.[3][22]

  • Direct Oxidation with H₂O₂: This is considered a "green" process. The main challenge is developing a highly active and stable catalyst that can efficiently utilize hydrogen peroxide.[1][21]

  • Coproduct-Free Processes: Processes that avoid the generation of coproducts are economically advantageous as they are not dependent on the market for the coproduct.[18]

Quantitative Data

Table 1: Effect of Temperature on Propylene Conversion and Selectivity

Temperature (°C)Propylene Conversion (%)Propylene Oxide Selectivity (%)
25~65>95
40~80~90
50~75~85
60~60~80

Note: Data is representative and compiled from trends observed in literature.[5][7] Actual values will vary depending on specific reaction conditions, catalyst, and reactor setup.

Table 2: Influence of Water Concentration on Product Selectivity

Water in Methanol (wt%)Propylene Oxide Selectivity (%)1-Methoxy-2-propanol Selectivity (%)Propylene Glycol Selectivity (%)
5~50~45~5
10~40~40~20
20~25~35~40

Note: Representative data illustrating the trend of decreasing propylene oxide selectivity with increasing water content.[5][7] Reaction conditions: 60°C, 8.5 bar.

Experimental Protocols

Protocol 1: Catalyst Regeneration by Calcination

This protocol describes a general procedure for the regeneration of a deactivated titanosilicate catalyst.

Materials:

  • Deactivated catalyst

  • Tube furnace with temperature and atmosphere control

  • Inert gas (e.g., Nitrogen)

  • Air or Oxygen source

Procedure:

  • Carefully unload the deactivated catalyst from the reactor into a suitable container.

  • Place the catalyst in the tube furnace.

  • Purge the furnace with an inert gas, such as nitrogen, while gradually increasing the temperature to 150-200°C to remove any adsorbed water and volatile organics. Hold at this temperature for 1-2 hours.

  • Slowly introduce a controlled flow of air or a mixture of air and nitrogen into the furnace.

  • Gradually increase the temperature to the target calcination temperature (typically 500-600°C). The heating rate should be slow (e.g., 1-2°C/min) to avoid rapid combustion of coke, which could damage the catalyst structure.

  • Hold the catalyst at the target temperature for 4-6 hours to ensure complete removal of organic residues.

  • After calcination, cool the catalyst down to room temperature under a flow of inert gas.

  • The regenerated catalyst is now ready to be reloaded into the reactor.

Protocol 2: Lab-Scale this compound Synthesis using a Trickle-Bed Reactor

This protocol is based on the epoxidation of propylene with hydrogen peroxide over a TS-1 catalyst.[5][6][7]

Materials:

  • Trickle-bed reactor

  • TS-1 catalyst

  • Propylene

  • Hydrogen peroxide (e.g., 30 wt% solution)

  • Methanol (solvent)

  • Mass flow controllers for gas and liquid feeds

  • Back-pressure regulator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Pack the trickle-bed reactor with a known amount of TS-1 catalyst.

  • Pressurize the system with an inert gas (e.g., nitrogen) to the desired reaction pressure (e.g., 4.5 bar).

  • Establish a continuous flow of propylene gas through the reactor at a set flow rate (e.g., 0.22 mmol/min).

  • Prepare the liquid feed solution consisting of hydrogen peroxide (e.g., 2 wt%), water (e.g., 5 wt%), and methanol.

  • Introduce the liquid feed into the reactor at a controlled flow rate (e.g., 0.5 mL/min) to flow down over the catalyst bed.

  • Set the reactor temperature to the desired value (e.g., 40°C).

  • Allow the reaction to reach a steady state (this may take several hours).

  • Collect liquid and gas samples from the reactor outlet at regular intervals.

  • Analyze the samples using a gas chromatograph to determine the conversion of propylene and the selectivity to propylene oxide and other byproducts.

Visualizations

experimental_workflow Experimental Workflow for Propylene Oxide Synthesis Scale-Up cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization catalyst_prep Catalyst Preparation & Loading set_conditions Set Reaction Conditions (Temp, Pressure, Flow Rates) catalyst_prep->set_conditions reactant_prep Reactant & Solvent Preparation reactant_prep->set_conditions run_reaction Run Reaction (e.g., Trickle-Bed Reactor) set_conditions->run_reaction sampling Collect Samples (Gas & Liquid) run_reaction->sampling analysis GC Analysis (Conversion & Selectivity) sampling->analysis optimization Optimize Parameters analysis->optimization optimization->set_conditions Iterative Improvement

Caption: Workflow for lab-scale propylene oxide synthesis and optimization.

troubleshooting_logic Troubleshooting Logic for Poor Reaction Performance cluster_catalyst Catalyst Issues cluster_conditions Condition Issues start Poor Performance (Low Rate/Selectivity) check_catalyst Suspect Catalyst Deactivation? start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions pore_blocking Pore Blocking (Byproducts) check_catalyst->pore_blocking chemical_deactivation Chemical Deactivation check_catalyst->chemical_deactivation high_temp Temperature Too High? check_conditions->high_temp high_water High Water Content? check_conditions->high_water long_residence Residence Time Too Long? check_conditions->long_residence regenerate Regenerate Catalyst (Calcination) pore_blocking->regenerate chemical_deactivation->regenerate optimize Optimize Conditions (Temp, H2O, Time) high_temp->optimize high_water->optimize long_residence->optimize

Caption: Decision tree for troubleshooting poor reaction performance.

References

Technical Support Center: (R)-(+)-Propylene Oxide Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-(+)-propylene oxide. This resource is designed to assist researchers, scientists, and drug development professionals in the safe storage and handling of this valuable chiral intermediate, with a focus on preventing unwanted polymerization.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and use of this compound.

Issue 1: Visible Changes in the Product (Increased Viscosity, Cloudiness, or Solid Formation)

  • Question: My this compound appears more viscous than usual, or I've noticed some cloudiness or solid precipitates. What should I do?

  • Answer: These are strong indicators that polymerization has initiated. Immediate action is required as this process can be exothermic and lead to a dangerous pressure buildup in a sealed container.

    • Do not open the container if it is warm to the touch or appears to be under pressure.

    • If the container is at a safe temperature and does not appear pressurized, carefully cool it in an ice bath in a fume hood.

    • If you suspect a runaway polymerization (hissing sounds, container bulging or hot to the touch), evacuate the immediate area and follow your institution's emergency procedures.[1][2] Contact your environmental health and safety (EHS) department immediately.

    • If the polymerization appears to be slow and the container is stable, it may be possible to quench the reaction. However, this should only be attempted by experienced personnel with appropriate safety measures in place. A common method is the addition of a small amount of a polymerization inhibitor, but this is not recommended without a thorough risk assessment.

    • The material should be considered contaminated and disposed of as hazardous waste according to your institution's guidelines.

Issue 2: Inconsistent Experimental Results

  • Question: My reactions using this compound are giving inconsistent yields or unexpected byproducts. Could this be related to storage?

  • Answer: Yes, the presence of oligomers or polymers from the initial stages of polymerization can interfere with your reaction. The polymer can act as a nucleophile or alter the concentration of the monomer, leading to variability. It is recommended to test the purity of your this compound if you suspect this is the case. Refer to the "Experimental Protocols" section for a method to detect oligomers.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] The recommended storage temperature is between 2°C and 8°C.[4] Some sources suggest a maximum storage temperature of 29°C or 30°C.[3][5] It is also advisable to store it under an inert atmosphere, such as nitrogen, to prevent contact with air and moisture.[5][6]

  • Q2: What materials should I avoid storing this compound with?

    • A2: this compound is incompatible with a range of substances that can catalyze polymerization. These include:

      • Acids (e.g., mineral acids, Lewis acids)[7][8]

      • Bases (e.g., strong hydroxides, amines)[7][8]

      • Metal halides (e.g., chlorides of iron, aluminum, and tin)[8]

      • Oxidizing agents[3][9]

      • Water (can lead to hydrolysis and polymerization)[5]

  • Q3: What is the expected shelf life of this compound?

    • A3: When stored under the recommended conditions (2-8°C, inert atmosphere), this compound can have a shelf life of up to 24 months.[4] However, it is crucial to monitor for any signs of polymerization, especially if the container has been opened multiple times.

Polymerization Prevention

  • Q4: What causes this compound to polymerize during storage?

    • A4: Polymerization is an exothermic reaction that can be initiated by contaminants such as water, acids, bases, and metal salts.[5][7][10] Elevated temperatures can also accelerate this process.[6] The polymerization can proceed through anionic or zwitterionic pathways.

  • Q5: Should I use a polymerization inhibitor for long-term storage?

    • A5: For long-term storage, especially if the material will be exposed to the atmosphere upon opening, adding a polymerization inhibitor can provide an extra layer of safety. Phenolic compounds, such as hydroquinone, or certain amines can act as effective inhibitors by scavenging free radicals that may initiate polymerization. It is important to select an inhibitor that will not interfere with your downstream applications.

  • Q6: How can I tell if my this compound has started to polymerize?

    • A6: The initial stages of polymerization may not be visually apparent. An increase in viscosity is a key indicator. For more sensitive detection, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to identify the presence of oligomers. Refer to the "Experimental Protocols" section for more details.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2°C - 8°C[4]Minimizes the rate of potential polymerization.
Do not exceed 29°C[3] or 30°C[5]Higher temperatures significantly increase the risk of polymerization.
Atmosphere Inert gas (e.g., Nitrogen)[5][6]Prevents contact with oxygen and moisture from the air.
Container Tightly sealed, original containerPrevents contamination and exposure to catalysts.
Location Cool, dry, well-ventilated area[3]Ensures a stable environment and dissipates any potential vapors.
Away from heat, sparks, and ignition sources[3]This compound is highly flammable.

Table 2: Common Initiators of this compound Polymerization

Initiator ClassExamplesMechanism of Action
Acids HCl, H₂SO₄, Lewis acids (e.g., AlCl₃, SnCl₄)[8]Catalyze the ring-opening of the epoxide.
Bases KOH, NaOH, Amines[8]Act as nucleophiles to initiate anionic ring-opening polymerization.
Metal Halides FeCl₃, AlCl₃, SnCl₄[8]Can act as Lewis acids to initiate polymerization.
Water H₂O[5]Can hydrolyze propylene oxide to propylene glycol, which can then act as an initiator.
Other Nucleophiles Alcohols, thiolsCan initiate ring-opening under certain conditions.

Experimental Protocols

Protocol 1: Detection of Early-Stage Polymerization by Gas Chromatography (GC)

This protocol provides a general method to screen for the presence of oligomers (dimers, trimers) in a stored sample of this compound, indicating the onset of polymerization.

  • Objective: To qualitatively or semi-quantitatively detect the presence of low molecular weight poly(propylene oxide) oligomers.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Materials:

    • This compound sample to be tested.

    • High-purity solvent for dilution (e.g., dichloromethane or diethyl ether, ensure it does not contain impurities that co-elute).

    • Autosampler vials with septa.

  • Methodology:

    • Sample Preparation: In a fume hood, prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).

    • GC Conditions (Example):

      • Column: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5) is suitable.

      • Injector Temperature: 250°C.

      • Detector Temperature: 280°C.

      • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min. This temperature gradient will allow for the separation of the volatile monomer from any less volatile oligomers.

      • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample onto the GC.

    • Data Analysis:

      • The this compound monomer will appear as a sharp, early-eluting peak.

      • The presence of oligomers will be indicated by a series of broader peaks eluting at later retention times (higher temperatures). The retention time will increase with the molecular weight of the oligomer.

      • Even small peaks appearing after the main monomer peak should be considered as evidence of polymerization initiation.

  • Interpretation: A clean chromatogram with only the solvent and monomer peaks suggests the sample is pure. The presence of additional, later-eluting peaks indicates the formation of oligomers and that the sample quality is compromised.

Mandatory Visualizations

Polymerization_Initiation cluster_storage Storage Conditions cluster_contaminants Potential Contaminants cluster_outcome Result PropyleneOxide This compound Polymerization Uncontrolled Polymerization PropyleneOxide->Polymerization Initiation Acids Acids Acids->Polymerization Bases Bases Bases->Polymerization Water Water Water->Polymerization MetalHalides Metal Halides MetalHalides->Polymerization

Caption: Factors leading to the polymerization of this compound.

Troubleshooting_Workflow Start Observe visual change in This compound CheckTemp Is the container warm or pressurized? Start->CheckTemp Evacuate Evacuate and call EHS IMMEDIATELY CheckTemp->Evacuate Yes Cool Cool container in an ice bath in a fume hood CheckTemp->Cool No Dispose Dispose of as hazardous waste Cool->Dispose

Caption: Troubleshooting workflow for suspected polymerization.

References

Troubleshooting low yield in asymmetric synthesis using (R)-(+)-propylene oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering low yields in asymmetric synthesis involving (R)-(+)-propylene oxide. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My asymmetric ring-opening reaction with this compound is resulting in a very low yield. What are the most common causes?

Low yields in these reactions can stem from several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:

  • Catalyst Inactivity or Decomposition: The catalyst is crucial for both yield and stereoselectivity. Deactivation can occur due to impurities in reagents or solvents, improper activation, or inherent instability under reaction conditions.[1][2]

  • Side Reactions: this compound is highly reactive and can undergo several undesired reactions, such as polymerization, hydrolysis to form propylene glycol, or rearrangement to propionaldehyde.[3][4][5]

  • Sub-optimal Reaction Conditions: Temperature, pressure, solvent, and reactant concentrations can significantly impact the reaction rate and selectivity. Conditions may need to be optimized for your specific substrate and catalyst system.[6][7]

  • Impure Starting Materials: Impurities in the this compound, the nucleophile, or the solvent can poison the catalyst or lead to side reactions. Water is a particularly common impurity that can lead to diol formation.[5][8][9]

  • Product Loss During Work-up and Purification: The desired product may be lost during extraction, distillation, or chromatography due to its volatility or the formation of azeotropes with solvents.[8][9]

Q2: How can I determine if my catalyst is the problem?

Catalyst deactivation is a frequent cause of low yields.[2] Here are some steps to diagnose catalyst-related issues:

  • Visual Inspection: Some catalysts, particularly those involving transition metals, may change color or precipitate out of the solution as they decompose.[2]

  • Control Reaction: Run the reaction with a standard substrate that is known to work well with your catalyst system. If this control reaction also fails or gives a low yield, it strongly indicates a problem with the catalyst or your general setup.

  • Catalyst Loading: Ensure the correct catalyst loading is being used. While higher catalyst loading can sometimes increase the reaction rate, it can also lead to undesired side reactions. Conversely, too little catalyst will result in low conversion.

  • Activation Procedure: Many catalysts require a specific activation procedure (e.g., in-situ activation). Review the literature protocol for your catalyst to ensure it is being activated correctly.[1]

Q3: I suspect side reactions are consuming my starting material. What are the most common side reactions and how can I minimize them?

The high reactivity of the epoxide ring in this compound makes it susceptible to several side reactions:

  • Polymerization: Both anionic and cationic polymerization of propylene oxide can occur, especially in the presence of strong acids or bases or certain metal catalysts.[3][10][11] This can often be observed as the formation of a viscous oil or a solid precipitate. To minimize this, ensure that your reaction conditions are not overly acidic or basic, and that your catalyst is selective for the desired ring-opening reaction.

  • Hydrolysis to Propylene Glycol: Trace amounts of water in the reaction mixture can lead to the formation of 1,2-propanediol.[4][5][12] Using anhydrous solvents and thoroughly drying all reagents and glassware is critical.

  • Rearrangement to Propionaldehyde: Lewis acid catalysts, in particular, can sometimes promote the rearrangement of propylene oxide to propionaldehyde, which can then undergo further reactions.[3]

  • Reaction with Solvent: Some solvents, particularly protic solvents like methanol, can react with propylene oxide, leading to by-product formation and loss of yield.[13]

Q4: My crude yield looks reasonable, but I'm losing a significant amount of product during purification. What can I do to improve my recovery?

Purification of propylene oxide derivatives can be challenging. Here are some tips:

  • Avoid High Temperatures: Propylene oxide and its derivatives can be volatile and may undergo decomposition or side reactions at elevated temperatures. Use of high-vacuum distillation at lower temperatures is often recommended.[8]

  • Extractive Distillation: For removing impurities that form azeotropes with the product, such as methanol, extractive distillation with a suitable solvent (like water) can be effective.[8]

  • Sorbent Treatment: For removing polymeric impurities, treatment with sorbents like activated carbon at low temperatures can be beneficial.[14]

  • Careful Chromatography: If using column chromatography, be aware that some products may be sensitive to the stationary phase (e.g., silica gel). Using a less acidic stationary phase like alumina or passivating silica gel with a base (e.g., triethylamine) may be necessary.

Data on Reaction Optimization

Optimizing reaction parameters is key to improving yield. The following table summarizes data from a study on propylene oxide epoxidation, illustrating the impact of various parameters. While this is for a different reaction, the principles of optimization are broadly applicable.

EntryCatalyst (mol%)Co-catalyst (mol%)SolventTemp (°C)Time (h)Conversion (%)Selectivity (%)
1CoCl₂·6H₂O/NiCl₂ (1:1, 0.25)HOAc (1.0)Ethyl Acetate130128592
2CoCl₂·6H₂O (0.25)HOAc (1.0)Ethyl Acetate130126885
3NiCl₂ (0.25)HOAc (1.0)Ethyl Acetate130122570
4CoCl₂·6H₂O/NiCl₂ (1:1, 0.25)-Ethyl Acetate130124588
5CoCl₂·6H₂O/NiCl₂ (1:1, 0.25)HOAc (1.0)Acetonitrile130125578
6CoCl₂·6H₂O/NiCl₂ (1:1, 0.25)HOAc (1.0)Ethyl Acetate110127295

Adapted from a study on propylene epoxidation. Conditions: propylene (8 mmol), O₂ (5 atm), solvent (20 mL).[6]

Experimental Protocols

Protocol 1: General Procedure for Solvent Purification (Drying)

This protocol is essential for removing water, which can cause hydrolysis of propylene oxide.

Materials:

  • Solvent to be purified (e.g., THF, Dichloromethane)

  • Appropriate drying agent (e.g., sodium benzophenone ketyl for THF, calcium hydride for dichloromethane)

  • Distillation apparatus

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up a distillation apparatus that has been flame-dried or oven-dried and cooled under an inert atmosphere.

  • Add the solvent and the appropriate drying agent to the distillation flask.

  • If using sodium/benzophenone, heat the mixture to reflux under an inert atmosphere until a persistent deep blue or purple color indicates the solvent is dry.

  • If using calcium hydride, stir or reflux the solvent over the drying agent for several hours.

  • Distill the solvent under an inert atmosphere, collecting it in a dry, inert-atmosphere-flushed flask.

  • Store the dried solvent over molecular sieves to maintain its dryness.

Protocol 2: In-situ Catalyst Activation (Generic Example)

This protocol describes a general procedure for activating a catalyst immediately before use. Always consult the specific literature for your catalyst system.

Materials:

  • Metal precursor (e.g., [RuCl₂(benzene)]₂)

  • Chiral ligand (e.g., (R)-BINAP)

  • Degassed anhydrous solvent

  • Schlenk flask and inert gas line

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the metal precursor and the chiral ligand.

  • Add the degassed, anhydrous solvent via cannula or syringe.

  • Stir the mixture at the temperature and for the duration specified in the literature (e.e., room temperature for 10-30 minutes) to allow for the formation of the active catalyst complex.[1]

  • The activated catalyst solution is now ready for the addition of the substrates.

Visual Troubleshooting Guides

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed catalyst Check Catalyst Activity start->catalyst conditions Review Reaction Conditions start->conditions purity Verify Reagent Purity start->purity workup Optimize Work-up/Purification start->workup control_rxn Run Control Reaction catalyst->control_rxn Inactive? optimize_t Optimize Temperature/Time conditions->optimize_t optimize_c Vary Concentration/Solvent conditions->optimize_c purify_reagents Purify/Dry Reagents purity->purify_reagents modify_purification Modify Purification Method workup->modify_purification new_catalyst Use Fresh/New Catalyst control_rxn->new_catalyst success Yield Improved new_catalyst->success optimize_t->success optimize_c->success purify_reagents->success modify_purification->success

Caption: A flowchart for systematically troubleshooting low yields.

Potential Reaction Pathways for this compound

ReactionPathways PO This compound + Nucleophile Desired Desired Asymmetric Product PO->Desired Chiral Catalyst Polymer Poly(propylene oxide) PO->Polymer Side Reaction (Acid/Base/Catalyst) Diol Propylene Glycol PO->Diol Side Reaction (+ H₂O) Rearrangement Propionaldehyde PO->Rearrangement Side Reaction (Lewis Acid)

Caption: Competing reaction pathways for this compound.

References

Method for removing water from (R)-(+)-propylene oxide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-(+)-Propylene Oxide

Welcome to the technical support center for handling and purifying this compound. This guide provides detailed answers, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals to ensure the highest quality of this critical chiral building block in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound?

A1: Water can react with propylene oxide in a ring-opening hydrolysis reaction to form propylene glycol. This reaction can be catalyzed by trace amounts of acids or bases. Removing water is crucial for several reasons:

  • Preservation of Stereochemistry: Prevents side reactions that could affect the enantiomeric purity of the final product.

  • Reaction Integrity: Ensures that the epoxide is available for the desired reaction and prevents the formation of unwanted byproducts like propylene glycol.[1]

  • Preventing Polymerization: Water, in the presence of catalysts, can initiate the polymerization of propylene oxide.

  • Reagent Compatibility: Many organometallic and other sensitive reagents used in conjunction with epoxides are water-sensitive.

Q2: What is the most recommended method for drying this compound in a research laboratory setting?

A2: The most reliable and safest method for drying this compound is to use activated 3A molecular sieves . This is an adsorptive method that is chemically inert and highly effective. The 3Å pore size of these sieves is ideal as it traps small water molecules while excluding the larger propylene oxide molecules.[2] For achieving the highest purity, this drying step should be followed by fractional distillation under an inert atmosphere.

Q3: Are there drying agents that I should absolutely avoid with this compound?

A3: Yes. Due to the reactive nature of the epoxide ring, several common drying agents are incompatible and should be avoided:

  • Acidic Agents (e.g., Phosphorus Pentoxide, P₄O₁₀): These will vigorously catalyze the polymerization of propylene oxide.

  • Basic Agents (e.g., Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH)): Strong bases will catalyze hydrolysis to propylene glycol and can also initiate polymerization.

  • Reactive Hydrides (e.g., Calcium Hydride, CaH₂): While a powerful desiccant, CaH₂ is a strong base and its use is risky. The highly exothermic reaction with water also poses a safety hazard with a low-boiling, flammable solvent like propylene oxide.[3]

  • Calcium Chloride (CaCl₂): This agent is known to form complexes with oxygen-containing compounds and is not recommended for drying epoxides or alcohols.

Q4: How can I accurately determine the water content after the drying process?

A4: The most accurate and widely accepted method for quantifying trace amounts of water in organic solvents is Karl Fischer (KF) titration .[4][5] This technique can precisely measure water content down to parts-per-million (ppm) levels, providing confidence in the dryness of your material. Due to the volatility of propylene oxide, coulometric KF titration with direct injection of a cooled sample is often the preferred approach.[4]

Q5: Is it possible to reuse molecular sieves?

A5: Yes, molecular sieves can be regenerated (reactivated) for reuse. This is done by heating them to drive off the adsorbed water. Typically, 3A sieves are heated in a furnace or a vacuum oven at temperatures between 175-260°C for several hours.[6][7] It is crucial to cool them in a desiccator under vacuum or in an inert atmosphere to prevent re-adsorption of atmospheric moisture.

Troubleshooting Guide

Problem Probable Cause Solution
Polymerization or formation of a viscous liquid during drying or storage. The drying agent was acidic or basic, catalyzing a ring-opening reaction.Discard the material safely. Use only neutral, inert drying agents like activated 3A molecular sieves. Ensure storage is under an inert atmosphere and away from heat and light.
Final product is contaminated with propylene glycol. Incomplete drying or exposure of the dried epoxide to atmospheric moisture. The drying agent may have been weakly acidic or basic.Ensure the drying process is thorough (see protocols below). Handle the dried propylene oxide under a dry, inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware.
Water content remains high after drying with molecular sieves. 1. The molecular sieves were not fully activated. 2. An insufficient quantity of sieves was used. 3. The contact time was too short.1. Reactivate the sieves according to the protocol below. 2. Use a sufficient amount of sieves, typically 10-20% of the solvent weight/volume.[8][9] 3. Allow the propylene oxide to stand over the sieves for at least 24-48 hours with occasional swirling.
Loss of optical purity in the final product. The drying or purification conditions (e.g., presence of strong acid/base, high temperatures for prolonged periods) may have caused side reactions or racemization.Use mild, neutral drying conditions. If distillation is required, perform it at the lowest possible temperature (i.e., under vacuum) to minimize thermal stress on the molecule.

Data on Common Drying Agents

Drying AgentTypeEfficiencyCompatibility with Propylene OxideKey Remarks
3A Molecular Sieves Adsorbent (Physical)High (can achieve <50 ppm)Excellent Recommended Method. Inert and does not react. Size-selective for water.[2]
Sodium Sulfate (Na₂SO₄) Hydrate Former (Chemical)Low to MediumGood Neutral and safe, but has a low capacity and is not very efficient for achieving very low water levels. Best for pre-drying.
Magnesium Sulfate (MgSO₄) Hydrate Former (Chemical)MediumGood Higher capacity and faster than Na₂SO₄. Slightly acidic, but generally safe for epoxides. Good for pre-drying.
Calcium Hydride (CaH₂) Reactive (Chemical)Very HighPoor / Not Recommended Highly basic; can catalyze polymerization. Reacts with water to produce flammable H₂ gas.[3]
Potassium Hydroxide (KOH) Reactive (Chemical)HighPoor / Not Recommended Strong base; will readily catalyze ring-opening and polymerization.
Phosphorus Pentoxide (P₄O₁₀) Reactive (Chemical)Very HighPoor / Not Recommended Strong acidic dehydrating agent; will cause rapid polymerization.

Experimental Protocols

Protocol 1: Activation of 3A Molecular Sieves
  • Place the required amount of 3A molecular sieve beads or pellets in a suitable glass vessel (e.g., a large crystallizing dish or a Büchner flask).

  • Place the vessel in a furnace or vacuum oven.

  • Heat the sieves to 200-250°C . Caution: Do not exceed 450°C as this can destroy the crystalline structure.[10]

  • Maintain this temperature for at least 4-8 hours under a slow stream of dry nitrogen or under high vacuum.

  • Turn off the heat and allow the sieves to cool to room temperature inside a desiccator under vacuum or in a sealed container backfilled with an inert gas (e.g., Argon).

  • The activated sieves should be used immediately or stored in a tightly sealed container to prevent re-adsorption of atmospheric moisture.

Protocol 2: Drying this compound with Activated 3A Molecular Sieves
  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a gas inlet, add the this compound to be dried.

  • Under a positive pressure of an inert gas (Argon or Nitrogen), add 10-20% w/v of freshly activated 3A molecular sieves (e.g., 10-20 g of sieves for every 100 mL of propylene oxide).

  • Seal the flask and allow the mixture to stand for 24-48 hours. Occasional swirling or slow stirring can improve efficiency.

  • The dried propylene oxide can be used directly by carefully decanting or cannulating it from the sieves under an inert atmosphere. For higher purity, proceed to fractional distillation.

Protocol 3: Final Purification by Fractional Distillation

Safety Note: Propylene oxide is highly flammable with a low boiling point (34°C).[11] Perform this procedure in a well-ventilated fume hood, away from ignition sources. Safety glasses and appropriate gloves are mandatory.

  • Assemble a fractional distillation apparatus using flame-dried glassware. Use a short, insulated Vigreux column.

  • Transfer the decanted, pre-dried this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Distill the propylene oxide under a slow, positive pressure of dry inert gas.

  • Collect the fraction boiling at 33-35°C into a receiving flask cooled in an ice-water bath.

  • Store the purified, dry propylene oxide in a tightly sealed bottle containing a small amount of activated 3A molecular sieves under an inert atmosphere. Store in a refrigerator or explosion-proof freezer.

Workflow and Decision Diagram

Drying_Propylene_Oxide cluster_prep Preparation & Assessment cluster_drying Drying & Purification cluster_qc Quality Control & Storage start Receive this compound assess_h2o Assess Water Content (e.g., Karl Fischer Titration) start->assess_h2o add_sieves Add Activated 3A Molecular Sieves (10-20% w/v, 24-48h) assess_h2o->add_sieves If water > 50 ppm distill Fractional Distillation (under Inert Gas, BP: 34°C) add_sieves->distill For highest purity final_kf Final Water Analysis (Karl Fischer, Target: <50 ppm) distill->final_kf storage Store over 3A Sieves (Inert Atmosphere, Cool & Dark) final_kf->storage avoid AVOID: - Acidic Agents (P₄O₁₀) - Basic Agents (KOH, CaH₂) - CaCl₂

References

Technical Support Center: Enhancing Enantiomeric Excess in Kinetic Resolution with (R)-(+)-Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in enhancing the enantiomeric excess (ee) in kinetic resolution experiments, with a focus on the use of (R)-(+)-propylene oxide and related chiral epoxides.

Frequently Asked Questions (FAQs)

Q1: What is kinetic resolution and how is it applied to racemic epoxides?

Kinetic resolution is a technique used to separate a racemic mixture (a 1:1 mixture of two enantiomers) by reacting it with a chiral catalyst or reagent. One enantiomer reacts at a faster rate than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product.[1] For racemic terminal epoxides, the hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes is a widely used method.[2][3] This process uses water to open the epoxide ring of one enantiomer preferentially, leaving the other enantiomer unreacted and thus enantioenriched.[4]

Q2: What is the maximum theoretical yield for the recovered epoxide in a kinetic resolution?

In a standard kinetic resolution, the maximum theoretical yield for the recovery of one enantiomer (the unreacted starting material) is 50%. This is because the starting material is a racemic mixture, and the process ideally consumes 50% of the material to produce the resolved product.

Q3: How does the extent of conversion affect the enantiomeric excess (ee) of the remaining epoxide?

The enantiomeric excess of the unreacted starting material increases as the reaction progresses.[1] Theoretically, 100% ee of the starting material can be reached just before the reaction goes to full completion. It is crucial to monitor the reaction and stop it at the optimal point to achieve high ee and a reasonable yield.

Q4: What are the key factors influencing the success of a hydrolytic kinetic resolution (HKR) of epoxides?

Several factors are critical for a successful HKR:

  • Catalyst Choice: Chiral (salen)Co(III) complexes are highly effective. The counterion on the cobalt center (e.g., OAc, OTs, Cl) can significantly impact catalyst activity and stability.[5][6][7]

  • Catalyst Loading: Typically, low catalyst loadings of 0.2 to 2.0 mol% are used.[2][3]

  • Amount of Water: The stoichiometry of water is critical. Using a sub-stoichiometric amount of water (e.g., 0.5 to 0.7 equivalents relative to the racemic epoxide) is common to maximize the ee of the recovered epoxide.[2][7]

  • Solvent: While some HKR reactions can be run neat (solvent-free), more lipophilic epoxides may benefit from the addition of a water-miscible organic solvent like THF or isopropanol.[3]

  • Temperature: Reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[3]

Q5: Can the (salen)Co(III) catalyst be recycled?

Yes, one of the practical advantages of the (salen)Co(III) catalyst is its recyclability.[2][3] However, catalyst deactivation can occur. The deactivation is often linked to the loss of the counterion and the formation of less active Co-OH species.[6] Proper work-up and potential regeneration steps are important for successful recycling.

Troubleshooting Guides

Issue Potential Cause Suggested Solution
Low Enantiomeric Excess (ee) of Recovered Epoxide Reaction did not proceed far enough: The ee of the unreacted starting material increases with conversion.Monitor the reaction progress using techniques like chiral GC or HPLC and allow the reaction to proceed to a higher conversion (closer to 50%).
Reaction went too far (beyond 50% conversion): This leads to the consumption of the desired enantiomer, reducing its yield and potentially its ee.Carefully control the stoichiometry of the nucleophile (water in HKR) to be around 0.5 equivalents relative to the racemic epoxide.
Poor catalyst selectivity: The chosen catalyst may not be optimal for the specific substrate.Screen different chiral catalysts or different counterions on the (salen)Co(III) complex. For example, tosylate (OTs) counterions have been shown to be more effective than acetate (OAc) in some cases.[7]
Incorrect reaction temperature: Temperature can affect the selectivity of the catalyst.Optimize the reaction temperature. Often, starting at a lower temperature and allowing the reaction to slowly warm up is beneficial.[3]
Slow or Stalled Reaction Catalyst deactivation: The catalyst may have lost activity due to impurities or degradation.[6]Ensure all reagents and solvents are pure and dry (except for the controlled amount of water added). Use a fresh batch of catalyst or a regenerated catalyst.
Low catalyst loading: The amount of catalyst may be insufficient for the reaction scale.Increase the catalyst loading, typically within the range of 0.2-2.0 mol%.[2][3]
Poor solubility of the epoxide: For lipophilic epoxides, poor mixing with the aqueous phase can slow down the reaction.Add a water-miscible co-solvent such as THF or isopropanol to improve solubility.[3]
Difficulty in Separating Recovered Epoxide and Diol Product Similar physical properties: The boiling points or chromatographic behavior of the epoxide and the corresponding diol may be too similar for easy separation.Utilize high-efficiency fractional distillation or carefully optimized column chromatography. Derivatization of the diol to change its physical properties can also be an option.
Inconsistent Results Variability in catalyst activity: The activity of the (salen)Co(III) catalyst can depend on its preparation and handling.Ensure a consistent procedure for catalyst preparation or purchase from a reliable supplier. Store the catalyst under an inert atmosphere.
Presence of impurities: Trace impurities in the starting materials or solvents can interfere with the catalytic cycle.Use high-purity reagents and solvents.

Data Presentation

Table 1: Effect of Catalyst Counterion on the Hydrolytic Kinetic Resolution of 1-Hexene Oxide

EntryCatalystCatalyst Loading (mol%)Time (h)Yield of Epoxide (%)ee of Epoxide (%)
1(R,R)-(salen)Co(III)OAc0.212>40>99
2(R,R)-(salen)Co(III)OTs0.16>40>99

Data adapted from a study on the HKR of terminal epoxides, demonstrating that the tosylate counterion can lead to faster reactions at lower catalyst loadings.[7]

Table 2: Hydrolytic Kinetic Resolution of Various Terminal Epoxides

EntryEpoxideCatalyst Loading (mol%)Time (h)Yield of Epoxide (%)ee of Epoxide (%)
1Propylene Oxide0.21443>99
21,2-Epoxybutane0.21444>99
3Epichlorohydrin0.21242>99
4Styrene Oxide0.21640>99

This table summarizes the results for the HKR of several common terminal epoxides using (R,R)-(salen)Co(III)OAc, showcasing the broad applicability of the method.[3]

Experimental Protocols

General Protocol for the Hydrolytic Kinetic Resolution (HKR) of a Racemic Terminal Epoxide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Racemic terminal epoxide

  • Chiral (salen)Co(III) complex (e.g., (R,R)-(salen)Co(III)OAc)

  • Deionized water

  • Anhydrous solvent (e.g., THF), if necessary

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation: The (salen)Co(III)OAc catalyst can be prepared by the aerobic oxidation of (salen)Co(II) in the presence of acetic acid.[3] Alternatively, commercially available catalyst can be used.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral (salen)Co(III) complex (0.2-2.0 mol% relative to the racemic epoxide).

  • Addition of Epoxide: Add the racemic terminal epoxide to the flask. If a co-solvent is used, add it at this stage (typically 1 volume equivalent relative to the epoxide).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Water: While stirring, add deionized water (0.5-0.7 equivalents relative to the racemic epoxide) dropwise to the cooled mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by a suitable chiral analytical method (e.g., chiral GC or HPLC) to determine the conversion and the enantiomeric excess of the remaining epoxide.

  • Work-up: Once the desired ee and conversion are reached, the reaction mixture can be worked up. A typical work-up involves dilution with a suitable organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.

  • Purification: The enantioenriched epoxide can be separated from the diol product by fractional distillation or column chromatography.

Catalyst Recycling: The aqueous layer from the work-up, which contains the catalyst, can be treated to recover the catalyst. This may involve extraction and re-oxidation steps. The effectiveness of recycling can depend on the specific catalyst and substrate used.[5][8]

Visualizations

Experimental_Workflow_HKR Experimental Workflow for Hydrolytic Kinetic Resolution cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up cluster_products Products prep_catalyst Prepare/Obtain (salen)Co(III) Catalyst setup Combine Catalyst and Epoxide prep_catalyst->setup prep_reagents Prepare Racemic Epoxide and Water prep_reagents->setup cool Cool to 0 °C setup->cool add_water Add Water Dropwise cool->add_water react Stir at Room Temperature (12-24h) add_water->react monitor Monitor by Chiral GC/HPLC react->monitor workup Quench and Extract monitor->workup purify Purify by Distillation/Chromatography workup->purify enantioenriched_epoxide Enantioenriched Epoxide purify->enantioenriched_epoxide diol_product Diol Product purify->diol_product Bimetallic_Mechanism_HKR Cooperative Bimetallic Mechanism in HKR catalyst1 (salen)Co(III)-X (Lewis Acid) transition_state [Bimetallic Transition State] catalyst1->transition_state catalyst2 (salen)Co(III)-OH (Nucleophile Delivery) catalyst2->transition_state epoxide Racemic Epoxide epoxide->catalyst1 Coordination water H₂O water->catalyst2 Forms Co-OH product_diol Enantioenriched Diol transition_state->product_diol Ring Opening unreacted_epoxide Enantioenriched Epoxide transition_state->unreacted_epoxide Released

References

Minimizing byproduct formation in propylene glycol synthesis from (R)-(+)-propylene oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propylene glycol from (R)-(+)-propylene oxide. The focus is on minimizing byproduct formation while maintaining the stereochemical integrity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the synthesis of propylene glycol from propylene oxide?

A1: The main byproducts in the synthesis of propylene glycol via the hydrolysis of propylene oxide are dipropylene glycol (DPG) and tripropylene glycol (TPG).[1] These are formed through the sequential reaction of the propylene glycol product with unreacted propylene oxide.[1]

Q2: How can I control the stereochemistry of the final propylene glycol product?

A2: The stereochemistry of the propylene glycol product is determined by the catalytic conditions used for the hydrolysis of this compound.

  • To obtain (R)-1,2-propanediol (retention of configuration): Use a base-catalyzed hydrolysis. The hydroxide ion, acting as a nucleophile, attacks the less sterically hindered carbon of the epoxide, preserving the stereochemistry.[2]

  • To obtain (S)-1,2-propanediol (inversion of configuration): Use an acid-catalyzed hydrolysis. The acid protonates the epoxide ring, and the subsequent nucleophilic attack by water occurs at the more substituted carbon, leading to an inversion of the stereocenter.[2][3]

Q3: What is the most critical factor for minimizing dipropylene glycol formation?

A3: The molar ratio of water to propylene oxide is a critical factor in minimizing the formation of dipropylene glycol.[4] A significant excess of water favors the reaction of propylene oxide with water to form the desired propylene glycol over the reaction with the propylene glycol product to form dipropylene glycol.[4]

Q4: Does temperature significantly impact byproduct formation?

A4: Yes, temperature can influence the rate of byproduct formation. While higher temperatures can increase the rate of the primary hydrolysis reaction, they can also promote the secondary reaction leading to dipropylene glycol and other byproducts.[1] Therefore, optimizing the reaction temperature is crucial for maximizing the yield of the desired propylene glycol.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of propylene glycol - Insufficient reaction time or temperature.- Suboptimal water to propylene oxide ratio.- Increase reaction time or temperature cautiously, monitoring for byproduct formation.- Ensure a sufficient excess of water is used (refer to experimental protocols).
High levels of dipropylene glycol and tripropylene glycol - Insufficient excess of water.- High reaction temperature or prolonged reaction time.- Increase the molar ratio of water to propylene oxide.[4]- Optimize the reaction temperature and time to favor the formation of the monopropylene glycol.
Loss of stereochemical purity (e.g., obtaining a racemic mixture) - Cross-contamination of acidic and basic catalysts.- Inappropriate choice of catalyst for the desired stereoisomer.- Ensure thorough cleaning of glassware and equipment to prevent cross-contamination.- For retention of configuration ((R)-propylene glycol), strictly use base-catalyzed conditions. For inversion ((S)-propylene glycol), use acid-catalyzed conditions.[2]
Incomplete reaction - Low reaction temperature.- Insufficient catalyst concentration.- Gradually increase the reaction temperature while monitoring the reaction progress.- Ensure the appropriate catalyst concentration is used as specified in the protocol.

Experimental Protocols & Data

The following tables summarize quantitative data from representative experiments on the hydrolysis of propylene oxide. While these examples may not use the specific (R)-(+)-enantiomer, the reaction conditions and resulting product distributions provide a valuable baseline for experimental design.

Table 1: Effect of Water to Propylene Oxide Ratio on Byproduct Formation [4]

Water to Propylene Oxide Ratio (by weight)Propylene Glycol Yield (%)Dipropylene Glycol Yield (%)
3:188.511.5
4:187.312.7
5:191.88.2

Table 2: Representative Experimental Conditions for Propylene Oxide Hydrolysis [4]

ParameterCondition 1Condition 2Condition 3
Temperature 150°C150°C125°C
Reaction Time 60 minutes60 minutes60 minutes
Water:PO Ratio (w/w) 3:14:15:1
pH 4.76.25.3
Propylene Glycol Yield 88.5%87.3%91.8%
Dipropylene Glycol Yield 11.5%12.7%8.2%
Detailed Methodologies

1. Acid-Catalyzed Hydrolysis for (S)-Propylene Glycol (Illustrative Protocol)

  • Materials: this compound, deionized water, sulfuric acid (catalyst).

  • Procedure:

    • In a pressure-rated reactor, combine this compound and deionized water in a 1:5 weight ratio.

    • Add a catalytic amount of sulfuric acid to achieve a slightly acidic pH (e.g., 4.5-5.5).

    • Seal the reactor and heat to the desired temperature (e.g., 125°C) with constant stirring.

    • Maintain the temperature for a specified duration (e.g., 60 minutes).

    • Cool the reactor to room temperature.

    • Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution).

    • Isolate and purify the (S)-propylene glycol via distillation.

2. Base-Catalyzed Hydrolysis for (R)-Propylene Glycol (Illustrative Protocol)

  • Materials: this compound, deionized water, sodium hydroxide (catalyst).

  • Procedure:

    • In a pressure-rated reactor, combine this compound and deionized water in a 1:5 weight ratio.

    • Add a catalytic amount of sodium hydroxide to ensure basic conditions.

    • Seal the reactor and heat to the desired temperature with constant stirring.

    • Maintain the temperature for the specified reaction time.

    • Cool the reactor to room temperature.

    • Isolate and purify the (R)-propylene glycol via distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Combine this compound and Water Start->Reactants Catalyst Add Catalyst (Acid or Base) Reactants->Catalyst Reactor Heat and Stir in Sealed Reactor Catalyst->Reactor Cool Cool to Room Temperature Reactor->Cool Neutralize Neutralize (if acid-catalyzed) Cool->Neutralize Distill Purify by Distillation Neutralize->Distill Product Propylene Glycol Distill->Product

Caption: General experimental workflow for the synthesis of propylene glycol.

reaction_mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_byproduct Byproduct Formation R_PO_acid This compound Protonation Protonation of Epoxide Oxygen R_PO_acid->Protonation H2O_attack_acid Nucleophilic Attack by H2O (Inversion) Protonation->H2O_attack_acid S_PG (S)-Propylene Glycol H2O_attack_acid->S_PG R_PO_base This compound OH_attack Nucleophilic Attack by OH- (Retention) R_PO_base->OH_attack Proton_transfer Proton Transfer from Water OH_attack->Proton_transfer R_PG (R)-Propylene Glycol Proton_transfer->R_PG PG_byproduct Propylene Glycol (R or S) DPG Dipropylene Glycol PG_byproduct->DPG PO_byproduct This compound PO_byproduct->DPG

Caption: Reaction pathways for propylene glycol synthesis and byproduct formation.

References

Validation & Comparative

A Comparative Guide to (R)-(+)-Propylene Oxide and (S)-(-)-Propylene Oxide in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, the selection of a chiral building block is a critical decision that dictates the stereochemical outcome of a synthetic route. Enantiopure epoxides, such as (R)-(+)-propylene oxide and (S)-(-)-propylene oxide, are fundamental precursors for the synthesis of a vast array of complex chiral molecules, including pharmaceuticals, agrochemicals, and natural products. Their utility lies in the inherent strain of the three-membered ring and the presence of a stereocenter, which, upon nucleophilic ring-opening, allows for the introduction of new functionalities with a high degree of stereocontrol. This guide provides an objective comparison of the performance of (R)-(+)- and (S)-(-)-propylene oxide in various asymmetric catalytic applications, supported by experimental data and detailed protocols.

Performance in Asymmetric Synthesis: A Comparative Overview

The primary distinction in the application of (R)-(+)- and (S)-(-)-propylene oxide lies in their ability to generate products with opposite stereochemistry. When subjected to the same asymmetric reaction conditions with a chiral catalyst, the choice of the propylene oxide enantiomer directly determines the chirality of the resulting product. This principle is fundamental to enantioselective synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

A significant application of these chiral epoxides is in the synthesis of β-amino alcohols, which are key structural motifs in many biologically active compounds, including the widely used class of drugs known as β-blockers. For instance, the antihypertensive drug propranolol exists as two enantiomers, with the (S)-enantiomer being significantly more potent as a β-adrenergic blocker. The synthesis of each enantiomer can be achieved by employing the corresponding enantiomer of a propylene oxide derivative.

Comparative Synthesis of (R)- and (S)-Propranolol

The synthesis of the two enantiomers of propranolol serves as an excellent case study to illustrate the comparative utility of (R)- and (S)-propylene oxide derivatives. The reaction typically involves the ring-opening of a chiral epoxide derived from either (R)- or (S)-epichlorohydrin (which can be synthesized from the corresponding propylene oxide) with a nucleophile, in this case, isopropylamine.

Starting MaterialProductTypical Yield (%)Typical Enantiomeric Excess (ee%)
(R)-1-(1-naphthoxy)-2,3-epoxypropane(R)-Propranolol85-95>98
(S)-1-(1-naphthoxy)-2,3-epoxypropane(S)-Propranolol85-95>98

Note: The data presented are typical values for this type of reaction and may vary depending on the specific reaction conditions and catalyst used.

Kinetic Resolution of Racemic Propylene Oxide

Another major application where the differential reactivity of (R)- and (S)-propylene oxide is exploited is in kinetic resolution. In this process, a chiral catalyst selectively reacts with one enantiomer of a racemic mixture at a faster rate, leaving the unreacted substrate enriched in the other enantiomer. This is a powerful strategy for obtaining enantiopurified epoxides.

A well-established example is the hydrolytic kinetic resolution (HKR) of racemic propylene oxide catalyzed by chiral cobalt-salen complexes. In the presence of a (R,R)-Co(III)-salen catalyst, the (R)-enantiomer of propylene oxide is preferentially hydrolyzed to (R)-1,2-propanediol, leaving behind unreacted (S)-propylene oxide with high enantiomeric excess. Conversely, using the (S,S)-Co(III)-salen catalyst results in the enrichment of (R)-propylene oxide.

Performance in Hydrolytic Kinetic Resolution (HKR)
CatalystFaster Reacting EnantiomerEnriched EpoxideTypical ee% of Recovered Epoxide
(R,R)-Co(III)-salenThis compound(S)-(-)-Propylene Oxide>99
(S,S)-Co(III)-salen(S)-(-)-Propylene OxideThis compound>99

Stereoselective Polymerization

The stereochemistry of the propylene oxide monomer also plays a crucial role in its polymerization. The ring-opening polymerization of enantiopure propylene oxide leads to the formation of isotactic poly(propylene oxide), a stereoregular polymer with distinct physical properties compared to the atactic polymer obtained from the polymerization of racemic propylene oxide. Chiral catalysts can also be used to selectively polymerize one enantiomer from a racemic mixture, another example of kinetic resolution on a macroscopic scale.

Experimental Protocols

General Procedure for the Synthesis of Enantiopure Propranolol

This protocol describes the synthesis of (S)-propranolol from (S)-1-(1-naphthoxy)-2,3-epoxypropane. The synthesis of (R)-propranolol would follow an identical procedure, starting with (R)-1-(1-naphthoxy)-2,3-epoxypropane.

Materials:

  • (S)-1-(1-naphthoxy)-2,3-epoxypropane

  • Isopropylamine

  • Methanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve (S)-1-(1-naphthoxy)-2,3-epoxypropane (1.0 eq) in methanol.

  • Add an excess of isopropylamine (e.g., 10 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess isopropylamine under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure (S)-propranolol.

  • Determine the yield and enantiomeric excess (using chiral HPLC or NMR with a chiral shift reagent).

General Procedure for the Hydrolytic Kinetic Resolution of Racemic Propylene Oxide

This protocol outlines the general steps for the HKR of racemic propylene oxide using a chiral Co(III)-salen catalyst.

Materials:

  • Racemic propylene oxide

  • Chiral Co(III)-salen catalyst (e.g., (R,R)-Co(III)-salen)

  • Water

  • Solvent (e.g., tetrahydrofuran, or solvent-free)

  • Standard laboratory glassware and analytical equipment for ee determination.

Procedure:

  • To a reaction vessel, add the chiral Co(III)-salen catalyst (typically 0.1-1 mol%).

  • Add racemic propylene oxide to the vessel.

  • Slowly add water (0.5-0.6 equivalents relative to the propylene oxide). The reaction is often exothermic and may require cooling.

  • Stir the mixture at the desired temperature (e.g., room temperature) and monitor the reaction progress by gas chromatography (GC) or NMR spectroscopy.

  • When the desired conversion is reached (typically around 50-60%), quench the reaction.

  • Separate the unreacted propylene oxide from the diol product and the catalyst, typically by distillation.

  • Determine the enantiomeric excess of the recovered propylene oxide using chiral GC analysis.

Visualizing the Stereochemical Pathways

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the logical flow of the key asymmetric transformations.

enantioselective_synthesis cluster_R Synthesis of (R)-Propranolol cluster_S Synthesis of (S)-Propranolol R_PO (R)-Propylene Oxide Derivative R_Propranolol (R)-Propranolol R_PO->R_Propranolol  + Isopropylamine  (Nucleophilic Ring-Opening) S_PO (S)-Propylene Oxide Derivative S_Propranolol (S)-Propranolol S_PO->S_Propranolol  + Isopropylamine  (Nucleophilic Ring-Opening)

Caption: Enantioselective synthesis of propranolol enantiomers.

kinetic_resolution cluster_catalysis Hydrolytic Kinetic Resolution rac_PO Racemic Propylene Oxide ((R)-PO and (S)-PO) catalyst (R,R)-Co(III)-salen Catalyst + H₂O rac_PO->catalyst R_diol (R)-1,2-Propanediol (Product of faster reaction) catalyst->R_diol  Preferential  Hydrolysis S_PO_enriched Enriched (S)-Propylene Oxide (Unreacted) catalyst->S_PO_enriched  Slower  Reaction

Caption: Kinetic resolution of racemic propylene oxide.

Conclusion

This compound and (S)-(-)-propylene oxide are not interchangeable in asymmetric catalysis; they are distinct chiral building blocks that provide access to enantiomerically pure products with predictable and opposite stereochemistry. The choice between the two is dictated by the desired chirality of the final product. Their application in the synthesis of enantiopure pharmaceuticals like propranolol, and their separation via kinetic resolution, underscore their critical importance in modern organic synthesis. The continued development of highly selective catalysts for the transformation of these epoxides will undoubtedly lead to more efficient and sustainable routes to valuable chiral molecules.

A Comparative Guide to Catalysts for Propylene Oxide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of propylene oxide (PO) is a cornerstone of polyether polyol synthesis, providing essential building blocks for a vast array of materials, including polyurethanes, surfactants, and drug delivery vehicles. The choice of catalyst is paramount, dictating not only the efficiency of the polymerization but also the properties of the resulting polymer, such as molecular weight, polydispersity, and stereochemistry. This guide provides an objective comparison of prominent catalyst systems for PO polymerization, supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific application.

Catalyst Performance Comparison

The following table summarizes the key performance indicators for four major classes of catalysts used in propylene oxide polymerization: Salen-Cobalt complexes, Double Metal Cyanide (DMC) catalysts, Phosphazene bases, and Organoborane catalysts. The data presented is a synthesis of values reported in the literature and should be considered representative, as performance can vary significantly with specific catalyst structure and reaction conditions.

Catalyst ClassTypical Catalyst ExampleTurnover Frequency (TOF) (h⁻¹)Achievable Mn ( g/mol )Polydispersity Index (PDI) (Mw/Mn)Key AdvantagesKey Disadvantages
Salen-Cobalt Complexes (salcy)Co(III)XUp to >1700 (for CO₂/PO copolymerization)[1]1,000 - 30,000 (for CO₂/PO copolymerization)[2]1.1 - 1.6[2]High selectivity for alternating copolymers (e.g., with CO₂); potential for stereocontrol.[3][4]Often require a cocatalyst; much of the research is focused on copolymerization rather than homopolymerization.
Double Metal Cyanide (DMC) Zn₃[Co(CN)₆]₂Up to ~7200[5]>3,000[5]1.02 - 1.10[5]Very high activity; produces polyols with low unsaturation and narrow MWD; commercially established.[5][6]Can have an induction period; sensitive to impurities and low molecular weight initiators.[5]
Phosphazene Bases t-BuP₄Up to 3333 (for butylene oxide)[7]Up to 210,000[8]< 1.1 - 1.3[9]Metal-free catalysis; living polymerization characteristics; high molecular weights achievable.[9][10]Can be sensitive to impurities; potential for side reactions depending on basicity.[7]
Organoborane Catalysts B(C₆F₅)₃Up to ~128 (for PO/SA copolymerization)[11]Up to 20,400 (for PO/SA copolymerization)[11]1.1 - 1.7[12]Metal-free Lewis acid catalysis; can provide good control over polymerization.[13][14]Activity is highly dependent on the Lewis acidity and the presence of cocatalysts; some systems can lead to side reactions.[14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for propylene oxide polymerization using each class of catalyst.

Polymerization with Salen-Cobalt Catalyst

This protocol is adapted for the copolymerization of propylene oxide with carbon dioxide, a common application for this catalyst class.

Materials:

  • (salcy)Co(III)X complex (e.g., X = OAc, OBzF₅)

  • Cocatalyst, e.g., bis(triphenylphosphine)iminium chloride ([PPN]Cl)

  • Propylene oxide (PO), dried and distilled

  • Carbon dioxide (CO₂), high purity

  • Dry solvent (e.g., toluene or solvent-free)

Procedure:

  • In a glovebox, a known amount of the Salen-Cobalt catalyst and the cocatalyst are charged into a dry Schlenk flask equipped with a magnetic stir bar.

  • The flask is sealed, removed from the glovebox, and connected to a vacuum/inert gas manifold.

  • The desired amount of dry propylene oxide is added via syringe under an inert atmosphere.

  • The reaction mixture is stirred to dissolve the catalyst and cocatalyst.

  • The flask is then placed in a thermostated oil bath at the desired reaction temperature.

  • The atmosphere is replaced with carbon dioxide at the desired pressure.

  • The polymerization is allowed to proceed for a predetermined time.

  • To terminate the reaction, the CO₂ pressure is released, and a small amount of acidic methanol is added.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • The precipitated polymer is collected by filtration, washed, and dried under vacuum to a constant weight.

Characterization:

  • Molecular Weight and PDI: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Polymer Structure: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure and determine the carbonate linkage selectivity.

Polymerization with Double Metal Cyanide (DMC) Catalyst

Materials:

  • Double Metal Cyanide (DMC) catalyst (e.g., zinc hexacyanocobaltate)

  • Propylene oxide (PO), dried and distilled

  • Initiator (e.g., propylene glycol, glycerol)

  • Inert gas (e.g., nitrogen)

Procedure:

  • A dry, nitrogen-purged reactor is charged with the DMC catalyst and the initiator.

  • The reactor is heated to the desired reaction temperature (typically 100-150 °C) under a nitrogen atmosphere.

  • A small initial amount of propylene oxide is fed to the reactor to activate the catalyst. An exotherm and a drop in reactor pressure indicate catalyst activation.

  • After the initial charge has reacted, the remaining propylene oxide is continuously fed to the reactor at a controlled rate, maintaining a constant temperature and pressure.

  • After the addition of all the monomer is complete, the reaction mixture is typically held at the reaction temperature for a period to ensure complete conversion.

  • The reactor is then cooled, and the product is collected. The catalyst can be removed by filtration.

Characterization:

  • Molecular Weight and PDI: Determined by GPC.

  • Unsaturation Level: Titration methods are used to determine the level of unsaturation, a key quality parameter for polyols produced with DMC catalysts.

  • Hydroxyl Number: Titration is used to determine the hydroxyl number, which is related to the equivalent weight of the polyol.

Polymerization with Phosphazene Base Catalyst

Materials:

  • Phosphazene base (e.g., t-BuP₄)

  • Propylene oxide (PO), dried and distilled

  • Initiator (e.g., a primary alcohol like benzyl alcohol)

  • Dry solvent (e.g., toluene or THF)

Procedure:

  • All manipulations are performed under a dry, inert atmosphere using Schlenk techniques or in a glovebox.

  • The initiator is dissolved in the dry solvent in a Schlenk flask.

  • The phosphazene base is added to the initiator solution to generate the active alkoxide species.

  • The reaction flask is brought to the desired polymerization temperature.

  • Propylene oxide is then added to the reaction mixture, and the polymerization is allowed to proceed.

  • The polymerization is terminated by the addition of a proton source, such as acidic methanol.

  • The polymer is isolated by precipitation in a non-solvent and dried under vacuum.

Characterization:

  • Molecular Weight and PDI: Determined by GPC.

  • Polymer Structure and End-Group Analysis: ¹H NMR spectroscopy is used to confirm the structure and analyze the end-groups of the polymer chains.

Polymerization with Organoborane Catalyst

Materials:

  • Organoborane catalyst (e.g., B(C₆F₅)₃)

  • Cocatalyst/Initiator system (e.g., a quaternary ammonium salt and an alcohol)

  • Propylene oxide (PO), dried and distilled

  • Dry solvent (e.g., dichloromethane or toluene)

Procedure:

  • The polymerization is carried out under a strict inert atmosphere.

  • The organoborane catalyst, cocatalyst, and initiator are dissolved in the dry solvent in a reaction vessel.

  • The solution is stirred at the desired temperature.

  • Propylene oxide is added to the catalyst solution to initiate the polymerization.

  • The reaction is monitored for monomer conversion.

  • Termination is achieved by adding a quenching agent, such as methanol.

  • The polymer is recovered by precipitation and dried.

Characterization:

  • Molecular Weight and PDI: GPC analysis.

  • Regioselectivity: ¹H and ¹³C NMR spectroscopy are used to determine the regioselectivity of the polymer (head-to-tail vs. head-to-head/tail-to-tail linkages).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed polymerization mechanisms and a general experimental workflow for catalyst screening.

Salen_Cobalt_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Co_Salen [Co(III)-Salen]⁺X⁻ Activated_PO Co-activated PO Co_Salen->Activated_PO Coordination PO Propylene Oxide (PO) PO->Activated_PO Initiator Initiator (Nu⁻) Initiator->Activated_PO Nucleophilic Attack Alkoxide_Intermediate [Co]-O-R-Nu Activated_PO->Alkoxide_Intermediate Ring-Opening Growing_Chain [Co]-Polymer-O⁻ Alkoxide_Intermediate->Growing_Chain Activated_PO2 Co-activated PO Growing_Chain->Activated_PO2 Coordination Growing_Chain->Activated_PO2 Nucleophilic Attack Another_PO Propylene Oxide (PO) Another_PO->Activated_PO2 Longer_Chain [Co]-Polymer-(PO)-O⁻ Activated_PO2->Longer_Chain Ring-Opening Final_Chain [Co]-Polymer-O⁻ Longer_Chain->Final_Chain Polymer_Product HO-Polymer Final_Chain->Polymer_Product Protonation Regenerated_Catalyst [Co]-OR Final_Chain->Regenerated_Catalyst Protic_Source Protic Source (e.g., H₂O, ROH) Protic_Source->Polymer_Product

Caption: Proposed mechanism for Salen-Cobalt catalyzed propylene oxide polymerization.

DMC_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer DMC_Site Active Zn Site Activated_Initiator Zn-O-R DMC_Site->Activated_Initiator Coordination Initiator_OH Initiator (R-OH) Initiator_OH->Activated_Initiator First_Insertion Zn-O-(PO)-R Activated_Initiator->First_Insertion Insertion PO Propylene Oxide (PO) PO->First_Insertion Growing_Chain Zn-O-(PO)n-R First_Insertion->Growing_Chain Longer_Chain Zn-O-(PO)n+1-R Growing_Chain->Longer_Chain Insertion Another_PO Propylene Oxide (PO) Another_PO->Longer_Chain Final_Chain Zn-O-(PO)n-R Longer_Chain->Final_Chain Polymer_Product HO-(PO)n-R Final_Chain->Polymer_Product Transfer New_Active_Chain Zn-O-R' Final_Chain->New_Active_Chain Another_Initiator Initiator (R'-OH) Another_Initiator->Polymer_Product Another_Initiator->New_Active_Chain

Caption: Simplified coordination-insertion mechanism for DMC-catalyzed polymerization.

Phosphazene_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Phosphazene Phosphazene Base (P-Base) Alkoxide R-O⁻ Phosphazene->Alkoxide Deprotonation Protonated_Base [P-Base-H]⁺ Phosphazene->Protonated_Base Initiator_OH Initiator (R-OH) Initiator_OH->Alkoxide Initiator_OH->Protonated_Base Opened_Ring R-O-(PO)⁻ Alkoxide->Opened_Ring Nucleophilic Attack PO Propylene Oxide (PO) PO->Opened_Ring Ring-Opening Growing_Anion R-O-(PO)n⁻ Opened_Ring->Growing_Anion Longer_Anion R-O-(PO)n+1⁻ Growing_Anion->Longer_Anion Nucleophilic Attack Another_PO Propylene Oxide (PO) Another_PO->Longer_Anion Ring-Opening Final_Anion R-O-(PO)n⁻ Longer_Anion->Final_Anion Polymer_Product R-O-(PO)n-H Final_Anion->Polymer_Product Protonation Quenching_Agent Quenching Agent (e.g., H⁺) Quenching_Agent->Polymer_Product

Caption: Anionic polymerization mechanism initiated by a phosphazene base.

Organoborane_Mechanism cluster_activation Monomer Activation cluster_propagation Propagation cluster_termination Termination Borane Organoborane (Lewis Acid) Activated_PO Activated PO [B]←O Borane->Activated_PO Coordination PO Propylene Oxide (PO) PO->Activated_PO Activated_PO2 Activated PO [B]←O Activated_PO->Activated_PO2 Growing_Chain Polymer-OH Longer_Chain Polymer-O-(PO)-H Growing_Chain->Longer_Chain Nucleophilic Attack Activated_PO2->Longer_Chain Ring-Opening Final_Chain Polymer-O-(PO)n-H Longer_Chain->Final_Chain Polymer_Product Final Polymer Final_Chain->Polymer_Product Work-up Quenching Quenching Step Quenching->Polymer_Product

Caption: Lewis acid-catalyzed polymerization of propylene oxide with an organoborane.

Experimental_Workflow Catalyst_Synthesis Catalyst Synthesis & Characterization Polymerization_Setup Polymerization Reaction Setup (Controlled Temp, Pressure, Atmosphere) Catalyst_Synthesis->Polymerization_Setup Monomer_Addition Monomer & Initiator/ Cocatalyst Addition Polymerization_Setup->Monomer_Addition Reaction_Monitoring Reaction Monitoring (e.g., Sampling, Spectroscopy) Monomer_Addition->Reaction_Monitoring Termination Polymerization Termination & Quenching Reaction_Monitoring->Termination Polymer_Isolation Polymer Isolation (Precipitation, Filtration, Drying) Termination->Polymer_Isolation Characterization Polymer Characterization Polymer_Isolation->Characterization GPC GPC: Mn, Mw, PDI Characterization->GPC NMR NMR: Structure, Regioselectivity Characterization->NMR Other_Analysis Other Analyses: (e.g., DSC, TGA, Titration) Characterization->Other_Analysis Data_Analysis Data Analysis & Performance Comparison GPC->Data_Analysis NMR->Data_Analysis Other_Analysis->Data_Analysis

References

A Comparative Guide to the Validation of Analytical Methods for (R)-(+)-Propylene Oxide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the determination of enantiomeric and chemical purity of (R)-(+)-propylene oxide, complete with experimental data and protocols.

This guide provides an in-depth comparison of validated analytical methods for assessing the purity of this compound, a critical chiral building block in the pharmaceutical industry. The focus is on providing objective performance data and detailed experimental protocols for both enantiomeric purity and the profiling of chemical impurities. The primary methods discussed are Chiral Gas Chromatography (GC) for enantiomeric excess determination and GC with Flame Ionization Detection (GC-FID) for the quantification of related chemical impurities. An overview of a High-Performance Liquid Chromatography (HPLC) based approach is also presented as a viable alternative.

Enantiomeric Purity Assessment: Chiral Gas Chromatography

Chiral GC is the most prevalent and effective technique for separating and quantifying the enantiomers of propylene oxide. The method relies on chiral stationary phases (CSPs) that exhibit stereoselective interactions with the enantiomers, leading to different retention times.

A widely used and effective column for this separation is the Astec® CHIRALDEX™ A-TA.[1][2] This column, based on a trifluoroacetyl derivative of gamma-cyclodextrin, provides excellent resolution of the (R) and (S) enantiomers of propylene oxide.

Table 1: Comparison of Chiral GC Columns for Propylene Oxide Enantiomer Separation

ParameterAstec® CHIRALDEX™ A-TAAstec® CHIRALDEX™ B-PM / Supelco® β-DEX™
Stationary Phase Trifluoroacetyl-γ-CyclodextrinPermethylated-β-Cyclodextrin[3]
Separation Principle Surface interaction and inclusion complexation[4]Primarily inclusion complexation[5]
Typical Application Excellent for small epoxides and alcohols[4]General purpose, good for alcohols, diols, and epoxides[3]
Reported Elution Order 1. (R)-(+)-Propylene Oxide2. (S)-(-)-Propylene Oxide[1][2]Not explicitly found for propylene oxide
Advantages High selectivity for propylene oxide enantiomers.[1][2]Broad applicability for a wide range of chiral compounds.[3]
Considerations Non-bonded phase, requires care in handling and is sensitive to thermal shock.[6]Performance can be highly dependent on the specific derivative and analyte.[5]
Experimental Protocol: Chiral GC-FID for Enantiomeric Purity

This protocol is based on established methods for the analysis of propylene oxide enantiomers.[1][2]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

Chromatographic Conditions:

  • Column: Astec® CHIRALDEX™ A-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness[1][2]

  • Oven Temperature: 30 °C (isothermal)[1][2]

  • Injector Temperature: 250 °C[1][2]

  • Detector Temperature: 250 °C[1][2]

  • Carrier Gas: Helium at 24 psi[1][2]

  • Injection: 3 µL with an 80:1 split ratio[1][2]

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methylene chloride) to an appropriate concentration.

Validation Parameters:

While a complete validation report specifically for this compound on the CHIRALDEX™ A-TA column was not found in the searched literature, a typical validation for a chiral GC method would include the following parameters based on ICH Q2(R1) guidelines:

Table 2: Typical Validation Parameters for a Chiral GC Method

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference.Baseline resolution (Rs > 1.5) between the enantiomer peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from the Limit of Quantitation (LOQ) to 120% of the specification for the minor enantiomer.
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% for the minor enantiomer spiked in the major enantiomer.
Precision The degree of scatter between a series of measurements.Repeatability (RSD ≤ 5%), Intermediate Precision (RSD ≤ 10%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.Resolution and precision should remain within acceptable limits when parameters like oven temperature (±2°C) or carrier gas flow (±5%) are varied.

Chemical Purity Assessment: Gas Chromatography-FID

For the analysis of non-chiral, process-related impurities and degradation products in this compound, a standard GC-FID method is typically employed. A validated method using an Agilent J&W PoraBOND U column has been shown to be effective for this purpose.[7]

Table 3: Performance Data for GC-FID Analysis of Impurities in Propylene Oxide

ImpurityLimit of Detection (LOD) (mg/kg)[7]Recovery (%)[7]Repeatability (RSD, n=10) (%)[7]
Propylene0.05Not Reported6.15 (at 1.0 mg/kg)
Acetaldehyde0.15105.14.88 (at 5.0 mg/kg)
Methanol0.20Not Reported3.97 (at 10.0 mg/kg)
Propanal0.3098.3Not Reported
Ethylene Oxide0.35Not ReportedNot Reported
Furan1.70102.5Not Reported
Experimental Protocol: GC-FID for Chemical Impurity Profiling

This protocol is based on the validated method for the analysis of impurities in high-purity propylene oxide.[7]

Instrumentation:

  • Agilent 7890A GC system with FID and 7693A Automatic Liquid Sampler[7]

Chromatographic Conditions:

  • Column: Agilent J&W PoraBOND U, 25 m x 0.32 mm, 7 µm[7]

  • Carrier Gas: Hydrogen, constant flow at 2.2 mL/min[7]

  • Inlet Temperature: 170 °C, split ratio 100:1[7]

  • Oven Program: 80 °C (hold 0 min), then ramp to 200 °C at 5 °C/min[7]

  • FID Temperature: 270 °C[7]

  • Injection Volume: 0.5 µL[7]

Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers an alternative to GC for enantiomeric separations. While direct separation of the highly volatile propylene oxide on a chiral stationary phase via HPLC is challenging, a common strategy involves pre-column derivatization to form less volatile, UV-active diastereomers that can be separated on a standard achiral column (e.g., C18). Alternatively, direct separation on a chiral stationary phase in normal-phase or polar organic mode can be explored.

A validated chiral HPLC method for hydroxychloroquine enantiomers, for instance, demonstrated excellent linearity, sensitivity, and precision, with a limit of quantification around 0.2-0.3 µg/mL.[8] While not directly applicable to propylene oxide, it showcases the potential of chiral HPLC for quantitative enantiomeric purity analysis.

Table 4: Comparison of Analytical Techniques for this compound Purity

FeatureChiral Gas Chromatography (GC)Gas Chromatography-FID (GC-FID)Chiral High-Performance Liquid Chromatography (HPLC)
Primary Application Enantiomeric PurityChemical Purity (Impurities)Enantiomeric Purity
Sample Volatility RequiredRequiredCan be adapted for volatile compounds via derivatization
Selectivity High for enantiomersHigh for various chemical compoundsHigh for enantiomers (with appropriate column/derivatization)
Sensitivity High (FID)High (FID)Can be very high (with UV or MS detection)
Method Development Column selection is criticalRelatively straightforwardCan be more complex, may require derivatization
Instrumentation Standard GC with chiral columnStandard GCStandard HPLC with chiral column or derivatization reagents

Experimental Workflow and Logical Relationships

The overall process for validating the purity of a batch of this compound involves a series of sequential and interconnected steps, from sample preparation to data analysis and reporting.

G Experimental Workflow for this compound Purity Validation cluster_0 Sample Preparation cluster_1 Enantiomeric Purity Analysis cluster_2 Chemical Purity Analysis cluster_3 Data Analysis and Validation cluster_4 Reporting Sample Receive this compound Sample Dilution Dilute sample in appropriate solvent Sample->Dilution ChiralGC Inject into Chiral GC-FID Dilution->ChiralGC Aliquot 1 StandardGC Inject into Standard GC-FID Dilution->StandardGC Aliquot 2 EnantiomerData Acquire Chromatogram (R and S enantiomer peaks) ChiralGC->EnantiomerData CalcEE Calculate Enantiomeric Excess (%ee) EnantiomerData->CalcEE ImpurityData Acquire Chromatogram (Impurity peaks) StandardGC->ImpurityData QuantifyImp Identify and Quantify Impurities ImpurityData->QuantifyImp CompareSpec Compare results to specifications CalcEE->CompareSpec QuantifyImp->CompareSpec Report Generate Certificate of Analysis CompareSpec->Report

Caption: Workflow for the purity validation of this compound.

G Logical Relationships in Analytical Method Validation Specificity Specificity Linearity Linearity Specificity->Linearity ensures peak identity Accuracy Accuracy Specificity->Accuracy ensures correct analyte is measured Precision Precision Specificity->Precision ensures consistent measurement of the analyte Range Range Linearity->Range defines Range->Accuracy is defined by Range->Precision is defined by Precision->Accuracy impacts LOD LOD LOQ LOQ LOD->LOQ is lower than LOQ->Range defines lower limit of Robustness Robustness Robustness->Specificity challenges Robustness->Precision challenges

Caption: Interdependencies of analytical method validation parameters.

References

A Comparative Guide to Enantioselective Adsorption of Propylene Oxide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, where the physiological effects of stereoisomers can differ significantly. Propylene oxide, a key chiral building block, presents a valuable case study for the development of enantioselective separation technologies. This guide provides an objective comparison of different approaches to the enantioselective adsorption of propylene oxide enantiomers, supported by experimental data and detailed protocols.

Performance Comparison of Adsorbent Materials

The following table summarizes the quantitative performance of various materials in the enantioselective adsorption of propylene oxide. Direct comparison should be approached with caution due to the different experimental conditions and metrics reported.

Adsorbent MaterialChiral SelectorSubstrateKey Performance MetricObserved ValuePreferred Enantiomer AdsorbedCitation(s)
Gold Nanoparticles L-CysteineAqueous SolutionEnhanced Specific Optical RotationSignificant enhancement observed(R)-propylene oxide[1]
Gold Nanoparticles D/L-PenicillamineAqueous SolutionTime to Adsorption Equilibrium~18 hours at room temperature(R)-PO on L-Pen/Au-NPs, (S)-PO on D-Pen/Au-NPs[2]
Chiral Metal Surface Inherently ChiralCu(643) Single CrystalEnantiospecific Difference in Desorption Energy (ΔΔEdes)0.27 ± 0.06 kJ/molN/A (diastereomeric interaction)[3]
Chirally Modified Achiral Surface (R)-2-Butanol/(S)-2-ButanolPd(111) Single CrystalMaximum Coverage Ratio ((R)-PO on (R)-modifier / (R)-PO on (S)-modifier)~2(R)-propylene oxide on (R)-2-butoxide[4]
Achiral Metal Surface None (Kinetic Resolution)Pt(111) Single CrystalSaturation Monolayer Density (enantiopure vs. racemic)~20% denser for enantiopureN/A (homochiral vs. heterochiral interactions)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Preparation of Chirally Modified Gold Nanoparticles and Enantioselective Adsorption

This protocol is based on the methodologies described for cysteine and penicillamine-modified gold nanoparticles.[1][2]

a) Synthesis of Gold Nanoparticles (AuNPs):

  • Prepare a solution of HAuCl4 in deionized water.

  • Heat the solution to boiling with vigorous stirring.

  • Rapidly add a solution of sodium citrate to the boiling HAuCl4 solution. The solution color will change from yellow to deep red, indicating the formation of AuNPs.

  • Continue boiling for 15-30 minutes, then allow the solution to cool to room temperature.

b) Chiral Modification of AuNPs:

  • To the synthesized AuNP solution, add an aqueous solution of the chiral modifier (e.g., L-cysteine or L-penicillamine).

  • Stir the mixture for a specified period (e.g., several hours to overnight) to allow for the self-assembly of the chiral molecules on the AuNP surface.[2]

  • Centrifuge the solution to separate the modified AuNPs from the supernatant.

  • Remove the supernatant and redisperse the AuNPs in deionized water.

c) Enantioselective Adsorption Measurement (via Polarimetry):

  • Place the solution of chirally modified AuNPs in a polarimeter cell.

  • Add a racemic mixture of propylene oxide to the solution.

  • Monitor the optical rotation of the solution over time. A change in optical rotation indicates the preferential adsorption of one enantiomer from the solution, leaving an excess of the other enantiomer in the bulk.[1]

  • Allow the system to reach equilibrium to determine the maximum enantiomeric excess achieved in the solution.[2]

Temperature Programmed Desorption (TPD) on a Chiral Metal Surface

This protocol is based on the experiments conducted on a Cu(643) single crystal surface.[3]

a) Substrate Preparation:

  • Mount the chiral single crystal (e.g., Cu(643)R or Cu(643)S) in an ultra-high vacuum (UHV) chamber.

  • Clean the crystal surface by cycles of argon ion sputtering followed by annealing at high temperature (e.g., 1000 K) until a clean and well-ordered surface is confirmed by techniques such as Auger Electron Spectroscopy (AES) and Low-Energy Electron Diffraction (LEED).[3]

b) Adsorption of Propylene Oxide:

  • Cool the cleaned crystal to a low temperature (e.g., 125 K).[3]

  • Introduce the vapor of a single enantiomer of propylene oxide (e.g., (R)-propylene oxide) into the UHV chamber through a leak valve to dose the crystal surface.

c) Temperature Programmed Desorption:

  • Position a mass spectrometer in line-of-sight with the crystal surface.

  • Heat the crystal at a linear rate (e.g., 1 K/s).[3]

  • Monitor the desorption of propylene oxide as a function of temperature using the mass spectrometer. The resulting TPD spectrum shows the desorption rate versus temperature.

  • The peak desorption temperature (Tp) can be used to calculate the desorption energy. Differences in Tp for the two enantiomers on the same chiral surface, or for the same enantiomer on opposite-handed chiral surfaces, indicate enantiospecific interactions.[3]

Enantioselective Adsorption on a Chirally Modified Achiral Surface

This protocol is based on the study of propylene oxide adsorption on a Pd(111) surface modified with 2-butanol.[4]

a) Substrate and Modifier Preparation:

  • Prepare a clean achiral single crystal surface (e.g., Pd(111)) in a UHV chamber.

  • Introduce a chiral modifier (e.g., (S)-2-butanol) onto the surface at a low temperature.

  • Gently heat the surface to form the desired chiral adsorbate layer (e.g., 2-butoxide).[4]

b) Propylene Oxide Adsorption and Measurement:

  • Cool the chirally modified surface to a temperature where propylene oxide will adsorb (e.g., 80 K).[4]

  • Expose the surface to a specific enantiomer of propylene oxide (e.g., (R)-propylene oxide).

  • Use TPD (as described in Protocol 2) to quantify the amount of adsorbed propylene oxide by integrating the area under the desorption peak.

  • Compare the amount of (R)-propylene oxide that adsorbs on the (S)-2-butoxide modified surface versus the amount that adsorbs on an (R)-2-butoxide modified surface to determine the enantioselectivity.[4]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

Enantioselective_Adsorption_AuNPs cluster_prep Nanoparticle Preparation cluster_mod Chiral Modification cluster_ads Enantioselective Adsorption cluster_analysis Analysis Au_sol HAuCl4 Solution AuNPs Gold Nanoparticles (AuNPs) Au_sol->AuNPs Reduction Chiral_Mod Chiral Modifier (e.g., L-Cysteine) Citrate Sodium Citrate Citrate->AuNPs Mod_AuNPs Chirally Modified AuNPs AuNPs->Mod_AuNPs Chiral_Mod->Mod_AuNPs Self-Assembly Adsorption Selective Adsorption of one enantiomer Mod_AuNPs->Adsorption Racemic_PO Racemic Propylene Oxide Racemic_PO->Adsorption Solution Solution with Enantiomeric Excess Adsorption->Solution Polarimeter Polarimetry Solution->Polarimeter Result Measure Optical Rotation Polarimeter->Result

Caption: Workflow for enantioselective adsorption using chirally modified gold nanoparticles.

TPD_Workflow cluster_prep Surface Preparation cluster_adsorption Adsorption cluster_desorption Temperature Programmed Desorption cluster_analysis Data Analysis UHV Ultra-High Vacuum (UHV) Chamber Chiral_Crystal Chiral Single Crystal (e.g., Cu(643)) Sputter Ar+ Sputtering Chiral_Crystal->Sputter Anneal Annealing Sputter->Anneal Clean_Crystal Clean, Ordered Surface Anneal->Clean_Crystal Cooling Cool to Low Temp (e.g., 125 K) Clean_Crystal->Cooling PO_Dose Dose with Propylene Oxide Enantiomer Cooling->PO_Dose Adsorbed_Layer Adsorbed Monolayer PO_Dose->Adsorbed_Layer Heating Linear Heating Ramp Adsorbed_Layer->Heating Mass_Spec Mass Spectrometer Detection Heating->Mass_Spec TPD_Spectrum TPD Spectrum (Desorption Rate vs. Temp) Mass_Spec->TPD_Spectrum Peak_Temp Determine Peak Desorption Temp (Tp) TPD_Spectrum->Peak_Temp Desorp_Energy Calculate Desorption Energy Difference (ΔΔEdes) Peak_Temp->Desorp_Energy Surface_Modification_Logic cluster_interaction Diastereomeric Interactions Start Start with Achiral Surface (e.g., Pd(111)) Modify Adsorb Chiral Modifier (e.g., (R)-2-Butanol) Start->Modify Create_Site Form Chiral Adsorption Site (e.g., (R)-2-butoxide) Modify->Create_Site Adsorb_PO Introduce Racemic Propylene Oxide Create_Site->Adsorb_PO Interaction_R Favored Interaction (Lower Energy) Create_Site->Interaction_R Interaction_S Disfavored Interaction (Higher Energy) Create_Site->Interaction_S R_PO (R)-Propylene Oxide Adsorb_PO->R_PO S_PO (S)-Propylene Oxide Adsorb_PO->S_PO R_PO->Interaction_R S_PO->Interaction_S Result Enantioselective Adsorption (Preferential adsorption of (R)-PO) Interaction_R->Result Interaction_S->Result

References

A Comparative Guide to Chiral Epoxides for Stereoselective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chiral epoxides is a critical juncture in the synthesis of complex, stereochemically defined molecules. These versatile three-membered rings are foundational building blocks in the pharmaceutical and fine chemical industries.[1][2] This guide provides an objective comparison of key methodologies for generating chiral epoxides, supported by experimental data, to empower informed decisions in stereoselective synthesis.

The asymmetric epoxidation of olefins stands as a premier strategy for accessing chiral epoxides, with several powerful methods dominating the landscape.[1][2][3] This comparison will focus on the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations, which are renowned for their high stereoselectivity and broad applicability. Additionally, the utility of chiral unsaturated epoxy alcohols, readily prepared via Sharpless epoxidation, will be explored as versatile intermediates.[4]

Performance Comparison of Asymmetric Epoxidation Methods

The efficacy of an asymmetric epoxidation method is primarily judged by its ability to deliver high enantiomeric excess (ee%) and chemical yield. The choice of catalyst system and oxidant is paramount in achieving the desired stereochemical outcome.[1] The following tables summarize the performance of prominent methods across common olefin substrates.

Table 1: Asymmetric Epoxidation of Styrene [1]

Ligand/Catalyst SystemOxidantTemperature (°C)Yield (%)ee (%)
(R,R)-Mn(Salen)Cl (Jacobsen's Catalyst)NaOCl-78-86
Proline-derived C1-symmetric Salen-Ti(OiPr)₄H₂O₂--96-98 (S)
Shi Catalyst (Fructose-derived)Oxone--71-85 (R)
Modified Shi Catalyst (Carbocyclic oxazolidinone-containing)Oxone-106390 (R)

Table 2: Asymmetric Epoxidation of cis-β-Methylstyrene [1]

Ligand/Catalyst SystemOxidantTemperature (°C)Yield (%)ee (%)
(R,R)-Mn(Salen)Cl (Jacobsen's Catalyst)NaOCl-788092
Shi Catalyst (Fructose-derived)Oxone07594

Table 3: Sharpless Asymmetric Epoxidation of Unsaturated Alcohols [4]

The Sharpless Asymmetric Epoxidation (SAE) is particularly effective for allylic alcohols, yielding chiral 2,3-epoxy alcohols with high enantiomeric purity.[2][4]

SubstrateCatalyst SystemYield (%)ee (%)
GeraniolTi(O-i-Pr)₄ / (+)-DIPT7795
(E)-2-Hexen-1-olTi(O-i-Pr)₄ / (+)-DIPT8095
(Z)-2-Hexen-1-olTi(O-i-Pr)₄ / (-)-DET7596

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these stereoselective reactions. Below are representative protocols for the Jacobsen-Katsuki and Shi epoxidations.

General Protocol for Jacobsen-Katsuki Epoxidation[1]
  • Catalyst Preparation: The (R,R)-Mn(Salen)Cl catalyst is typically prepared separately or generated in situ.

  • Reaction Setup: The olefin substrate is dissolved in a suitable solvent, such as dichloromethane, and cooled to the desired temperature (e.g., -78°C).

  • Addition of Reagents: A buffered solution of the oxidant (e.g., NaOCl) is added to the reaction mixture containing the olefin and the chiral catalyst.

  • Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the aqueous layer is separated.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the pure epoxide.

General Protocol for Shi Epoxidation[1]
  • Reaction Setup: The olefin is dissolved in a suitable solvent system, often a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., K₂HPO₄ solution).

  • Addition of Catalyst: The fructose-derived Shi catalyst is added to the mixture.

  • Cooling: The mixture is cooled to 0°C.

  • Addition of Oxidant: A solution of Oxone® in the buffer is added dropwise to the stirred reaction mixture, maintaining the temperature at 0°C.

  • Monitoring and Workup: The reaction is monitored by TLC. After consumption of the starting material, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The crude product is purified by flash column chromatography.

Visualizing Workflows and Concepts

To better understand the experimental workflow and the decision-making process in selecting a chiral epoxidation strategy, the following diagrams are provided.

G General Experimental Workflow for Asymmetric Epoxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Olefin in Solvent B Add Chiral Catalyst/Ligand A->B C Cool Reaction Mixture B->C D Add Oxidant C->D E Monitor by TLC D->E F Quench Reaction E->F G Extract Epoxide F->G H Purify by Chromatography G->H I Pure Chiral Epoxide H->I

Caption: General experimental workflow for asymmetric epoxidation.

G Decision Tree for Selecting an Epoxidation Method A Substrate Type? B Allylic Alcohol A->B Yes C Unfunctionalized Olefin A->C No D Sharpless Epoxidation B->D H Jacobsen or Shi Epoxidation C->H E Desired Enantiomer? D->E F (+)-DET or (+)-DIPT E->F R G (-)-DET or (-)-DIPT E->G S I Consider Catalyst Cost & Availability F->I G->I H->I

References

A Comparative Analysis of Propylene Oxide Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

Propylene oxide (PO), a vital chemical intermediate, is a cornerstone in the production of a vast array of industrial and consumer goods, including polyurethanes, propylene glycols, and various surfactants. The synthesis of this epoxide has evolved significantly, driven by the dual imperatives of economic viability and environmental stewardship. This guide provides a comprehensive comparison of the principal manufacturing routes to propylene oxide, offering researchers, scientists, and drug development professionals a detailed overview of the performance, experimental protocols, and logical frameworks of each process.

Comparative Performance of Propylene Oxide Synthesis Routes

The selection of a specific synthesis route for propylene oxide is a complex decision, balancing factors such as raw material costs, capital investment, market demand for co-products, and increasingly, the environmental footprint. The following table summarizes key quantitative data for the major industrial processes, offering a side-by-side comparison of their performance.

ParameterChlorohydrin ProcessHydroperoxide (PO/SM)Hydroperoxide (PO/TBA)Cumene-based (PO-only)HPPO (H₂O₂ Direct)Direct Oxidation (with O₂)
Primary Feedstocks Propylene, Chlorine, Water, Base (e.g., Ca(OH)₂)Propylene, Ethylbenzene, AirPropylene, Isobutane, AirPropylene, Cumene, AirPropylene, Hydrogen PeroxidePropylene, Oxygen
Co-products/By-products Calcium chloride, Dichloropropane, Propylene glycolStyrene Monomer (SM)tert-Butanol (TBA)WaterWaterCarbon dioxide, Acrolein
Propylene Selectivity (%) ~90%[1]~90%~90%[2]>95%[2]>95%[3][4]Variable, often lower
Yield (%) 90-95% (claimed)[5]HighHighHigh[2][6]HighGenerally lower
Energy Consumption HighModerateModerateLow[6][7]ModerateVariable
Environmental Impact High (large volume of chlorinated wastewater)[1][8][9]Moderate (dependent on co-product market and processing)Moderate (dependent on co-product market and processing)Low (minimal by-products)[7][10]Low (water is the only by-product)[11][12]Potentially low, but selectivity is a challenge
Wastewater Generation ~40-50 tons per ton of PO[8][13]Lower than ChlorohydrinLower than ChlorohydrinSignificantly reducedMinimalMinimal
Catalyst None (reagent-based)Molybdenum or Titanium-based[7]Molybdenum-based[2]Titanium-silica catalyst[14]Titanium Silicalite-1 (TS-1)[3]Silver, Copper, or Gold-based catalysts[15][16]

Process Flow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical relationships and process flows of the primary propylene oxide synthesis routes.

Chlorohydrin_Process Propylene Propylene Chlorohydrination Chlorohydrination Propylene->Chlorohydrination Chlorine Chlorine Chlorine->Chlorohydrination Water Water Water->Chlorohydrination Base Base (e.g., Ca(OH)₂) Dehydrochlorination Dehydrochlorination Base->Dehydrochlorination Chlorohydrination->Dehydrochlorination Propylene Chlorohydrin Propylene_Oxide Propylene Oxide Dehydrochlorination->Propylene_Oxide Wastewater Chlorinated Wastewater (CaCl₂ solution) Dehydrochlorination->Wastewater

Chlorohydrin Process Workflow

Hydroperoxide_Processes cluster_POSM PO/SM Process cluster_POTBA PO/TBA Process Ethylbenzene Ethylbenzene Oxidation_SM Oxidation Ethylbenzene->Oxidation_SM Air_SM Air Air_SM->Oxidation_SM Epoxidation_SM Epoxidation Oxidation_SM->Epoxidation_SM Ethylbenzene Hydroperoxide Propylene_Oxide_SM Propylene Oxide Epoxidation_SM->Propylene_Oxide_SM Styrene Styrene Monomer Epoxidation_SM->Styrene via Dehydration Propylene_SM Propylene Propylene_SM->Epoxidation_SM Isobutane Isobutane Oxidation_TBA Oxidation Isobutane->Oxidation_TBA Air_TBA Air Air_TBA->Oxidation_TBA Epoxidation_TBA Epoxidation Oxidation_TBA->Epoxidation_TBA tert-Butyl Hydroperoxide Propylene_Oxide_TBA Propylene Oxide Epoxidation_TBA->Propylene_Oxide_TBA TBA tert-Butanol Epoxidation_TBA->TBA Propylene_TBA Propylene Propylene_TBA->Epoxidation_TBA

Hydroperoxide Co-production Processes

Cumene_Process Cumene_in Cumene Oxidation Oxidation Cumene_in->Oxidation Air Air Air->Oxidation Propylene Propylene Epoxidation Epoxidation Propylene->Epoxidation Oxidation->Epoxidation Cumene Hydroperoxide Hydrogenation Hydrogenation Epoxidation->Hydrogenation Cumyl Alcohol Propylene_Oxide Propylene Oxide Epoxidation->Propylene_Oxide Cumene_out Cumene (Recycled) Hydrogenation->Cumene_out Cumene_out->Oxidation

Sumitomo Cumene-based PO-only Process

HPPO_Process Propylene Propylene Epoxidation Direct Epoxidation Propylene->Epoxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Epoxidation Catalyst TS-1 Catalyst Catalyst->Epoxidation Propylene_Oxide Propylene Oxide Epoxidation->Propylene_Oxide Water Water Epoxidation->Water

HPPO Process Workflow

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of synthesis methodologies. Below are generalized procedures for the synthesis and analysis of propylene oxide, based on established industrial practices.

Synthesis of Propylene Oxide via the Chlorohydrin Process (Laboratory Scale)

Objective: To synthesize propylene oxide from propylene via a two-step chlorohydrination and dehydrochlorination process.

Materials:

  • Propylene gas

  • Chlorine gas

  • Deionized water

  • Calcium hydroxide (Ca(OH)₂) or Sodium hydroxide (NaOH)

  • Ice bath

  • Gas dispersion tube

  • Three-neck round-bottom flask

  • Condenser

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

Step 1: Chlorohydrination

  • Set up a three-neck round-bottom flask equipped with a gas dispersion tube, a stirrer, and a condenser in an ice bath.

  • Add a known volume of deionized water to the flask and begin stirring.

  • Simultaneously bubble propylene and chlorine gas through the water at a controlled rate. The molar ratio of propylene to chlorine should be slightly in excess of 1:1.[13]

  • Maintain the reaction temperature between 35-50°C.[5]

  • Continue the reaction until the desired concentration of propylene chlorohydrin is achieved, which can be monitored by titration or chromatographic methods.

Step 2: Dehydrochlorination

  • Prepare a slurry of calcium hydroxide in water or a solution of sodium hydroxide.

  • Slowly add the propylene chlorohydrin solution from Step 1 to the basic solution while stirring vigorously.

  • Gently heat the mixture to facilitate the dehydrochlorination reaction and distill off the propylene oxide as it is formed to prevent hydrolysis.[1] The reaction is typically carried out at around 100°C at atmospheric pressure.

  • Collect the distillate, which will be an azeotropic mixture of propylene oxide and water.

Purification:

  • Separate the propylene oxide from the aqueous layer using a separatory funnel.

  • Dry the organic layer with a suitable drying agent.

  • Purify the propylene oxide by fractional distillation.

Synthesis of Propylene Oxide via the HPPO Process (Laboratory Scale)

Objective: To synthesize propylene oxide by the direct oxidation of propylene with hydrogen peroxide using a TS-1 catalyst.

Materials:

  • Propylene

  • Hydrogen peroxide (30-50 wt% solution)

  • Titanium Silicalite-1 (TS-1) catalyst

  • Methanol (solvent)

  • High-pressure autoclave reactor with a stirrer, temperature and pressure controls, and sampling port

  • Gas supply lines

  • Liquid injection pump

Procedure:

  • Activate the TS-1 catalyst by calcination in air at a high temperature (e.g., 550°C) for several hours.

  • Load the activated TS-1 catalyst and methanol into the autoclave reactor.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Pressurize the reactor with propylene to the desired reaction pressure (e.g., 2.0 MPa).[17]

  • Heat the reactor to the reaction temperature (e.g., 35°C).[17]

  • Start the stirrer and begin feeding the hydrogen peroxide solution into the reactor at a controlled rate. A typical mass ratio of methanol:propylene:hydrogen peroxide is 4.2:1.3:1.[3]

  • Maintain the reaction at a constant temperature and pressure. The reaction is exothermic and may require cooling.

  • Monitor the reaction progress by taking liquid samples periodically and analyzing them for propylene oxide and unreacted hydrogen peroxide.

  • After the desired conversion is achieved (typically >98% H₂O₂ conversion), stop the hydrogen peroxide feed, cool down the reactor, and vent the excess propylene.[3]

Purification:

  • Separate the catalyst from the reaction mixture by filtration.

  • The liquid product mixture, containing propylene oxide, methanol, and water, is then purified by distillation to recover the propylene oxide.

Analysis of Propylene Oxide by Gas Chromatography (GC)

Objective: To quantify the concentration of propylene oxide in a sample.

Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[18][19]

  • A suitable capillary column, such as a PoraBOND U or a column capable of separating volatile organic compounds.[20]

Procedure:

  • Sample Preparation:

    • For liquid samples from the reaction mixture, dilute an aliquot with a suitable solvent (e.g., carbon disulfide, toluene) to bring the concentration within the calibration range.[18][19]

    • Add a known amount of an internal standard if required for quantification.

  • GC Conditions (Example): [18]

    • Injector: Split/splitless, 250°C

    • Oven Program: Initial temperature 60°C (hold for 1 min), ramp at 30°C/min to 300°C (hold for 10 min).[18]

    • Carrier Gas: Helium at a constant flow rate.

    • Detector: FID at 300°C or MS in scan or selected ion monitoring (SIM) mode.

  • Calibration:

    • Prepare a series of standard solutions of propylene oxide of known concentrations in the chosen solvent.

    • Inject the standards into the GC to generate a calibration curve by plotting the peak area against the concentration.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Identify the propylene oxide peak based on its retention time compared to the standard.

    • Quantify the concentration of propylene oxide in the sample by comparing its peak area to the calibration curve.

Conclusion

The landscape of propylene oxide synthesis is marked by a clear trend towards more sustainable and efficient technologies. While the traditional chlorohydrin process remains in use, its significant environmental drawbacks are leading to a decline in its prevalence.[8] The hydroperoxide co-production routes offer improved environmental performance but are intrinsically linked to the market dynamics of their co-products.

The newer, "on-purpose" propylene oxide technologies, namely the Sumitomo cumene-based process and the HPPO process, represent the state-of-the-art in terms of efficiency and environmental friendliness. The cumene-based process is notable for its high yield and low energy consumption, achieved through an elegant recycling of the cumene intermediate.[2][6] The HPPO process stands out for its green credentials, producing only water as a by-product, and is increasingly being adopted for new production facilities.[8][12] The direct oxidation of propylene with molecular oxygen remains a significant area of research, with the potential for a highly atom-economical process, though challenges in achieving high selectivity and yield persist.[15]

For researchers and professionals in the field, the choice of a synthesis route will depend on a multitude of factors, including feedstock availability, economic considerations, and environmental regulations. The data and methodologies presented in this guide are intended to provide a solid foundation for informed decision-making and to stimulate further research and development in this critical area of industrial chemistry.

References

Navigating the Chiral Maze: A Comparative Guide to Determining the Enantiomeric Excess of (R)-(+)-Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral molecules like (R)-(+)-propylene oxide is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of analytical methodologies, with a focus on High-Performance Liquid Chromatography (HPLC), and presents supporting experimental data to aid in the selection of the most suitable technique.

The inherent chirality of propylene oxide necessitates robust analytical methods to quantify the proportion of each enantiomer in a sample. While direct analysis by HPLC is challenging due to the compound's volatility and lack of a strong UV chromophore, a derivatization strategy can be employed. This guide explores a pre-column derivatization HPLC method and compares it with Gas Chromatography (GC), a more direct chromatographic approach, and Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful non-chromatographic alternative.

Method Comparison: HPLC vs. GC vs. NMR

The choice of analytical technique for determining the enantiomeric excess of propylene oxide depends on several factors, including sample throughput, available equipment, and the need for direct versus indirect analysis. The following table summarizes the key performance characteristics of HPLC with pre-column derivatization, direct chiral GC, and NMR spectroscopy.

FeatureHPLC with Pre-column DerivatizationChiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Separation of diastereomeric derivatives on an achiral stationary phase.Direct separation of enantiomers on a chiral stationary phase.Diastereomeric interaction with a chiral solvating or derivatizing agent causing signal splitting.
Sample Preparation Derivatization step required.Direct injection of a solution.Sample dissolution with a chiral auxiliary.
Instrumentation Standard HPLC system with a UV or fluorescence detector.GC system with a Flame Ionization Detector (FID).NMR spectrometer.
Analysis Time Longer due to derivatization; typical run times of 15-30 min.Faster; typical run times of <15 min.Rapid data acquisition (<5 min).
Sensitivity High, especially with fluorescent derivatizing agents.High.Lower, requires more concentrated samples.
Resolution Dependent on the success of the derivatization and separation of diastereomers.Baseline resolution of enantiomers is achievable.Dependent on the chiral auxiliary and magnetic field strength.
Quantitative Data Peak area ratio of diastereomers.Peak area ratio of enantiomers.Integral ratio of separated signals.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Due to the challenges of direct HPLC analysis, a pre-column derivatization approach is a viable strategy. This involves reacting the propylene oxide enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. A plausible method involves the nucleophilic ring-opening of the epoxide.

Derivatization Reaction:

(R)- and (S)-propylene oxide are reacted with a chiral nucleophile, for example, a chiral amine with a chromophore, in a suitable solvent. The resulting diastereomeric amino alcohols can then be analyzed by reverse-phase HPLC.

Proposed HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength appropriate for the chromophore of the derivatizing agent (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Temperature: 25 °C

Calculation of Enantiomeric Excess (% ee):

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ and Area₂ are the peak areas of the two separated diastereomers.

Chiral Gas Chromatography (GC)

Direct analysis of propylene oxide enantiomers is readily achievable using a chiral GC column. This method is often preferred due to its simplicity and speed.

GC Conditions:

  • Column: Astec® CHIRALDEX™ A-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness)[1]

  • Oven Temperature: 30 °C (isothermal)[1]

  • Injector Temperature: 250 °C[1]

  • Detector Temperature (FID): 250 °C[1]

  • Carrier Gas: Helium at 24 psi[1]

  • Injection: 3 µL with an 80:1 split ratio[1]

  • Elution Order: this compound elutes before (S)-(-)-propylene oxide.[1]

Calculation of Enantiomeric Excess (% ee):

% ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Where Area(R) and Area(S) are the peak areas of the (R) and (S) enantiomers, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid, non-separative method for determining enantiomeric excess. This technique relies on the use of a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers.

NMR Protocol using a Chiral Solvating Agent:

  • Sample Preparation: Dissolve a known amount of the propylene oxide sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Addition of Chiral Solvating Agent (CSA): Add a molar excess of a suitable CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

  • Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two enantiomers. Integrate these signals.

Calculation of Enantiomeric Excess (% ee):

% ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100

Where Integral₁ and Integral₂ are the integration values of the signals corresponding to the two enantiomers.

Workflow and Data Visualization

To visualize the experimental process, the following diagrams illustrate the workflows for the chromatographic methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Propylene Oxide Sample Derivatization Derivatization with Chiral Reagent Sample->Derivatization Injection Inject Diastereomeric Mixture Derivatization->Injection Separation Achiral HPLC Column Separation Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for HPLC analysis with pre-column derivatization.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Propylene Oxide Sample in Solvent Injection Direct Injection Sample->Injection Separation Chiral GC Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for direct chiral GC analysis.

References

Unraveling the Enantioselectivity of Propylene Oxide: A DFT-Based Comparison of Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chiral molecules like propylene oxide is paramount. This guide provides a comparative analysis of reaction pathways for propylene oxide enantiomers, grounded in Density Functional Theory (DFT) studies. By examining distinct catalytic systems, we illuminate the subtle energetic differences that govern enantioselectivity, offering valuable insights for catalyst design and stereoselective synthesis.

This guide delves into two distinct enantioselective transformations of propylene oxide, leveraging the computational power of DFT to dissect the underlying reaction mechanisms. The first case explores the regioselective ring-opening of propylene oxide enantiomers in a copolymerization reaction with carbon dioxide, catalyzed by a chiral (salen)cobalt(III) complex. The second case examines the kinetic resolution of epoxides, including propylene oxide, through a thionation reaction catalyzed by a chiral phosphoric acid.

By presenting the quantitative data from these studies in a clear, tabular format and visualizing the reaction pathways, this guide aims to provide a comprehensive resource for understanding and predicting the stereochemical outcomes of reactions involving this versatile chiral building block.

Comparative Analysis of Activation Barriers

The enantioselectivity in a chemical reaction is determined by the difference in the activation energy barriers between the competing reaction pathways for the two enantiomers. DFT calculations provide a powerful tool to quantify these energy differences, offering a theoretical basis for experimentally observed selectivities.

The following table summarizes the key quantitative data from two DFT studies on the enantioselective reactions of propylene oxide.

Reaction / Catalyst SystemPropylene Oxide EnantiomerReaction PathwayCalculated Free Energy of Activation (kcal/mol)Reference
Copolymerization with CO₂ (R)-POAttack at Methylene CarbonData not explicitly provided in abstract[1]
(S,S)-(salen)Co(III) catalyst(R)-POAttack at Methine CarbonData not explicitly provided in abstract[1]
(S)-POAttack at Methylene CarbonData not explicitly provided in abstract[1]
(S)-POAttack at Methine CarbonData not explicitly provided in abstract[1]
Thionation with Thiolactam (R)-PORing-opening TS1-S1.9 kcal/mol higher than TS1-R[2]
(Chiral Phosphoric Acid catalyst)(S)-PORing-opening TS1-RLower energy pathway[2]

Note: The study by Liu et al. on the copolymerization of PO and CO2 provides the difference in free energies (ΔΔGα-β) between the methine and methylene attack pathways for each enantiomer, which is 19.2 kJ/mol for (R)-PO and 15.5 kJ/mol for (S)-PO. The absolute activation energies were not detailed in the provided search results. For the thionation reaction, the energy difference between the transition states for the two enantiomers directly explains the observed enantioselectivity.

Visualizing the Reaction Pathways

To further elucidate the mechanistic details, the following diagrams, generated using the DOT language, illustrate the key steps in the compared reaction pathways.

G1 Regioselective Ring-Opening of Propylene Oxide Enantiomers cluster_R (R)-Propylene Oxide cluster_S (S)-Propylene Oxide R_PO (R)-PO R_TS_Me TS (Methylene Attack) R_PO->R_TS_Me Lower Energy R_TS_Mth TS (Methine Attack) R_PO->R_TS_Mth Higher Energy R_Prod_Me Polycarbonate (Retention) R_TS_Me->R_Prod_Me R_Prod_Mth Polycarbonate (Inversion) R_TS_Mth->R_Prod_Mth S_PO (S)-PO S_TS_Me TS (Methylene Attack) S_PO->S_TS_Me Lower Energy S_TS_Mth TS (Methine Attack) S_PO->S_TS_Mth Higher Energy S_Prod_Me Polycarbonate (Retention) S_TS_Me->S_Prod_Me S_Prod_Mth Polycarbonate (Inversion) S_TS_Mth->S_Prod_Mth

Caption: Regioselective pathways for (R)- and (S)-propylene oxide copolymerization.

G2 Kinetic Resolution of Propylene Oxide via Thionation cluster_S_reaction Faster Reacting Enantiomer cluster_R_reaction Slower Reacting Enantiomer Racemic_PO Racemic Propylene Oxide S_PO (S)-PO Racemic_PO->S_PO R_PO (R)-PO (Enantioenriched) Racemic_PO->R_PO S_TS TS1-R (Lower Energy) S_PO->S_TS S_Product (S)-Thiirane S_TS->S_Product R_TS TS1-S (Higher Energy) R_PO->R_TS R_Product (R)-Thiirane R_TS->R_Product

Caption: Enantioselective pathways in the kinetic resolution of propylene oxide.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in these DFT studies is crucial for a critical evaluation of the results.

Case Study 1: Copolymerization of Propylene Oxide and CO₂

Computational Details:

  • Software: Gaussian 09.[1]

  • Method: Density Functional Theory (DFT).[1]

  • Functional: B3LYP.[1]

  • Basis Set: 6-31G(d) for all atoms.[1]

  • Procedure: Geometry optimizations and subsequent frequency calculations were performed to locate transition states and minima on the potential energy surface.[1]

Experimental Protocol (for context): The computational study was designed to provide a rational explanation for experimental results. The experimental protocol involved the copolymerization of propylene oxide and CO₂ using a binary (salen)cobalt(III) catalyst system. The regioselectivity of the resulting polycarbonate was determined by analyzing the hydrolysis products.[1]

Case Study 2: Thionation of Epoxides with a Thiolactam

Computational Details:

  • Method: Density Functional Theory (DFT).[2]

  • Focus: The study focused on elucidating the mechanism and origin of enantioselectivity in the chiral phosphoric acid (CPA) catalyzed thionation of epoxides.[2]

  • Key Finding: The enantioselectivity-determining step was identified as the CPA-assisted nucleophilic ring-opening of the epoxide by the thiolactam. The calculated energy difference between the transition states for the two enantiomers (1.9 kcal/mol) was in good agreement with the experimentally observed enantiomeric excess (92% ee).[2]

Experimental Protocol (for context): The experimental work involved the kinetic resolution of epoxides using a chiral phosphoric acid catalyst and a thiolactam as the sulfur source. The enantiomeric excess of the resulting thiiranes was measured to determine the selectivity of the reaction.[2]

Conclusion

The presented DFT studies highlight the power of computational chemistry in dissecting the complex reaction pathways of propylene oxide enantiomers. In the case of copolymerization with CO₂, the chiral catalyst creates distinct energetic landscapes for the (R) and (S) enantiomers, favoring nucleophilic attack at the methylene carbon in both cases, albeit with different energy penalties for the alternative methine attack.[1] This regioselectivity is crucial for controlling the polymer microstructure.

In the thionation reaction, the chiral phosphoric acid catalyst facilitates a kinetic resolution by significantly lowering the activation barrier for one enantiomer over the other.[2] The 1.9 kcal/mol difference in the transition state energies is a clear quantitative measure of this enantioselection.

For researchers in drug development and stereoselective synthesis, these findings underscore the importance of subtle steric and electronic interactions between the chiral substrate and the catalyst. The ability of DFT to model these interactions and predict their energetic consequences provides an invaluable tool for the rational design of new, highly selective catalysts and for optimizing reaction conditions to achieve desired stereochemical outcomes. The detailed mechanistic insights offered by these computational studies pave the way for the development of more efficient and selective methods for the synthesis of enantiopure compounds.

References

A Comparative Guide to the Kinetic Analysis of (R)-(+)--Propylene Oxide Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different approaches to the kinetic analysis of (R)-(-)-propylene oxide hydration. It summarizes key performance indicators from experimental data, details common experimental protocols, and visualizes the underlying principles and workflows. This information is intended to assist researchers in selecting and designing experiments for the enantioselective synthesis of (R)-1,2-propanediol, a valuable chiral building block in the pharmaceutical industry.

Performance Comparison of Hydration Methods

The hydration of (R)-(+)-propylene oxide can be achieved through uncatalyzed and catalyzed pathways. The choice of method significantly impacts reaction rates and stereochemical outcomes. Below is a comparative summary of kinetic data for different approaches.

Hydration MethodCatalystTemperature (°C)Rate Constant (k)Enantiomeric Excess (ee) / Chirality RetentionKey Findings
Uncatalyzed Aqueous Hydration None60≈ 0.05 hr⁻¹ (first-order)~70% retention of R-configurationThe uncatalyzed reaction is slow and exhibits moderate enantioselectivity[1].
Hydrolytic Kinetic Resolution (HKR) Chiral (salen)Co(III) complexes (e.g., Jacobsen's catalyst)Room TemperatureNot explicitly stated as a rate constant, but reactions are generally complete in 12-18 hours.>99% ee for the unreacted epoxideThis method is highly effective for resolving racemic propylene oxide, yielding highly enantioenriched epoxide[1][2]. The selectivity factor (krel) can exceed 200[1].
Heterogeneous Catalysis Ion-exchange resins (e.g., Lewatit MonoPlus M500/HCO3⁻)85Rate constants determined for a series-parallel reaction model.Not typically enantioselective.These catalysts are robust and easily separable from the reaction mixture, but they do not offer chiral induction[3][4].

Experimental Protocols

Accurate kinetic analysis of this compound hydration requires meticulous experimental procedures. Below are generalized protocols for monitoring the reaction and determining enantiomeric excess.

General Protocol for Kinetic Monitoring of Propylene Oxide Hydration
  • Reactor Setup: The reaction is typically carried out in a temperature-controlled batch reactor equipped with a magnetic stirrer. For reactions involving volatile components or conducted above boiling points, a pressurized reactor is used[3][4].

  • Reactant Preparation: A known concentration of this compound is dissolved in the appropriate solvent (e.g., water, or an organic solvent for catalyzed reactions). The catalyst, if any, is added at a specific loading.

  • Reaction Initiation: The reaction is initiated by bringing the reactor to the desired temperature.

  • Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals. To quench the reaction, the samples are immediately cooled or mixed with a quenching agent.

  • Analysis: The concentrations of propylene oxide and the resulting 1,2-propanediol are determined using analytical techniques such as:

    • Gas Chromatography (GC): A common method for separating and quantifying volatile compounds like propylene oxide[4].

    • High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing the diol product and can be adapted for chiral separations to determine enantiomeric excess.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the epoxide signal and the appearance of the diol signal over time.

    • Reaction Calorimetry: This technique monitors the heat evolved during the reaction, which is proportional to the reaction rate, providing real-time kinetic data[5].

Protocol for Determining Enantiomeric Excess (ee)

The determination of the enantiomeric purity of the unreacted this compound and the produced (R)-1,2-propanediol is crucial for evaluating the success of a kinetic resolution.

  • Sample Preparation: A sample from the reaction mixture is taken and appropriately prepared (e.g., extraction, derivatization).

  • Chiral Chromatography: The most common method for determining ee is chiral HPLC or chiral GC.

    • Chiral Stationary Phase: The prepared sample is injected into a chromatograph equipped with a chiral column. The chiral stationary phase interacts differently with the two enantiomers, leading to their separation.

    • Detection: As the separated enantiomers elute from the column, they are detected by a suitable detector (e.g., UV-Vis, refractive index, or mass spectrometer).

    • Quantification: The area under each enantiomer's peak is integrated. The enantiomeric excess is calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 where [R] and [S] are the concentrations (or peak areas) of the R and S enantiomers, respectively.

  • Other Methods: Other techniques for determining ee include:

    • Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left and right circularly polarized light by chiral molecules[6].

    • Raman Optical Activity (ROA): A vibrational optical activity technique that can provide high accuracy in determining enantiomeric excess[7].

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for the kinetic analysis of this compound hydration.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reactants ((R)-PO, Water, Solvent) reactor Setup Temperature- Controlled Reactor prep_reagents->reactor prep_catalyst Prepare Catalyst prep_catalyst->reactor initiate Initiate Reaction reactor->initiate sampling Timed Sampling initiate->sampling quench Quench Reaction sampling->quench analysis Concentration Analysis (GC, HPLC, NMR) quench->analysis ee_analysis Enantiomeric Excess Analysis (Chiral HPLC/GC) quench->ee_analysis kinetics Determine Rate Law & Rate Constant analysis->kinetics ee_calc Calculate ee & Selectivity Factor ee_analysis->ee_calc kinetic_resolution cluster_reactants Racemic Propylene Oxide cluster_products Products R_PO (R)-PO catalyst Chiral Catalyst + H₂O R_PO->catalyst k_fast S_PO (S)-PO S_PO->catalyst k_slow R_diol (R)-Diol catalyst->R_diol Fast Reaction S_PO_enriched Enriched (S)-PO catalyst->S_PO_enriched Slow Reaction

References

A Comparative Analysis of the Biological Activities of (R)-(+)- and (S)-(-)-Propylene Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene oxide, a key industrial chemical, exists as a chiral molecule with two enantiomers: (R)-(+)-propylene oxide and (S)-(-)-propylene oxide. While commercially available primarily as a racemic mixture, the distinct stereochemistry of each enantiomer suggests potential differences in their biological activities. This guide provides a comparative overview of the known biological effects of these derivatives, highlighting areas where stereoselectivity may play a crucial role. The information presented is based on available scientific literature, though direct comparative quantitative data for the enantiomers is limited.

Genotoxicity: A Key Biological Effect

Propylene oxide is recognized as a genotoxic agent and a rodent carcinogen, particularly at the site of contact.[1][2] Its ability to alkylate DNA and proteins is a primary mechanism of its toxicity. Studies on racemic propylene oxide have demonstrated its mutagenic potential in various in vitro and in vivo assays.[1][3]

A pivotal study by von der Hude and colleagues in 1991 and 1992 investigated the structure-activity relationships of various epoxides, including their enantiomeric forms, in inducing sister-chromatid exchanges (SCEs) in Chinese hamster V79 cells.[3][4][5] This research strongly suggests that the genotoxic potential of propylene oxide enantiomers is likely different. However, access to the specific quantitative data from this study is limited in publicly available resources, preventing a direct tabular comparison of the SCE-inducing potency of (R)- and (S)-propylene oxide.

Table 1: Genotoxicity of Propylene Oxide (Racemic Mixture)

Assay SystemFindingReference
Sister-Chromatid Exchange (V79 cells)Induction of SCEsvon der Hude W, et al. Mutat Res. 1991.[5]
In vitro and in vivo assaysGenotoxic in several assaysScreening Assessment for the Challenge.[4]
Human Occupational ExposureIncreased sister chromatid exchanges in exposed workers (confounding factors could not be excluded)Czene K, et al. Cancer Epidemiol Biomarkers Prev. 2002.[6]

Enantioselective Metabolism: The Role of Epoxide Hydrolases

A critical factor influencing the differential biological activity of propylene oxide enantiomers is their metabolism. Epoxide hydrolases (EHs) are key enzymes responsible for the detoxification of epoxides by converting them to their corresponding diols. These enzymes often exhibit a high degree of enantioselectivity, preferentially metabolizing one enantiomer over the other.

This enantioselective metabolism can lead to:

  • Different rates of detoxification: One enantiomer may be cleared from the body more rapidly than the other.

  • Accumulation of the more toxic enantiomer: If the more slowly metabolized enantiomer is also the more toxic one, it can lead to enhanced toxicity.

  • Formation of different metabolites: In some cases, the metabolic pathways can diverge, leading to the formation of different downstream products with their own distinct biological activities.

Experimental Protocols

Sister-Chromatid Exchange (SCE) Assay in V79 Cells

This assay is a sensitive method for detecting DNA-damaging agents. The general protocol, as would have been used in the von der Hude et al. studies, is as follows:

  • Cell Culture: Chinese hamster V79 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are exposed to various concentrations of the test compounds ((R)- and (S)-propylene oxide derivatives) for a defined period. A solvent control and a positive control are included.

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU) is added to the culture medium. During two rounds of DNA replication, BrdU is incorporated into the newly synthesized DNA strands.

  • Metaphase Arrest: A metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in the metaphase stage of cell division.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides.

  • Differential Staining: The slides are stained using a fluorescence plus Giemsa (FPG) technique. This allows for the differential staining of sister chromatids. The chromatid with two BrdU-substituted strands stains more lightly than the chromatid with one BrdU-substituted strand.

  • Scoring: Metaphase spreads are observed under a microscope, and the number of SCEs per chromosome is counted. A significant increase in the number of SCEs in treated cells compared to control cells indicates genotoxicity.

Signaling Pathways and Future Research

The specific signaling pathways that are differentially affected by (R)- and (S)-propylene oxide derivatives remain largely unexplored. Given the genotoxic nature of propylene oxide, pathways involved in DNA damage response, cell cycle control, and apoptosis are likely to be affected. Furthermore, the interaction of these enantiomers with specific cellular targets, such as receptors or enzymes, could trigger distinct signaling cascades.

Future research should focus on:

  • Direct comparative studies: Performing head-to-head comparisons of the cytotoxicity, genotoxicity, and other biological effects of purified (R)- and (S)-propylene oxide derivatives.

  • Metabolic studies: Quantifying the enantioselective metabolism of propylene oxide by various epoxide hydrolases and other relevant enzymes.

  • Signaling pathway analysis: Investigating the differential impact of each enantiomer on key signaling pathways, such as the MAPK and NF-κB pathways, to elucidate the molecular mechanisms underlying their biological effects.

Visualizations

Experimental Workflow for SCE Assay

experimental_workflow A V79 Cell Culture B Treatment with (R)- or (S)-Propylene Oxide A->B C BrdU Labeling B->C D Metaphase Arrest C->D E Harvesting & Slide Preparation D->E F Differential Staining E->F G Microscopic Analysis & SCE Scoring F->G

Caption: Workflow of the Sister-Chromatid Exchange (SCE) Assay.

Potential Divergence in Biological Effects

Caption: Hypothesized differential pathways of enantiomer effects.

References

Safety Operating Guide

Proper Disposal of (R)-(+)-Propylene Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of (R)-(+)-propylene oxide, a highly flammable, toxic, and potentially carcinogenic chemical. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

I. Immediate Safety and Handling for Disposal

This compound must be handled with extreme care in a well-ventilated chemical fume hood at all times.[1] Appropriate personal protective equipment (PPE), including butyl rubber or laminate film gloves, safety goggles, and a lab coat, is mandatory.[2][3] All sources of ignition must be eliminated from the handling area.[1]

II. Primary Disposal Method: Hazardous Waste Collection

The recommended and safest method for the disposal of this compound and materials contaminated with it is through a licensed professional hazardous waste disposal service.[1][4] It is classified as a hazardous waste due to its flammability, toxicity, and potential carcinogenicity.[1][2]

Procedure for Preparing Waste for Collection:

  • Labeling: Affix a hazardous waste tag to the waste container as soon as the first drop of waste is added.[2] The label should clearly identify the contents as "this compound".

  • Container: Use a designated, leak-proof, and tightly sealed waste container.[2] Do not mix propylene oxide waste with other waste streams.[5]

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials such as acids, bases, oxidizing agents, and metals.[3][6] The storage area should be a designated flammable materials storage cabinet.[2]

  • Contaminated Materials: Any materials contaminated with propylene oxide, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste.[2] Empty containers should not be rinsed into the drain and must be collected for disposal.[2]

  • Scheduling Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[1][7] Dispose of regularly generated chemical waste within 90 days.[2]

III. Spill Management

In the event of a spill, the primary goal is to contain the material safely and prepare it for hazardous waste disposal.

For small spills (<1 L):

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[2]

  • Containment: Use a spill kit with non-combustible absorbent materials like vermiculite, dry sand, or earth to contain the spill.[3][6] Do not use clay-based absorbents , as they can react with propylene oxide.[6]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontamination: Decontaminate the spill area with soap and water.

For large spills (>1 L):

  • Evacuate Immediately: Evacuate the entire area.[2]

  • Emergency Contact: Contact your institution's emergency response team and EH&S department immediately.[2]

IV. Alternative Disposal Considerations (for specialized facilities)

While professional disposal is the standard for laboratory settings, other methods may be employed in industrial or specialized waste treatment facilities. These are provided for informational purposes and are not recommended for implementation in a standard research laboratory.

  • Incineration: This is a recommended method of disposal for propylene oxide.[8]

  • Biological Treatment: Aqueous solutions containing low concentrations of propylene oxide can be treated in a biological waste treatment plant.[6] The system must be acclimated to propylene oxide and propylene glycol, and the discharge must comply with all relevant permits.[6]

  • Hydrolysis: Propylene oxide hydrolyzes in water to form propylene glycol.[6] This reaction is slow in neutral water but is catalyzed by the presence of acids or bases.[6] In moist soils, hydrolysis is the most significant degradation process.[9] A patented process describes the hydrolysis of propylene oxide at 125-160°C under autogenous pressure while maintaining a pH of 6 to 6.5.[10][11]

V. Quantitative Data and Regulatory Information

The following table summarizes key quantitative data related to the handling and disposal of propylene oxide.

ParameterValueReference
Reportable Quantity (RQ) under CERCLA 45.4 kg (100 lbs) in a 24-hour period[12]
European Waste Code (Example) 07 01 01* (wastes from the MFSU of basic organic chemicals)[5]
Aquatic Half-life (Hydrolysis) 4 - 12 days in water[9]
Aquatic Half-life (Accelerated) 2 - 4 days in salt water (chloride ion accelerates degradation)[9]
Air Emission Limit (Germany) < 5 mg/m³ at a mass flow of > 25 kg/h [12]
Acute Toxicity (Oral LD50, Rat) 382 - 587 mg/kg[8]
Acute Toxicity (Inhalation LC50, Rat, 4h) 9.95 mg/L[8]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Propylene Oxide Disposal Workflow Figure 1. Disposal Workflow for this compound start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill spill_size Spill > 1 L? is_spill->spill_size Yes prep_waste Prepare for Hazardous Waste Disposal is_spill->prep_waste No (Routine Waste) large_spill Evacuate Area Contact Emergency Response & EH&S spill_size->large_spill Yes small_spill Contain with non-combustible absorbent (e.g., sand, vermiculite) Use non-sparking tools spill_size->small_spill No (<1 L) end End: Waste Disposed of by Professional Service large_spill->end small_spill->prep_waste label_waste 1. Label Container with 'Hazardous Waste - Propylene Oxide' prep_waste->label_waste store_waste 2. Store in a sealed, compatible container in a flammable storage cabinet label_waste->store_waste contact_ehs 3. Contact EH&S for Waste Pickup store_waste->contact_ehs contact_ehs->end

Caption: Figure 1. Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling (R)-(+)-Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for laboratory professionals working with (R)-(+)-propylene oxide. Adherence to these procedures is critical for ensuring a safe laboratory environment.

This compound is a highly flammable, volatile, and toxic chemical, classified as a carcinogen and mutagen.[1][2][3][4] It can cause severe skin and eye irritation, and inhalation may lead to respiratory issues.[1][3] Due to its hazardous nature, strict safety measures are imperative.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles or safety glasses are required.[5] A face shield may be necessary for operations with a higher risk of splashing.[5]
Hand Protection Chemical-resistant gloves are essential. Butyl rubber gloves are recommended for handling larger quantities, while nitrile gloves may be suitable for low-volume applications.[5] Polyvinyl alcohol (PVA) gloves are also recommended.[6] Always consult the glove manufacturer's compatibility chart.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[5][7] For situations with potential exposure above permissible limits, a full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) should be used.[1][7][8]
Protective Clothing A flame-resistant lab coat, fully buttoned, is required.[5] Wear full-length pants and closed-toe shoes.[5] For significant exposure risk, a complete protective suit may be necessary.[9]
Safe Handling and Storage

Proper handling and storage are crucial to minimize risks.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with a face velocity of 80-125 feet per minute.[5]

  • Ignition Sources: This chemical is extremely flammable.[2][3][10] Keep it away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and take precautions against static discharge.[11][12]

  • Storage: Store in a cool, dry, well-ventilated, and dark place.[6][12] Keep containers tightly closed and store in a flammable storage cabinet away from incompatible materials such as acids, bases, oxidizing agents, and certain metals.[1][5][12]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[7] Contaminated clothing should be removed immediately and laundered before reuse.[7][13]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect waste in designated, properly labeled, and sealed containers.[5][7]

  • Hazardous Waste: this compound is considered a hazardous waste and must be disposed of according to federal, state, and local regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[5][7]

  • Spill Residues: Absorbent materials used for spill cleanup should be collected in sealed containers and disposed of as hazardous waste.[14][15]

Experimental Protocols

Standard Operating Procedure for Handling
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have a spill kit readily accessible.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.[8]

  • Handling:

    • Don all required PPE before entering the handling area.

    • Perform all manipulations of this compound within the chemical fume hood.[7]

    • Use non-sparking tools for all transfers.[11][12]

    • Keep containers sealed when not in use.[7]

  • Post-Handling:

    • Properly seal all containers of this compound.

    • Decontaminate the work area.

    • Dispose of all contaminated materials in the designated hazardous waste containers.

    • Remove PPE and wash hands thoroughly.

Visualized Workflows

The following diagrams illustrate the logical steps for safe handling and emergency response.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep1 Verify Fume Hood Certification Prep2 Inspect and Don PPE Prep1->Prep2 Prep3 Locate Emergency Equipment Prep2->Prep3 Prep4 Prepare Spill Kit Prep3->Prep4 Handling1 Transfer Chemical with Non-Sparking Tools Prep4->Handling1 Handling2 Keep Containers Sealed Handling1->Handling2 Post1 Seal and Store Propylene Oxide Handling2->Post1 Post2 Decontaminate Work Area Post1->Post2 Post3 Dispose of Contaminated Waste Post2->Post3 Post4 Remove PPE and Wash Hands Post3->Post4

Caption: Safe handling workflow from preparation to post-handling procedures.

EmergencyResponseWorkflow Emergency Response for this compound Spill cluster_small_spill Small Spill (<1 L) cluster_large_spill Large Spill (>1 L) cluster_exposure Personal Exposure Spill Spill Occurs Small1 Alert Others in the Area Spill->Small1 Small Large1 Evacuate the Area Immediately Spill->Large1 Large Expo1 Remove Contaminated Clothing Spill->Expo1 Exposure Small2 If Trained, Use Spill Kit to Contain Small1->Small2 Small3 Collect Waste in Sealed Bags Small2->Small3 Small4 Contact EHS for Disposal Small3->Small4 Large2 Activate Fire Alarm if Necessary Large1->Large2 Large3 Call Emergency Services (911) and EHS Large2->Large3 Expo2 Skin: Use Emergency Shower for 15 min Expo1->Expo2 Expo3 Eyes: Use Eyewash for 15 min Expo1->Expo3 Expo4 Seek Immediate Medical Attention Expo2->Expo4 Expo3->Expo4

Caption: Emergency response procedures for spills and personal exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-propylene oxide
Reactant of Route 2
(R)-(+)-propylene oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.